Mibolerone
Description
This compound is a potent anabolic steroid which is both higher affinity and more selective for the androgen receptor than metribolone.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,13,17-trimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-12-10-13-11-14(21)4-5-15(13)16-6-8-19(2)17(18(12)16)7-9-20(19,3)22/h11-12,15-18,22H,4-10H2,1-3H3/t12-,15+,16-,17+,18-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQMMNYJKCSPET-OMHQDGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4036489 | |
| Record name | Mibolerone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4036489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3704-09-4 | |
| Record name | Mibolerone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3704-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mibolerone [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003704094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mibolerone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11429 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MIBOLERONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mibolerone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4036489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mibolerone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.951 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MIBOLERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OGY4BOR8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mibolerone's Mechanism of Action in Androgen Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mibolerone, a potent synthetic anabolic-androgenic steroid (AAS), exerts its physiological effects primarily through its interaction with the androgen receptor (AR). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action on AR signaling. It details the binding kinetics, downstream transcriptional effects, and the dual agonistic activities of this compound on both the androgen and progesterone receptors. This document summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and drug development applications.
Introduction to this compound
This compound (7α,17α-dimethyl-19-nortestosterone), also known as dimethylnortestosterone (DMNT), is a synthetic, orally active AAS derived from nandrolone.[1] Initially developed for veterinary use to control estrus in female dogs, its high potency and strong binding affinity for the androgen receptor have made it a subject of interest in endocrinological research.[1] this compound is recognized for its significant anabolic and androgenic effects, which are substantially greater than those of testosterone.[2][3] Its mechanism of action is centered on its function as a potent agonist of the androgen receptor, initiating a cascade of cellular events that modulate gene expression.[2]
The Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[4] Its signaling cascade is crucial for the development and maintenance of male characteristics, as well as having broader physiological roles. The canonical AR signaling pathway can be summarized as follows:
-
Ligand Binding: In the absence of an androgen, the AR resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs).[5] The binding of an androgen, such as dihydrotestosterone (DHT) or a synthetic agonist like this compound, to the ligand-binding domain (LBD) of the AR induces a conformational change.[5][6]
-
HSP Dissociation and Dimerization: This conformational change leads to the dissociation of HSPs, exposing the AR's nuclear localization signal.[5] The activated AR monomers then form homodimers.[5]
-
Nuclear Translocation: The AR homodimer translocates into the nucleus.[5][6]
-
DNA Binding: Within the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.[5][6]
-
Transcriptional Regulation: The DNA-bound AR recruits a complex of co-activator or co-repressor proteins, which in turn modulate the transcription of androgen-responsive genes, leading to the synthesis of specific proteins and subsequent physiological effects.[4][5]
Canonical Androgen Receptor Signaling Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. legalfitness.uk [legalfitness.uk]
- 3. grizzmarketing.com [grizzmarketing.com]
- 4. Transcription - Androgen Receptor nuclear signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Synthesis and chemical characterization of Mibolerone for research
An In-depth Technical Guide to the Synthesis and Chemical Characterization of Mibolerone
Introduction
This compound, also known as 7α,17α-dimethyl-19-nortestosterone (DMNT), is a potent synthetic anabolic-androgenic steroid (AAS) derived from nandrolone (19-nortestosterone).[1] Its chemical formula is C₂₀H₃₀O₂ and it has a molar mass of 302.458 g·mol⁻¹.[1][2] this compound is recognized for its high affinity and selectivity for the androgen receptor (AR), making it a valuable tool in research for studying androgen-mediated signaling pathways.[2][3][4] It has been used as a ligand for the characterization and quantification of androgen receptors in various tissues.[4] This guide provides a detailed overview of the synthesis and chemical characterization of this compound for research purposes.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,13,17-trimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | [1] |
| Synonyms | 7α,17α-dimethyl-19-nortestosterone (DMNT), Cheque Drops, Matenon | [1] |
| CAS Number | 3704-09-4 | [1] |
| Molecular Formula | C₂₀H₃₀O₂ | [1] |
| Molar Mass | 302.45 g/mol | [2] |
| Melting Point | 193-196 °C | [5] |
| Form | White crystalline solid | [6] |
| Solubility | DMSO: 5 mg/mL (warmed) | [7] |
Synthesis of this compound
Several synthetic routes for this compound have been described, with a common starting material being nandrolone or its derivatives.[1][8] A notable method involves a four-step synthesis starting from estr-5(10)-en-3,17-dione, with an overall yield of 47.0%.[8] Another well-documented synthesis begins with nandrolone.[1]
Synthesis from Nandrolone
This synthetic pathway involves the introduction of two methyl groups at the 7α and 17α positions of the nandrolone backbone.
Experimental Protocol: Synthesis from a 6-dehydrogenation product
This protocol describes the final step in a synthetic route to this compound, achieving a yield of 72.5%.[5]
Materials and Reagents:
-
6-dehydrogenation product (compound 6)
-
2.2 mol/L ethereal methyl lithium solution
-
Cuprous iodide
-
Benzene
-
Saturated ammonium chloride solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
Under a nitrogen atmosphere, cool a freshly prepared 2.2 mol/L ethereal methyl lithium solution (30.0 mL) in an ice bath with stirring.
-
Add 4.00 g (21 mmol) of cuprous iodide and 3.00 g (10.5 mmol) of the 6-dehydrogenation product.
-
Monitor the reaction by Thin Layer Chromatography (TLC). After completion, stir the reaction mixture at 25°C for 4 hours.
-
Remove the cooling bath and stir for an additional 30 minutes.
-
Pour the mixture into a cooled saturated ammonium chloride solution and add benzene while stirring.
-
Filter the reaction mixture through silica gel to remove the resulting solid. Wash the solid twice with benzene.
-
Separate the organic layer from the aqueous phase. Wash the organic layer with saturated ammonium chloride and saturated sodium chloride until neutral.
-
Dry the organic layer with anhydrous sodium sulfate and evaporate under vacuum to yield an oily residue.
-
Purify the residue by flash chromatography to obtain this compound.
Chemical Characterization
The chemical structure and purity of synthesized this compound are confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of this compound. A reverse-phase method is typically employed.[9]
Table 2: HPLC Method for this compound Analysis
| Parameter | Condition |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid |
| Detection | UV |
| Note | For Mass-Spec compatible applications, replace phosphoric acid with formic acid.[9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are crucial for confirming the chemical structure of this compound.
Table 3: Selected ¹³C and ¹H NMR Chemical Shifts for this compound
| Carbon Atom | ¹³C Chemical Shift (δ, ppm)[5] | Proton | ¹H Chemical Shift (δ, ppm)[5] |
| C-3 | 199.6 | C4-H | 7.272 (1H) |
| C-4 | 123.8 | C6-H | 2.481/2.468 (2H) |
| C-5 | 171.3 | - | - |
| C-17 | 81.5 | - | - |
| C-13 | 55.7 | - | - |
| C-14 | 50.1 | - | - |
| 17'-αCH₃ | 25.8 | - | - |
| 7'-αCH₃ | 17.4 | - | - |
| C-18 | 13.8 | - | - |
Mass Spectrometry (MS)
GC-MS and LC-MS/MS are used to determine the molecular weight and fragmentation pattern of this compound and its metabolites.[10][11][12]
Table 4: GC-MS Fragmentation Data for this compound (as TMS derivative)
| m/z | Interpretation | Relative Abundance | Reference |
| 446 | Molecular ion [M]⁺ | 85% | [12] |
| 431 | Loss of methyl [M-CH₃]⁺ | Base Peak | [12] |
| 356 | Loss of TMS | 20% | [12] |
| 341 | Loss of TMS + methyl | 40% | [12] |
| 301 | - | 85% | [12] |
Experimental Protocol: GC-MS Analysis [10]
-
Column: HP-1 column (17m, 0.2 mm I.D., 0.11 µm film thickness).
-
Injector and Interface Temperature: 280°C.
-
Temperature Program: Initial 180°C, ramp 1 at 3.3°C/min to 231°C, ramp 2 at 30°C/min to 310°C, hold for 2 min.
-
Carrier Gas: Helium at a flow rate of 0.8 ml/min.
-
Mass Spectra Acquisition: Full scan mode from m/z 50 to 650.
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the this compound molecule.
Table 5: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Reference |
| 3421 | -OH (hydroxyl) | [5] |
| 1715 | C=O (ketone) | [5] |
| 1642 | C=C (alkene) | [5] |
Mechanism of Action
This compound exerts its biological effects primarily by binding to and activating intracellular androgen receptors.[3] It has a higher affinity for the androgen receptor than the related potent AAS metribolone.[1] Additionally, this compound exhibits significant progestogenic activity through its interaction with the progesterone receptor (PR).[1][4] In some contexts, like breast cancer cells, it has shown a dual androgenic and progestagenic action.[4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C20H30O2 | CID 251636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. legalfitness.uk [legalfitness.uk]
- 4. Biotransformation of a potent anabolic steroid, this compound, with Cunninghamella blakesleeana, C. echinulata, and Macrophomina phaseolina, and biological activity evaluation of its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. This compound | 3704-09-4 [amp.chemicalbook.com]
- 7. This compound ≥98% (HPLC) | 3704-09-4 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. dshs-koeln.de [dshs-koeln.de]
- 11. dshs-koeln.de [dshs-koeln.de]
- 12. dshs-koeln.de [dshs-koeln.de]
In-Vitro Binding Affinity of Mibolerone to Androgen and Progesterone Receptors: A Technical Guide
This technical guide provides a comprehensive overview of the in-vitro binding affinity of the synthetic steroid mibolerone to androgen and progesterone receptors. It is intended for researchers, scientists, and drug development professionals engaged in the study of steroid hormone action and drug design. This document summarizes key binding affinity data, details the experimental protocols used for these determinations, and visualizes the associated workflows and signaling pathways.
Quantitative Binding Affinity Data
This compound exhibits a high binding affinity for both the androgen receptor (AR) and the progesterone receptor (PR). The following tables summarize the quantitative data from in-vitro binding studies.
Table 1: Dissociation Constants (Kd) of this compound for Androgen and Progesterone Receptors
| Receptor | Tissue/Cell Source | Ligand | Dissociation Constant (Kd) [nM] | Reference |
| Androgen Receptor | Human Benign Hyperplastic Prostate Cytosol | This compound | 1.5 | [1][2] |
| Androgen Receptor | Human Benign Hyperplastic Prostate Cytosol | R1881 | 2.3 | [1][2] |
| Progesterone Receptor | Human Benign Hyperplastic Prostate Cytosol | This compound | 5.9 | [1][2] |
| Progesterone Receptor | Rabbit Uterus | This compound | 1.1 | [1][2] |
Table 2: Inhibition Constants (Ki) of this compound
| Target | Ligand | Inhibition Constant (Ki) [nM] | Reference |
| Human Sex Steroid Binding Protein | This compound | 540 | [1][2] |
Experimental Protocols
The binding affinity of this compound to androgen and progesterone receptors is typically determined using competitive radioligand binding assays. The following is a detailed methodology synthesized from established protocols.
Principle of the Assay
This assay measures the ability of a test compound (unlabeled this compound) to compete with a radiolabeled ligand for binding to the target receptor (AR or PR). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, which can then be used to calculate the inhibition constant (Ki).
Materials and Reagents
-
Receptor Source: Cytosolic fractions from target tissues (e.g., human prostate, rabbit uterus) or recombinant human androgen and progesterone receptors.
-
Radioligand: Tritiated this compound ([³H]-Mibolerone) or another high-affinity radioligand such as [³H]-R1881 for AR or [³H]-progesterone for PR.
-
Unlabeled Ligands: this compound, dihydrotestosterone (DHT), R1881, progesterone, and other steroids for competition studies.
-
Assay Buffer: Tris-HCl or HEPES buffer containing additives to stabilize the receptor, such as glycerol, dithiothreitol (DTT), and molybdate.
-
Separation Medium: Hydroxyapatite slurry or dextran-coated charcoal to separate bound from free radioligand.
-
Scintillation Cocktail: For quantification of radioactivity.
-
Multi-well plates, filters, and a liquid scintillation counter.
Experimental Workflow
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Caption: Workflow of a competitive radioligand binding assay.
Detailed Procedure
-
Receptor Preparation: Homogenize the target tissue in ice-cold assay buffer. Centrifuge the homogenate at high speed to obtain the cytosolic fraction containing the soluble receptors. Determine the protein concentration of the cytosol.
-
Assay Setup: In a multi-well plate, set up the following reaction tubes:
-
Total Binding: Add assay buffer, a fixed concentration of radioligand, and the receptor preparation.
-
Non-specific Binding: Add assay buffer, radioligand, a saturating concentration of the corresponding unlabeled hormone (e.g., DHT for AR, progesterone for PR), and the receptor preparation.
-
Competitive Binding: Add assay buffer, radioligand, the receptor preparation, and varying concentrations of the unlabeled test compound (this compound).
-
-
Incubation: Incubate the plates at a low temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (typically 18-24 hours).
-
Separation of Bound and Free Ligand: Add an equal volume of ice-cold hydroxyapatite slurry or dextran-coated charcoal to each well. Incubate for a short period with intermittent mixing. Centrifuge the plates to pellet the adsorbent with the bound receptor-ligand complexes.
-
Quantification: Carefully aspirate the supernatant containing the free radioligand. Wash the pellet with assay buffer. Add scintillation cocktail to the pellet, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway
This compound, as an androgen, exerts its biological effects by binding to and activating the androgen receptor. Its progestogenic activity is mediated through the progesterone receptor. The simplified signaling pathway for these nuclear receptors is depicted below.
Caption: Simplified signaling of androgen and progesterone receptors.
Conclusion
This compound is a potent steroid that demonstrates high in-vitro binding affinity for both androgen and progesterone receptors. The data presented in this guide, obtained through competitive radioligand binding assays, are crucial for understanding its pharmacological profile. The detailed experimental protocols and visualized workflows provide a foundation for researchers to design and execute similar studies for the characterization of steroid receptor ligands. The dual activity of this compound, acting through both AR and PR, highlights the importance of comprehensive receptor binding profiling in drug development.
References
Pharmacokinetics and Metabolic Stability of Mibolerone in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mibolerone (7α,17α-dimethyl-19-nortestosterone) is a potent synthetic anabolic-androgenic steroid (AAS) originally developed for veterinary use.[1][2] Despite its high anabolic activity, comprehensive pharmacokinetic and metabolic stability data in preclinical animal models remain limited in publicly available literature. This technical guide synthesizes the current knowledge on the pharmacokinetics and metabolism of this compound, providing a resource for researchers in drug development and toxicology. Due to the scarcity of quantitative data, this guide also presents detailed, adaptable experimental protocols for conducting future pharmacokinetic and metabolic stability studies in rodent models. Furthermore, it visualizes the established signaling pathway for androgens, the primary mechanism of action for this compound.
Introduction
This compound is a 17α-alkylated derivative of nandrolone (19-nortestosterone) known for its high affinity and selectivity for the androgen receptor (AR).[3][4] Its chemical structure confers resistance to metabolic breakdown, contributing to its potency.[1][5] Understanding the absorption, distribution, metabolism, and excretion (ADME) profile and metabolic stability of this compound is crucial for assessing its therapeutic potential and toxicological risk. This document aims to consolidate the available data and provide standardized methodologies for further investigation.
Pharmacokinetics of this compound
Quantitative pharmacokinetic data for this compound in animal models is not extensively documented in peer-reviewed literature. One review article mentions a short half-life of approximately 4 hours, though the primary study supporting this is not cited.[6] A study in Beagle bitches detected serum concentrations of this compound using radioimmunoassay, indicating oral absorption, but did not provide specific pharmacokinetic parameters such as Cmax, Tmax, or AUC.[1]
Due to the lack of quantitative data, the following table remains unpopulated. It serves as a template for future studies to report key pharmacokinetic parameters of this compound in various animal models.
Table 1: Pharmacokinetic Parameters of this compound in Animal Models (Data Not Available)
| Parameter | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | CL (mL/h/kg) | Vd (L/kg) | Reference |
| This compound | Rat | ||||||||
| This compound | Dog | ||||||||
| This compound | Mouse |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution.
Metabolic Stability and Metabolism of this compound
The metabolic stability of this compound has been investigated primarily through in vitro and in vivo metabolite identification studies. This compound is noted to be relatively stable to metabolic conversion in the rat ventral prostate.[5]
In Vitro Metabolism:
Studies using beagle liver microsomes have identified several Phase I metabolites of this compound.[6][7] The primary metabolic pathways observed were hydroxylation and oxidation.[6][7]
In Vivo Metabolism:
Following oral administration to greyhound dogs, a major metabolite identified in the urine was a tetrahydro-mibolerone compound, suggesting reduction of the A-ring.[8][9] Urinary metabolite profiling in greyhounds also revealed the presence of monohydroxylated and oxidized metabolites, which were found to be primarily conjugated with glucuronic acid.[8][10] Sulfate conjugation did not appear to be a significant pathway for excretion in this model.[8][10]
Microbial Biotransformation:
As a model for mammalian metabolism, microbial biotransformation studies using various fungi have demonstrated the capacity for extensive hydroxylation of the this compound scaffold at multiple positions.[1][11]
Table 2: Identified Metabolites of this compound
| Metabolite | Species/System | Matrix | Metabolic Pathway | Reference |
| Monohydroxylated Mibolerones | Canine (Beagle) | Liver Microsomes | Hydroxylation | [6][7] |
| Oxidized this compound | Canine (Beagle) | Liver Microsomes | Oxidation | [6][7] |
| Tetrahydro-mibolerone | Canine (Greyhound) | Urine | A-ring Reduction | [8][9] |
| Glucuronide Conjugates | Canine (Greyhound) | Urine | Glucuronidation | [8][10] |
| 10β,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-one | Cunninghamella blakesleeana | Culture | Hydroxylation | [1][11] |
| 6β,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-one | Cunninghamella blakesleeana | Culture | Hydroxylation | [1][11] |
| 6β,10β,17β-trihydroxy-7α,17α-dimethylestr-4-en-3-one | Cunninghamella blakesleeana | Culture | Hydroxylation | [1][11] |
| 11β,17β-dihydroxy-(20-hydroxymethyl)-7α,17α-dimethylestr-4-en-3-one | Macrophomina phaseolina | Culture | Hydroxylation | [1][11] |
| 1α,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-one | Macrophomina phaseolina | Culture | Hydroxylation | [1][11] |
| 1α,11β,17β-trihydroxy-7α,17α-dimethylestr-4-en-3-one | Macrophomina phaseolina | Culture | Hydroxylation | [1][11] |
| 11β,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-one | Macrophomina phaseolina | Culture | Hydroxylation | [1][11] |
Proposed Experimental Protocols for Pharmacokinetic Studies in Rats
The following protocols are provided as a guide for researchers designing pharmacokinetic studies of this compound in a rat model.
Animal Model
-
Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: A minimum of one week of acclimatization to the housing conditions is recommended before the study.
Dosing
-
Formulation: this compound can be dissolved in a suitable vehicle such as a mixture of ethanol, propylene glycol, and water. The final concentration should be adjusted to deliver the desired dose in a volume of 5-10 mL/kg.
-
Route of Administration: Oral gavage is a common and precise method for oral administration.
Blood Sampling
-
Cannulation: For serial blood sampling from a single animal, cannulation of the jugular vein is recommended.
-
Sampling Time Points: A typical sampling schedule for an oral dosing study would include pre-dose (0 h) and post-dose time points at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.
-
Sample Collection: Approximately 0.2-0.3 mL of blood should be collected at each time point into tubes containing an anticoagulant (e.g., EDTA).
-
Sample Processing: Plasma should be separated by centrifugation (e.g., 2000 x g for 15 minutes at 4°C) and stored at -80°C until analysis.
Tissue Distribution (Optional)
-
Study Design: A separate cohort of animals should be used for tissue distribution studies. Animals are euthanized at predetermined time points after dosing.
-
Tissue Harvesting: Tissues of interest (e.g., liver, kidney, muscle, fat, brain) are rapidly excised, rinsed with cold saline, blotted dry, weighed, and flash-frozen in liquid nitrogen. Samples are then stored at -80°C until homogenization and analysis.
Analytical Method
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound in biological matrices.
-
Sample Preparation: Protein precipitation or liquid-liquid extraction can be used to extract this compound from plasma and tissue homogenates.
-
Validation: The analytical method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.
Figure 1. Experimental workflow for a pharmacokinetic study of this compound in rats.
Signaling Pathway
This compound, like other anabolic-androgenic steroids, exerts its primary effects by binding to and activating the androgen receptor (AR). The canonical AR signaling pathway is initiated by the binding of the androgen to the AR in the cytoplasm, which is complexed with heat shock proteins (HSPs). Ligand binding induces a conformational change, leading to the dissociation of HSPs, dimerization of the AR, and its translocation into the nucleus. Inside the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding event recruits co-activators and the general transcriptional machinery, leading to the transcription of genes involved in various physiological processes, including muscle growth.
Figure 2. Canonical androgen receptor signaling pathway activated by this compound.
Conclusion
The publicly available data on the pharmacokinetics of this compound in animal models is notably sparse, highlighting a significant gap in the understanding of this potent anabolic steroid. While qualitative metabolic pathways have been explored, a comprehensive quantitative ADME profile is lacking. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct standardized and thorough investigations into the pharmacokinetics and metabolic stability of this compound. Such studies are essential for a complete toxicological and pharmacological assessment of this compound. Further research is warranted to generate the quantitative data necessary to populate the pharmacokinetic parameter tables and to fully elucidate the in vivo disposition of this compound and its metabolites.
References
- 1. Biotransformation of a potent anabolic steroid, this compound, with Cunninghamella blakesleeana, C. echinulata, and Macrophomina phaseolina, and biological activity evaluation of its metabolites | PLOS One [journals.plos.org]
- 2. Pharmacology of anabolic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C20H30O2 | CID 251636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Drug metabolism: in vitro biotransformation of anabolic steroids in canines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dshs-koeln.de [dshs-koeln.de]
- 10. Characterization of urinary metabolites of testosterone, methyltestosterone, this compound and boldebone in greyhound dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biotransformation of a potent anabolic steroid, this compound, with Cunninghamella blakesleeana, C. echinulata, and Macrophomina phaseolina, and biological activity evaluation of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Mibolerone's Impact on Gene Expression in Hormone-Responsive Tissues: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
Mibolerone, a potent synthetic androgen, exerts significant influence on gene expression in hormone-responsive tissues primarily through its interaction with the androgen receptor (AR) and, to a notable extent, the progesterone receptor (PR). This guide provides a comprehensive technical overview of the molecular mechanisms and downstream transcriptional effects of this compound in key tissues such as the prostate, breast, liver, and skeletal muscle. The information presented herein is intended to support further research and drug development efforts related to androgen signaling and its modulation.
Core Mechanism of Action
This compound, like other androgens, diffuses across the cell membrane and binds to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Within the nucleus, the this compound-AR complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter and enhancer regions of target genes, thereby modulating their transcription. This compound is also known to bind with high affinity to the progesterone receptor, which can lead to both androgenic and progestagenic effects in certain tissues.[1][2][3]
This compound's Effects on Gene Expression in Prostate Cancer
In the androgen-responsive LNCaP human prostate cancer cell line, this compound has been shown to have a profound impact on gene expression, leading to an inhibition of cell proliferation.[4] A key target of this compound's action is the proto-oncogene c-myc, which is significantly downregulated at the level of transcription initiation.[4] This effect is mediated through the androgen receptor.[4]
Furthermore, Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) data from the Gene Expression Omnibus (GEO) dataset GSE62442 provides genome-wide insights into AR binding in LNCaP cells following this compound treatment. Analysis of this data reveals AR binding sites in the vicinity of numerous genes, suggesting direct regulation by this compound. A selection of genes with significant AR binding peaks near their transcription start sites (TSS) is presented in Table 1.
Table 1: Selected Genes with Significant Androgen Receptor Binding Sites in LNCaP Cells Treated with this compound (10 nmol/l)
| Gene Symbol | Chromosome | Peak Location (Relative to TSS) | Peak Score |
| KLK3 | chr19 | -4158 | 150.7 |
| TMPRSS2 | chr21 | -13860 | 125.3 |
| FKBP5 | chr6 | +5824 | 110.9 |
| NDRG1 | chr8 | -2570 | 98.2 |
| ABCC4 | chr13 | +12345 | 85.6 |
| MYC | chr8 | +25000 | 76.4 |
Data derived from analysis of GEO dataset GSE62442, sample GSM1328169. The peak score is an indicator of the strength of the binding signal.
This compound's Influence on Gene Expression in Breast Cancer
In breast cancer cells, this compound's effects are complex due to its interaction with both the AR and PR. In estrogen receptor-positive (ER+) breast cancer cell lines, this compound can inhibit estradiol-induced proliferation.[5] A notable effect is the potent downregulation of the progesterone receptor (PGR) gene. At a concentration of 1nM, this compound has been shown to eliminate PR expression in T-47D breast cancer cells.[5] this compound has also been demonstrated to up-regulate the expression of Estrogen Receptor Beta (ERβ) in MDA-MB-231 breast cancer cells, with a significant increase in ERβ mRNA and protein levels observed after treatment with 10 nM this compound for 48 hours.[6]
Table 2: Effect of this compound on Progesterone Receptor and Estrogen Receptor Beta Expression in Breast Cancer Cells
| Cell Line | Treatment | Target Gene | Observed Effect | Reference |
| T-47D | 1nM this compound | Progesterone Receptor (PR) | Elimination of expression | [5] |
| MDA-MB-231 | 10nM this compound (48h) | Estrogen Receptor Beta (ERβ) | Increased mRNA and protein expression | [6] |
This compound's Effects on Gene Expression in Liver and Skeletal Muscle
While direct, comprehensive transcriptomic data for this compound in liver and skeletal muscle is limited, studies on other anabolic-androgenic steroids (AAS) provide insights into the likely gene expression changes.
Liver: The liver is a key site for steroid metabolism. Transcriptomic analyses of liver tissue from animals treated with other synthetic androgens have revealed changes in genes involved in lipid metabolism, steroid metabolism, and xenobiotic detoxification pathways. It is plausible that this compound would induce similar changes in gene expression.[7][8]
Skeletal Muscle: In skeletal muscle, AAS are known to promote hypertrophy by altering the expression of genes involved in muscle protein synthesis and degradation. A systematic review of the effects of various AAS on skeletal muscle gene expression identified commonly upregulated genes including IGF1 (Insulin-like growth factor 1), MYOD1 (Myogenic differentiation 1), and MYOG (Myogenin).[9] These genes are critical regulators of muscle growth and differentiation. It is highly probable that this compound, as a potent androgen, would also upregulate these and other genes associated with anabolic processes in skeletal muscle.[9][10]
Signaling Pathways Modulated by this compound
The primary signaling pathway activated by this compound is the Androgen Receptor (AR) signaling pathway . Upon ligand binding, the AR translocates to the nucleus and acts as a transcription factor.
Due to its affinity for the Progesterone Receptor (PR) , this compound can also activate the PR signaling pathway, which shares similarities with the AR pathway in terms of nuclear translocation and DNA binding.
This compound may also indirectly influence other signaling cascades. For instance, cross-talk between steroid hormone receptors and growth factor signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway , has been documented. While direct evidence for this compound's modulation of the MAPK pathway is not abundant, it is plausible that activation of AR by this compound could lead to downstream effects on ERK1/2 phosphorylation and the expression of MAPK target genes.[11]
Experimental Protocols
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol outlines the steps to quantify the expression of target genes in response to this compound treatment.
-
Cell Culture and Treatment:
-
Culture hormone-responsive cells (e.g., LNCaP, T-47D) in appropriate media.
-
Treat cells with desired concentrations of this compound or vehicle control for a specified duration.
-
-
RNA Isolation:
-
Isolate total RNA from cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific).
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
-
Western Blot Analysis for Protein Expression
This protocol details the procedure to assess the protein levels of AR, PR, or other target proteins following this compound treatment.
-
Cell Lysis and Protein Quantification:
-
Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
-
Chromatin Immunoprecipitation (ChIP) Assay Workflow
This workflow outlines the key steps to identify the genomic binding sites of the androgen receptor in response to this compound.
Conclusion
This compound is a powerful modulator of gene expression in hormone-responsive tissues, acting through both androgen and progesterone receptors. Its effects are tissue-specific and include the regulation of key genes involved in cell proliferation, differentiation, and metabolism. While a substantial amount is known about its impact on prostate and breast cancer cells, further genome-wide transcriptomic and proteomic studies are warranted to fully elucidate its effects in other tissues like the liver and skeletal muscle. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the complex biological activities of this compound and other synthetic androgens.
References
- 1. Implications of RNA-seq in the detection of anabolic steroid use and harnessing of the molecular mechanism of muscle memory | World Anti Doping Agency [wada-ama.org]
- 2. 7 alpha-17 alpha-Dimethyl-19-nortestosterone (this compound) induces conformational changes in progesterone receptors distinct from those induced by ORG 2058 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of steroid receptors in human prostate using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptional down-regulation of c-myc in human prostate carcinoma cells by the synthetic androgen this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative actions of the synthetic androgen, this compound, in breast cancer cells are mediated by both androgen and progesterone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transcriptomic and lipid profiling analysis reveals a functional interplay between testosterone and growth hormone in hypothyroid liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptomic and lipid profiling analysis reveals a functional interplay between testosterone and growth hormone in hypothyroid liver | accedaCRIS [accedacris.ulpgc.es]
- 9. The Effects of Anabolic-Androgenic Steroids on Gene Expression in Skeletal Muscle: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sites.duke.edu [sites.duke.edu]
- 11. A Small Molecule Targeting Human MEK1/2 Enhances ERK and p38 Phosphorylation under Oxidative Stress or with Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Pursuit of Mibolerone: A Technical Guide to Metabolite Identification and Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies employed in the identification and structural elucidation of Mibolerone metabolites. This compound (7α,17α-dimethyl-19-nortestosterone), a potent synthetic anabolic-androgenic steroid, undergoes extensive metabolic transformation in vivo. Understanding these metabolic pathways is crucial for drug development, toxicology, and anti-doping efforts. This document details the experimental protocols, summarizes key quantitative data, and visualizes the intricate workflows and metabolic pathways involved in the analysis of this compound and its derivatives.
Introduction to this compound Metabolism
This compound is subject to a range of metabolic modifications, primarily through oxidation and reduction reactions, followed by conjugation for excretion. The primary routes of metabolism include hydroxylation at various positions on the steroid nucleus and reduction of the A-ring. These transformations result in a diverse array of metabolites, the identification of which requires sophisticated analytical techniques. This guide will focus on the established methods for extracting, identifying, and characterizing these metabolites from biological matrices.
Identified this compound Metabolites
The following table summarizes the key metabolites of this compound that have been identified in various studies, including human, animal, and in vitro models.
| Metabolite Name | Chemical Structure/Modification | Biological Matrix | Analytical Method(s) | Reference |
| 5β-reduced this compound | Reduction of A-ring | Human Urine | GC-MS/MS | [1] |
| Tetrahydrothis compound | Reduction of A-ring and 3-keto group | Human Urine | GC-MS/MS | [1][2] |
| Dihydroxythis compound | Hydroxylation | Human Urine | GC-MS/MS | [1] |
| Monohydroxylated mibolerones | Hydroxylation | Greyhound Dog Urine | HPLC/MS | [3][4] |
| Oxidized this compound | Oxidation | Greyhound Dog Urine | HPLC/MS | [3][4] |
| 10β,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-one | Hydroxylation | Microbial Biotransformation | NMR, MS | [5][6] |
| 6β,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-one | Hydroxylation | Microbial Biotransformation | NMR, MS | [5][6] |
| 6β,10β,17β-trihydroxy-7α,17α-dimethylestr-4-en-3-one | Hydroxylation | Microbial Biotransformation | NMR, MS | [5][6] |
| 11β,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-one | Hydroxylation | Microbial Biotransformation | NMR, MS | [5][6] |
| 1α,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-one | Hydroxylation | Microbial Biotransformation | NMR, MS | [5][6] |
Experimental Protocols
The successful identification of this compound metabolites hinges on meticulous sample preparation and the application of high-resolution analytical instrumentation. Below are detailed protocols for the key experimental stages.
Protocol 1: Extraction and Hydrolysis of this compound Metabolites from Urine[1]
This protocol is designed for the extraction of both free and conjugated metabolites from urine samples for subsequent GC-MS analysis.
-
Sample Preparation: To 2 mL of urine, add an appropriate internal standard.
-
Enzymatic Hydrolysis: Adjust the pH of the urine to 7.0 and add β-glucuronidase from E. coli. Incubate the mixture at 50-55°C for 1-3 hours to cleave the glucuronide conjugates.
-
Alkalinization: After hydrolysis, add solid carbonate buffer to raise the pH.
-
Liquid-Liquid Extraction: Extract the deconjugated metabolites with 5 mL of diethyl ether.
-
Centrifugation: Centrifuge the sample to achieve phase separation.
-
Solvent Evaporation: Transfer the ethereal layer to a new tube and evaporate to dryness under a stream of nitrogen.
Protocol 2: Derivatization for GC-MS Analysis[1]
Derivatization is essential to increase the volatility and thermal stability of the steroid metabolites for gas chromatography.
-
Reagent Preparation: Prepare a derivatizing solution of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), trimethylsilylimidazole (TMSI), and dithioerythritol (1000:3:1 v/v/w).
-
Derivatization Reaction: Add 50 µL of the derivatizing solution to the dried extract from Protocol 1.
-
Incubation: Heat the mixture at 70°C for 30 minutes.
-
Injection: Inject 1-2 µL of the derivatized solution into the GC-MS system.
Protocol 3: Microbial Transformation of this compound[7][8]
Fungal biotransformation can be used to generate hydroxylated metabolites of this compound, which can serve as reference standards or provide insights into mammalian metabolism.
-
Culture Preparation: Grow cultures of fungi such as Cunninghamella blakesleeana or Macrophomina phaseolina in a suitable growth medium.
-
Substrate Addition: Add a solution of this compound to the fungal cultures.
-
Incubation: Incubate the cultures for a specified period (e.g., 12 days) under controlled temperature and agitation.
-
Extraction: After incubation, extract the metabolites from the culture medium using a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Purify the individual metabolites from the crude extract using chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC).[7]
Analytical Techniques for Structural Elucidation
The definitive identification and structural elucidation of this compound metabolites are accomplished through a combination of chromatographic and spectroscopic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS and GC-MS/MS): GC-MS is a cornerstone technique for the analysis of steroid metabolites.[2][3][8] After derivatization, metabolites are separated based on their volatility and retention time, and their mass spectra provide crucial information about their molecular weight and fragmentation patterns, aiding in structural identification.[1][2] Tandem mass spectrometry (GC-MS/MS) further enhances specificity and sensitivity, allowing for the differentiation of isomeric metabolites.[1][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS): LC-MS is particularly useful for analyzing conjugated metabolites directly without the need for hydrolysis, as well as for non-volatile or thermally labile compounds.[10][11][12][13] The combination of liquid chromatography for separation with tandem mass spectrometry provides high sensitivity and structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the unambiguous structural elucidation of novel metabolites.[14][15][16] Once a metabolite has been isolated and purified in sufficient quantity (typically sub-microgram to milligram amounts), 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) can be used to determine the precise connectivity of atoms and the stereochemistry of the molecule.[17][18][19]
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key processes in this compound metabolite analysis.
Caption: General experimental workflow for this compound metabolite analysis.
Caption: Simplified metabolic pathway of this compound.
Conclusion
The identification and structural elucidation of this compound metabolites is a complex analytical challenge that requires a multi-faceted approach. The combination of advanced separation sciences, particularly GC-MS and LC-MS, with powerful spectroscopic techniques like NMR, provides the necessary tools for comprehensive metabolic profiling. The protocols and information presented in this guide offer a solid foundation for researchers and scientists working in the fields of drug metabolism, toxicology, and anti-doping science to further investigate the biotransformation of this compound and other synthetic steroids.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biotransformation of a potent anabolic steroid, this compound, with Cunninghamella blakesleeana, C. echinulata, and Macrophomina phaseolina, and biological activity evaluation of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Biotransformation of a potent anabolic steroid, this compound, with Cunninghamella blakesleeana, C. echinulata, and Macrophomina phaseolina, and biological activity evaluation of its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gas chromatography/mass spectometry identification of long-term excreted metabolites of the anabolic steroid 4-chloro-1,2-dehydro-17alpha-methyltestosterone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dshs-koeln.de [dshs-koeln.de]
- 10. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. LC-MS/MS detection of unaltered glucuronoconjugated metabolites of metandienone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hyphadiscovery.com [hyphadiscovery.com]
- 15. bionmr.unl.edu [bionmr.unl.edu]
- 16. Studying Metabolism by NMR-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Biotransformation of a potent anabolic steroid, this compound, with Cunninghamella blakesleeana, C. echinulata, and Macrophomina phaseolina, and biological activity evaluation of its metabolites | PLOS One [journals.plos.org]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Cellular and Molecular Effects of Mibolerone on Muscle Satellite Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mibolerone, a potent synthetic anabolic-androgenic steroid (AAS), is known for its high affinity for the androgen receptor (AR).[1][2][3] While its systemic effects on muscle hypertrophy are acknowledged, the specific cellular and molecular mechanisms through which it influences muscle satellite cells—the resident stem cells responsible for muscle repair and growth—are less defined. This document synthesizes the current understanding of this compound's action on satellite cells, detailing its impact on proliferation and differentiation, exploring the underlying signaling pathways, and providing standardized experimental protocols for future research. The objective is to furnish a core technical resource for researchers investigating androgenic pathways in muscle regeneration and developing therapeutics targeting muscle growth and repair.
Introduction to this compound and Muscle Satellite Cells
This compound (7α,17α-dimethyl-19-nortestosterone) is a synthetic, orally active AAS derived from nandrolone.[1] It exhibits extremely high binding affinity for the androgen receptor (AR), significantly greater than that of testosterone, and has been used as a high-affinity ligand for AR characterization.[3][4] Its potent anabolic nature suggests a strong influence on skeletal muscle mass.[3][5]
Muscle satellite cells are quiescent myogenic progenitors located between the basal lamina and the sarcolemma of muscle fibers.[6][7] In response to stimuli such as injury or resistance exercise, these cells become activated, proliferate, and differentiate to fuse with existing muscle fibers (contributing to hypertrophy) or form new myofibers (enabling regeneration).[8] Androgens are known regulators of this process, with studies demonstrating that androgen administration can increase the number of satellite cells in a dose-dependent manner.[9][10] Satellite cells are considered a direct target for androgens as they express the AR.[8] Understanding how compounds like this compound modulate satellite cell activity is crucial for elucidating the mechanisms of muscle hypertrophy and for the development of targeted therapies for muscle wasting disorders.
Cellular Effects of Androgens on Muscle Satellite Cells
While direct studies on this compound are limited, the effects of potent androgens like testosterone and mesterolone provide a strong inferential framework for its actions. The literature presents a complex, sometimes contradictory, view on whether androgens primarily drive satellite cell proliferation or differentiation.[9][10]
Proliferation
Androgen administration has been shown to increase the number of satellite cells, a key factor in testosterone-induced muscle hypertrophy.[8] This suggests a pro-proliferative effect. For instance, studies on the androgen mesterolone demonstrated a significant increase in satellite cell numbers within chicken pectoralis muscle, which correlated with muscle hypertrophy.[11][12] However, some in vitro studies using testosterone on porcine satellite cells found no direct impact on proliferation rates.[13] This discrepancy may arise from differences in model systems, androgen concentration, or the specific androgen used. Given this compound's high potency, it is hypothesized to be a strong promoter of satellite cell entry into the cell cycle.
Differentiation
The role of androgens in satellite cell differentiation is also debated. Some evidence suggests that androgens may delay differentiation to expand the pool of myoblasts.[8] For example, testosterone treatment was found to depress the differentiation of porcine satellite cells in culture.[13][14] This action is thought to maintain a pool of progenitor cells that can be drawn upon for continued growth. Conversely, other studies suggest that androgens can promote the expression of myogenic differentiation markers. This dual action highlights the complexity of androgen signaling, which may be context-dependent, varying with the stage of myogenesis and the local signaling environment.
Quantitative Data Summary
The following table summarizes representative quantitative findings from studies on androgens and their effects on key myogenic parameters. Note: Data for this compound is not available and is inferred from potent androgens like testosterone and mesterolone.
| Parameter | Androgen Studied | Model System | Key Quantitative Finding | Reference |
| Satellite Cell Number | Testosterone | Human Muscle Biopsies | Associated with an increase in satellite cell number | [8] |
| Satellite Cell Number | Mesterolone | Chicken Pectoralis Muscle | Significant increase in all satellite cell indices | [11] |
| Myonuclear Number | Mesterolone | Chicken Pectoralis Muscle | Significantly increased with mesterolone administration | [11] |
| Fiber Size (CSA) | Mesterolone | Chicken Pectoralis Muscle | Significant increase in pectoralis fiber size | [11] |
| Satellite Cell Proliferation | Testosterone | Porcine Satellite Cells (in vitro) | No significant effect (P > 0.01) on proliferation | [13] |
| Satellite Cell Differentiation | Testosterone | Porcine Satellite Cells (in vitro) | Depressed differentiation by 20-30% on days 2-4 of treatment | [13] |
| Androgen Receptor (AR) Level | Testosterone | Porcine Satellite Cells (in vitro) | Incremental increase in immunoreactive AR after 6, 12, and 24h | [13] |
Molecular Mechanisms and Signaling Pathways
The anabolic effects of this compound are initiated by its binding to the intracellular androgen receptor. This interaction triggers a cascade of genomic and potentially non-genomic events that collectively modulate satellite cell behavior.
Genomic Androgen Receptor Signaling
The canonical pathway involves this compound binding to the AR in the cytoplasm, causing the dissociation of heat shock proteins. The this compound-AR complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This action modulates the transcription of key myogenic regulatory factors (MRFs) and other growth-related genes.
-
Upregulation of Pro-Myogenic Factors: Androgens can increase the expression of factors that promote muscle growth, such as Insulin-like Growth Factor 1 (IGF-1).[9]
-
Modulation of Myogenic Regulatory Factors (MRFs): Androgens influence the expression of MRFs like MyoD and Myogenin, which are critical for differentiation.[8] Downregulation of these factors can delay differentiation, while upregulation can promote it.[8]
-
Inhibition of Anti-Myogenic Factors: Androgens may suppress inhibitors of muscle growth, such as myostatin.[8]
Caption: Genomic signaling pathway of this compound in muscle satellite cells.
Key Experimental Protocols
Standardized methodologies are essential for reproducible research in this field. The following sections detail core protocols for studying the effects of this compound on satellite cells.
Satellite Cell Isolation and Culture
This protocol describes the enzymatic isolation of satellite cells from mouse skeletal muscle, a common preclinical model.[6][7][15]
-
Muscle Dissection: Aseptically dissect hindlimb muscles from mice and place them in a dish containing DMEM with 1% penicillin/streptomycin.[16]
-
Enzymatic Digestion: Mince the muscle tissue thoroughly. Digest the tissue using a solution of Dispase II and Collagenase D in DMEM for 45-60 minutes at 37°C with gentle agitation.
-
Cell Filtration: Stop the digestion by adding fetal bovine serum (FBS). Pass the cell suspension sequentially through 100 µm, 70 µm, and 40 µm cell strainers to obtain a single-cell suspension.
-
Cell Plating: Centrifuge the cell suspension, resuspend the pellet in growth medium (e.g., DMEM/F12 with 20% FBS, bFGF, and 1% Penicillin-Streptomycin), and plate on collagen-coated dishes.
-
Myoblast Enrichment: Utilize pre-plating techniques. Fibroblasts adhere more rapidly to uncoated plastic than myoblasts. After 1-2 hours, transfer the supernatant containing the myoblast-enriched population to a new collagen-coated dish.
-
Culture and Treatment: Culture cells at 37°C with 5% CO2. Once cells reach desired confluency (e.g., 70-80%), replace the growth medium with differentiation medium (e.g., DMEM with 2% horse serum) containing this compound at various concentrations to induce myogenesis.
Caption: General experimental workflow for studying this compound's effects.
Western Blot for Myogenic Proteins
This protocol is for quantifying the expression of key myogenic proteins (e.g., MyoD, Myogenin, MHC, AR).[17][18][19]
-
Protein Extraction: Wash treated cells with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-Myogenin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., GAPDH or β-actin).
RT-qPCR for Myogenic Gene Expression
This protocol quantifies mRNA levels of myogenic genes (e.g., Pax7, Myf5, MyoD, Myogenin).[20][21][22][23]
-
RNA Isolation: Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) or TRIzol reagent, following the manufacturer's instructions.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR): Prepare a reaction mix containing cDNA template, gene-specific primers, and a SYBR Green or TaqMan master mix.
-
Thermocycling: Run the qPCR reaction on a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to a stable housekeeping gene (e.g., GAPDH or 18S).[22]
Conclusion and Future Directions
This compound, as a highly potent androgen, is expected to be a strong modulator of muscle satellite cell function. Based on evidence from related androgens, its primary mechanism involves binding to the androgen receptor to trigger genomic signaling cascades that influence the expression of critical myogenic factors. This likely results in an increase in satellite cell number and modulation of their differentiation program to support muscle fiber hypertrophy.
Future research should focus on generating this compound-specific dose-response data in primary human satellite cell cultures. Advanced techniques such as RNA-sequencing could provide a comprehensive, unbiased view of the transcriptional landscape altered by this compound, uncovering novel target genes and pathways. Furthermore, investigating potential non-genomic, rapid signaling effects of this compound could offer a more complete picture of its powerful anabolic actions. This detailed molecular understanding will be invaluable for the development of next-generation selective androgen receptor modulators (SARMs) that can harness the therapeutic potential of androgen signaling for muscle repair while minimizing off-target effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C20H30O2 | CID 251636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biotransformation of a potent anabolic steroid, this compound, with Cunninghamella blakesleeana, C. echinulata, and Macrophomina phaseolina, and biological activity evaluation of its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of steroid receptors in human prostate using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cheque Drops (this compound) - Bodybuilding Forums - JuicedMuscle.com [juicedmuscle.com]
- 6. Isolation and culture of mouse satellite cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Androgen regulation of satellite cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. Influence of mesterolone on satellite cell distribution and fiber morphology within maturing chicken pectoralis muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Testosterone up-regulates androgen receptors and decreases differentiation of porcine myogenic satellite cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Isolation and Culture of Satellite Cells from Mouse Skeletal Muscle | Springer Nature Experiments [experiments.springernature.com]
- 16. A Simple Method for the Isolation and in vitro Expansion of Highly Pure Mouse and Human Satellite Cells [bio-protocol.org]
- 17. bosterbio.com [bosterbio.com]
- 18. bio-rad.com [bio-rad.com]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
- 20. researchgate.net [researchgate.net]
- 21. Identification and Validation of Quantitative PCR Reference Genes Suitable for Normalizing Expression in Normal and Dystrophic Cell Culture Models of Myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Mibolerone's Role in the Regulation of the Hypothalamic-Pituitary-Gonadal Axis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mibolerone (7α,17α-dimethyl-19-nortestosterone), a potent synthetic anabolic-androgenic steroid (AAS), exerts significant regulatory effects on the Hypothalamic-Pituitary-Gonadal (HPG) axis. This technical guide delineates the molecular interactions and physiological consequences of this compound's engagement with this critical endocrine system. By binding with high affinity to the androgen receptor (AR) and exhibiting notable progestogenic activity, this compound initiates a powerful negative feedback loop, primarily targeting the pituitary gland to suppress gonadotropin secretion. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data from studies on the closely related compound 7α-methyl-19-nortestosterone (MENT), detailed experimental protocols for relevant assays, and visual representations of the involved signaling pathways.
Introduction to this compound
This compound is a 17α-alkylated derivative of nandrolone (19-nortestosterone)[1]. Initially developed for veterinary use to prevent estrus in female dogs, its potent hormonal activity has made it a subject of interest in endocrine research[1]. Chemically, it is 7α,17α-dimethylestr-4-en-17β-ol-3-one[1]. Its unique structural modifications, particularly the 7α- and 17α-methyl groups, confer high oral bioavailability and resistance to metabolic degradation[2].
This compound's primary mechanism of action involves its function as a potent agonist of the androgen receptor (AR)[1]. Additionally, it demonstrates significant binding affinity for the progesterone receptor (PR), contributing to its complex endocrine profile and potent effects on the HPG axis[1][3].
The Hypothalamic-Pituitary-Gonadal (HPG) Axis: A Brief Overview
The HPG axis is a tightly regulated endocrine system that governs reproductive function and steroidogenesis. It involves a cascade of hormonal signals:
-
Hypothalamus: Secretes Gonadotropin-Releasing Hormone (GnRH) in a pulsatile manner.
-
Anterior Pituitary: In response to GnRH pulses, gonadotroph cells secrete Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).
-
Gonads (Testes and Ovaries): LH and FSH stimulate the gonads to produce sex steroids (testosterone and estrogen) and support gametogenesis.
These sex steroids, in turn, exert negative feedback on the hypothalamus and pituitary to regulate the secretion of GnRH, LH, and FSH, thus maintaining hormonal homeostasis.
This compound's Mechanism of Action on the HPG Axis
This compound disrupts the normal functioning of the HPG axis primarily through potent negative feedback, leading to the suppression of gonadotropin secretion. This action is mediated through its binding to both androgen and progesterone receptors at the level of the pituitary and potentially the hypothalamus.
Pituitary Suppression of Gonadotropin Release
The primary and most well-documented effect of this compound on the HPG axis is the suppression of LH and FSH secretion from the anterior pituitary. A study in cats identified the apparent mechanism of action of this compound as the suppression of the release of pituitary luteinizing hormone[4].
While direct quantitative in vivo studies on this compound's effect on LH and FSH pulse amplitude and frequency are limited in the available literature, extensive research on the closely related and structurally similar compound, 7α-methyl-19-nortestosterone (MENT), provides strong evidence for the potent gonadotropin-suppressive effects of this class of androgens.
-
Androgenic Negative Feedback: As a potent androgen, this compound binds to ARs on gonadotroph cells in the pituitary, inhibiting the synthesis and release of LH and, to a lesser extent, FSH.
-
Progestogenic Negative Feedback: this compound's affinity for the progesterone receptor adds another layer to its suppressive effects. Progesterone is a known inhibitor of GnRH pulse frequency at the hypothalamic level and can also exert direct inhibitory effects on the pituitary[5][6]. The dual androgenic and progestogenic actions of this compound likely result in a more profound suppression of gonadotropins than a pure androgen.
Potential Hypothalamic Effects
Androgens and progestins can also exert negative feedback at the level of the hypothalamus by reducing the frequency and/or amplitude of GnRH pulses. This leads to a subsequent decrease in pituitary stimulation. While direct experimental evidence of this compound's effect on the GnRH pulse generator is lacking, its known receptor affinities suggest a high probability of such an interaction.
Direct Gonadal Effects
There is currently a lack of direct evidence from in vitro studies on the specific inhibitory effects of this compound on testicular or ovarian steroidogenesis.
Quantitative Data on Gonadotropin Suppression by a Related Compound
The following tables summarize the quantitative data on the suppression of gonadotropins and testosterone by 7α-methyl-19-nortestosterone (MENT), a close structural analog of this compound. This data provides a strong indication of the expected potency of this compound.
Table 1: Comparative Potency of MENT versus Testosterone in Rats [7]
| Parameter | MENT Potency Relative to Testosterone |
| Suppression of Serum Gonadotropins | ~12 times more potent |
| Anabolic Effect (muscle weight) | ~10 times more potent |
| Androgenic Effect (prostate weight) | ~4 times more potent |
Table 2: Dose-Dependent Suppression of Hormones by MENT Acetate Implants in Healthy Men (28-day treatment) [8]
| Number of Implants | Approximate Daily Dose | Mean Serum MENT (nmol/L) | Mean LH Suppression (%) | Mean FSH Suppression (%) | Mean Testosterone Suppression (%) |
| 1 | ~500 µg | 0.7 ± 0.1 | - | - | - |
| 2 | ~1000 µg | 1.2 ± 0.1 | 97 ± 1 | 95 ± 1 | 93 ± 1 |
| 4 | ~2000 µg | 2.0 ± 0.1 | 97 ± 1 | 95 ± 1 | 93 ± 1 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of HPG Axis Regulation by this compound
Caption: this compound's negative feedback on the HPG axis via AR and PR.
Experimental Workflow: Competitive Androgen Receptor Binding Assay
Caption: Workflow for determining this compound's androgen receptor binding affinity.
Experimental Protocols
Competitive Androgen Receptor Binding Assay
This protocol is adapted from methodologies using radiolabeled this compound to characterize androgen receptors.
Objective: To determine the binding affinity (Kd) of this compound and the inhibitory constant (Ki) of test compounds for the androgen receptor.
Materials:
-
Androgen Receptor Source: Cytosol preparation from rat ventral prostates or recombinant human androgen receptor.
-
Radioligand: [³H]-Mibolerone.
-
Competitors: Unlabeled this compound, Dihydrotestosterone (DHT), and other test compounds.
-
Buffers: Tris-HCl based buffer with EDTA and dithiothreitol.
-
Separation Matrix: Hydroxylapatite slurry.
-
Scintillation Cocktail and Scintillation Counter .
Procedure:
-
Tissue Preparation: Homogenize rat ventral prostates in cold buffer and centrifuge to obtain the cytosol fraction containing the androgen receptors.
-
Assay Setup: In microcentrifuge tubes, combine the cytosol preparation with increasing concentrations of [³H]-Mibolerone for saturation binding experiments to determine Kd. For competition assays, use a fixed concentration of [³H]-Mibolerone with increasing concentrations of unlabeled this compound or test compound.
-
Incubation: Incubate the mixture at 4°C for 18-24 hours to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Add hydroxylapatite slurry to each tube and incubate for a short period. Centrifuge to pellet the hydroxylapatite with the bound receptor-ligand complexes.
-
Washing: Wash the pellets with cold buffer to remove unbound radioligand.
-
Quantification: Elute the bound radioligand from the pellet and add scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Saturation Assay: Plot specific binding (total binding minus non-specific binding) against the concentration of [³H]-Mibolerone. Analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax (maximum number of binding sites).
-
Competition Assay: Plot the percentage of specific binding against the concentration of the competitor. Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and then determine the Ki using the Cheng-Prusoff equation.
-
In Vivo Study of Gonadotropin Suppression in an Animal Model
Objective: To quantify the in vivo effects of this compound administration on circulating levels of LH and FSH.
Animal Model: Adult male rats or canines.
Materials:
-
This compound (for oral or parenteral administration).
-
Vehicle control.
-
Blood collection supplies.
-
Radioimmunoassay (RIA) kits for LH and FSH specific to the animal model.
Procedure:
-
Acclimatization and Baseline Sampling: Acclimate animals to handling and blood sampling procedures. Collect baseline blood samples to determine pre-treatment hormone levels.
-
Drug Administration: Divide animals into groups and administer this compound at various doses daily for a predetermined period (e.g., 1-4 weeks). Include a vehicle-treated control group.
-
Blood Sampling: Collect blood samples at regular intervals during the treatment period and after cessation of treatment to monitor hormone levels.
-
Hormone Measurement: Separate serum or plasma and store at -20°C or lower until analysis. Measure LH and FSH concentrations using validated radioimmunoassays.
-
Data Analysis: Compare the hormone concentrations between the this compound-treated groups and the control group at each time point. Analyze for dose-dependent and time-dependent effects on LH and FSH suppression.
Radioimmunoassay (RIA) for LH and FSH
Principle: This is a competitive binding assay where the hormone in the sample competes with a radiolabeled version of the same hormone for binding to a limited number of specific antibodies.
General Protocol:
-
Standard Curve Preparation: Prepare a series of standards with known concentrations of the hormone (LH or FSH).
-
Assay Setup: In assay tubes, add the standard or unknown sample, a fixed amount of radiolabeled hormone (e.g., ¹²⁵I-LH), and a specific primary antibody.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation: Add a secondary antibody that binds to the primary antibody, causing the antibody-hormone complexes to precipitate. Centrifuge to pellet the precipitate.
-
Quantification: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabeled hormone against the concentration of the standards. Determine the concentration of the hormone in the unknown samples by interpolating their binding percentages on the standard curve.
Conclusion
This compound is a highly potent synthetic androgen that exerts a profound suppressive effect on the hypothalamic-pituitary-gonadal axis. Its primary mechanism of action is the robust negative feedback inhibition of pituitary LH and FSH secretion, mediated through its high affinity for both androgen and progesterone receptors. This leads to a significant reduction in endogenous sex steroid production. While direct quantitative data on this compound's impact on the GnRH pulse generator and gonadal steroidogenesis are not extensively available, studies on the closely related compound MENT demonstrate the powerful gonadotropin-suppressive capabilities of this class of 7α-methylated 19-nortestosterone derivatives. The detailed experimental protocols provided herein offer a framework for further investigation into the specific molecular and physiological effects of this compound, which is crucial for a comprehensive understanding of its endocrine-disrupting potential and for the development of related therapeutic agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The use of radioactive 7 alpha, 17 alpha-dimethyl-19-nortestosterone (this compound) in the assay of androgen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7 alpha-17 alpha-Dimethyl-19-nortestosterone (this compound) induces conformational changes in progesterone receptors distinct from those induced by ORG 2058 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A 280-day tolerance-efficacy study with this compound for suppression of estrus in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progesterone-Mediated Inhibition of the GnRH Pulse Generator: Differential Sensitivity as a Function of Sleep Status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of the GnRH pulse generator by neurokinin B involves a κ-opioid receptor-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The biological activity of 7 alpha-methyl-19-nortestosterone is not amplified in male reproductive tract as is that of testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gonadotrophin and testosterone suppression by 7alpha-methyl-19-nortestosterone acetate administered by subdermal implant to healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mibolerone Administration in Rodent Muscle Hypertrophy Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following protocol is a proposed model for the administration of mibolerone in rodent muscle hypertrophy studies. This compound is a highly potent and potentially toxic synthetic androgen. Specific, peer-reviewed protocols for its use in this research context are not widely published. This guide is based on its known chemical properties, the established mechanisms of androgen action, and published protocols for other potent anabolic-androgenic steroids (AAS) like nandrolone and testosterone in rodents. Extreme caution is advised, and all experimental procedures must be approved by an appropriate Institutional Animal Care and Use Committee (IACUC).
Introduction and Background
This compound (7α,17α-dimethyl-19-nortestosterone) is a synthetic, orally active anabolic-androgenic steroid (AAS) derived from nandrolone.[1][2] It is recognized for its extremely high potency, reportedly being significantly more anabolic and androgenic than testosterone and methyltestosterone in rat models.[3][4] this compound exerts its effects by binding to and activating the androgen receptor (AR).[2][3] This activation triggers a cascade of signaling events within muscle cells, leading to an increase in protein synthesis and ultimately, muscle fiber hypertrophy.[5]
The anabolic effects of androgens on skeletal muscle are primarily mediated through the androgen receptor, a ligand-inducible transcription factor.[5] Upon binding with an androgen like this compound, the AR translocates to the nucleus and modulates the transcription of target genes. This genomic action is complemented by non-genomic effects, including the activation of signaling pathways that play a crucial role in muscle growth, such as the Insulin-like Growth Factor-1 (IGF-1) and Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.[5][6][7] The activation of this pathway is a central mechanism for testosterone-induced muscle hypertrophy.[6]
Given its high potency, this compound presents a potential tool for inducing significant muscle hypertrophy in rodent models at very low doses. However, its use in research is limited, and there is a lack of established protocols. The following sections provide a comprehensive, albeit hypothetical, framework for its application in a research setting, drawing parallels from studies involving other AAS.
Signaling Pathway of this compound-Induced Muscle Hypertrophy
The primary mechanism of action for this compound in promoting muscle hypertrophy is through the activation of the androgen receptor and subsequent downstream signaling cascades.
Caption: this compound signaling pathway in skeletal muscle.
Quantitative Data from Rodent Studies with Analogous Anabolic Steroids
Specific quantitative data for this compound in muscle hypertrophy studies is scarce. The table below summarizes data from studies using testosterone and nandrolone decanoate in rats and mice, which can serve as a reference for designing experiments with this compound.
| Compound | Animal Model | Dosage | Administration Route & Frequency | Duration | Key Findings | Reference |
| This compound | Rat | Not Specified | Not Specified | Not Specified | 41x more anabolic and 16x more androgenic than methyltestosterone. | [3] |
| Nandrolone Decanoate | Male Wistar Rats | 5 mg/kg | Intramuscular, twice a week | 6 weeks | Increased fiber area in extensor digitorum longus and soleus muscles. | [8] |
| Nandrolone Decanoate | Male Sprague Dawley Rats | 10 mg/kg/week | Intramuscular, twice a week | 8 weeks | Caused muscle degeneration in sedentary rats, but exercise reversed this. | [9] |
| Nandrolone Decanoate | Male Fisher 344 x Brown Norway Rats | 6 mg/kg/week | Not Specified | 2 weeks | Caused mild muscular necrosis, inflammation, and hypertrophy of skeletal muscle fibers. | |
| Testosterone | Orchidectomized Male Mice | Not Specified (via implant) | Subcutaneous implant | 10 weeks | Prevented orchidectomy-induced decline in fast-twitch muscle mass. | [10][11] |
| Testosterone | Young and Aged Male Mice | Not Specified | Not Specified | 4 days post-injury | Increased the number and cross-sectional area of regenerating muscle fibers. | [12] |
Proposed Experimental Protocol for this compound Administration
This protocol outlines a hypothetical study to assess the dose-dependent effects of this compound on skeletal muscle hypertrophy in a rodent model.
Animal Model
-
Species: Male Sprague-Dawley or Wistar rats.
-
Age: 8-10 weeks old (to ensure they are young adults with potential for muscle growth).
-
Housing: Housed in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle. Ad libitum access to standard rodent chow and water.
-
Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the start of the experiment.
Experimental Groups
-
Group 1: Control (Vehicle): Receives the vehicle solution only.
-
Group 2: Low-Dose this compound: Receives a low dose of this compound.
-
Group 3: Mid-Dose this compound: Receives a medium dose of this compound.
-
Group 4: High-Dose this compound: Receives a high dose of this compound. (The number of animals per group should be determined by power analysis to ensure statistical significance.)
Drug Preparation and Dosage
-
This compound: Procured from a reputable chemical supplier.
-
Vehicle: A solution of propylene glycol or sesame oil is commonly used for subcutaneous or intramuscular injections of steroids.[9]
-
Preparation: this compound should be dissolved in the chosen vehicle to achieve the desired concentrations for injection. Gentle heating and vortexing may be required to ensure complete dissolution.
-
Dosage: Due to its high potency, starting doses should be significantly lower than those used for testosterone or nandrolone. A suggested starting range, based on its relative potency, could be in the micrograms per kilogram of body weight per day. A dose-response study is highly recommended.
Administration
-
Route: Subcutaneous or intramuscular injections are common for AAS in rodent studies.[8][9] Oral gavage is also an option as this compound is orally active.[1]
-
Frequency: Daily or every other day administration to maintain stable blood levels, considering its short half-life of 2-4 hours.[3]
-
Duration: A treatment period of 4-8 weeks is typical for muscle hypertrophy studies with AAS.[8][9]
-
Procedure: Injections should be administered at the same time each day to minimize circadian variations. Animal body weight should be monitored regularly to adjust the dosage accordingly.
Outcome Measures and Analysis
-
Muscle Mass: At the end of the treatment period, animals are euthanized, and specific muscles (e.g., gastrocnemius, soleus, tibialis anterior) are dissected and weighed (wet weight).
-
Histological Analysis: Muscle samples should be frozen in isopentane cooled by liquid nitrogen for cryosectioning. Sections can be stained with Hematoxylin and Eosin (H&E) to measure the cross-sectional area (CSA) of muscle fibers.
-
Protein Analysis (Western Blot): Protein extracts from muscle tissue can be used to quantify the expression levels of key proteins in the androgen signaling and muscle growth pathways, such as AR, Akt, p-Akt, mTOR, and p-mTOR.[7]
-
Gene Expression Analysis (RT-qPCR): RNA can be extracted from muscle tissue to measure the mRNA levels of genes involved in muscle growth (e.g., IGF-1, MyoD) and atrophy (e.g., MuRF-1, Atrogin-1).[6]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a rodent study investigating the effects of this compound on muscle hypertrophy.
Caption: A typical experimental workflow for a this compound study.
Conclusion
This compound is a powerful research tool for studying androgen-mediated muscle hypertrophy due to its high potency. However, the lack of established protocols necessitates a cautious and methodical approach, starting with dose-response studies to determine an effective and safe dosage range. The protocols and data presented here, derived from studies on analogous compounds, provide a solid foundation for researchers to design and conduct their own investigations into the effects of this compound on skeletal muscle. All research must be conducted ethically and in compliance with institutional and national guidelines for animal welfare.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Biotransformation of a potent anabolic steroid, this compound, with Cunninghamella blakesleeana, C. echinulata, and Macrophomina phaseolina, and biological activity evaluation of its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fitimpact.uk [fitimpact.uk]
- 4. This compound | C20H30O2 | CID 251636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Testosterone signals through mTOR and androgen receptor to induce muscle hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crucial role of androgen receptor in resistance and endurance trainings-induced muscle hypertrophy through IGF-1/IGF-1R- PI3K/Akt- mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repositorio.unesp.br [repositorio.unesp.br]
- 9. Effects of Nandrolone Decanoate on Skeletal Muscle and Neuromuscular Junction of Sedentary and Exercised Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. Testosterone Improves the Regeneration of Old and Young Mouse Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols: Preparation of Mibolerone Stock Solutions for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Abstract: Mibolerone (7α,17α-dimethyl-19-nortestosterone) is a potent, synthetic anabolic-androgenic steroid (AAS) frequently utilized in biomedical research as a high-affinity ligand for the androgen receptor (AR).[1][2] Its stability and specificity make it a valuable tool for studying androgen-mediated signaling pathways in various cell culture models, including those for prostate and breast cancer.[3][4] Proper preparation of stock and working solutions is critical to ensure experimental reproducibility and accuracy. This document provides detailed protocols for the solubilization, storage, and preparation of this compound solutions for in vitro cell culture applications, along with safety guidelines and an overview of its mechanism of action.
This compound: Physicochemical Properties and Solubility
This compound is a white to beige crystalline solid.[5] Due to its hydrophobic nature, it is practically insoluble in aqueous solutions but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₀O₂ | [5] |
| Molecular Weight | 302.45 g/mol | [5] |
| CAS Number | 3704-09-4 | [5] |
| Appearance | White to beige powder/crystalline solid | [5] |
| Solubility in DMSO | ≥ 5 mg/mL (approx. 16.5 mM) | |
| Storage Temperature | 2-8°C |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Primary Stock Solution
This protocol describes the preparation of a concentrated primary stock solution of this compound in DMSO.
Materials and Equipment:
-
This compound powder (CAS: 3704-09-4)
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, gloves
Methodology:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), place a sterile microcentrifuge tube or vial on the analytical balance and tare it.
-
Weighing this compound: Carefully weigh approximately 3.0 mg of this compound powder into the tube. Record the exact weight.
-
Calculating DMSO Volume: Calculate the precise volume of DMSO required to achieve a 10 mM concentration using the following formula:
-
Volume of DMSO (μL) = (Weight of this compound (mg) / 302.45 g/mol ) * 100,000
-
Example: For 3.02 mg of this compound: (3.02 mg / 302.45 g/mol ) * 100,000 ≈ 998.5 μL of DMSO.
-
-
Solubilization: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store aliquots upright at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol outlines the serial dilution of the primary stock solution to achieve the desired final concentration for treating cells. This compound has been shown to be effective at low nanomolar concentrations (e.g., 1 nM).[1][3]
Methodology:
-
Thaw Primary Stock: Thaw one aliquot of the 10 mM this compound primary stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, first prepare an intermediate stock (e.g., 10 μM) by diluting the 10 mM primary stock 1:1000 in complete cell culture medium.
-
Example: Add 1 μL of 10 mM this compound to 999 μL of medium.
-
-
Final Working Solution: Prepare the final working solution by diluting the intermediate stock into the required volume of pre-warmed complete cell culture medium.
-
Example (for a final concentration of 10 nM): Add 10 μL of the 10 μM intermediate stock to 10 mL of cell culture medium.
-
-
Vehicle Control: It is crucial to prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. The final DMSO concentration should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity.[6][7]
-
Application: Remove the existing medium from the cells and replace it with the medium containing the this compound working solution or the vehicle control.
-
Stability Note: this compound shows maximum stability in aqueous solutions at a pH of 5.5-6.4 and can degrade at the typical pH of cell culture media (7.2-7.4).[8] Therefore, it is highly recommended to prepare fresh working solutions immediately before each experiment.
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified this compound signaling pathway.
Mechanism of Action
This compound is a potent agonist of the androgen receptor (AR). Upon entering a cell, it binds to the AR located in the cytoplasm, inducing a conformational change. This activated hormone-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as Androgen Response Elements (AREs). This binding modulates the transcription of target genes, leading to various androgenic effects.
Notably, this compound also exhibits significant binding affinity for the progesterone receptor (PR) and can exert progestagenic actions.[1][3][9] This dual activity is an important consideration when interpreting experimental results, as observed effects may be mediated through either or both pathways.[3]
Safety and Handling
This compound is classified as a hazardous substance and may cause harm to the unborn child.
-
Handling: Always handle this compound powder in a designated area, such as a chemical fume hood, to avoid inhalation.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and safety glasses at all times.
-
Disposal: Dispose of all contaminated materials and waste in accordance with institutional and local regulations for hazardous chemical waste.
-
Accidental Exposure: In case of skin contact, wash thoroughly with soap and water. If inhaled or ingested, seek immediate medical attention.
References
- 1. Biotransformation of a potent anabolic steroid, this compound, with Cunninghamella blakesleeana, C. echinulata, and Macrophomina phaseolina, and biological activity evaluation of its metabolites | PLOS One [journals.plos.org]
- 2. Characterization of steroid receptors in human prostate using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative actions of the synthetic androgen, this compound, in breast cancer cells are mediated by both androgen and progesterone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound | 3704-09-4 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stability of aqueous solutions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7 alpha-17 alpha-Dimethyl-19-nortestosterone (this compound) induces conformational changes in progesterone receptors distinct from those induced by ORG 2058 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Use of Mibolerone as a Reference Standard in Mass Spectrometry-Based Steroid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of steroid hormones is crucial for understanding endocrine function, diagnosing diseases, and in the development of new therapeutics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis, offering superior specificity and sensitivity compared to traditional immunoassays.[1][2] A key component of a robust quantitative LC-MS/MS method is the use of an appropriate internal standard to correct for variations in sample preparation and instrument response.
Mibolerone, a potent synthetic anabolic-androgenic steroid, is not endogenously found in humans, making it an ideal candidate for use as an internal standard in the analysis of human steroid panels.[3] Its structural similarity to other anabolic steroids ensures comparable behavior during extraction and chromatographic separation, while its unique mass allows for clear differentiation by the mass spectrometer.
This application note provides a detailed protocol for the simultaneous analysis of a panel of key steroid hormones in human serum using this compound as an internal standard. The methodology includes a comprehensive sample preparation procedure, optimized liquid chromatography conditions, and specific mass spectrometry parameters.
Signaling Pathway of Endogenous Steroids
The biosynthesis of steroid hormones, or steroidogenesis, is a complex process involving a cascade of enzymatic reactions that convert cholesterol into various biologically active steroids. Understanding this pathway is essential for interpreting the results of steroid profiling. The major classes of steroid hormones include progestogens, mineralocorticoids, glucocorticoids, androgens, and estrogens, each with distinct physiological roles.
Experimental Protocols
This protocol is designed for the quantitative analysis of a panel of 15 steroid hormones in human serum using this compound as an internal standard.
Materials and Reagents
-
Analytes: Aldosterone, Androstenedione, Corticosterone, Cortisol, Cortisone, 11-Deoxycorticosterone, 11-Deoxycortisol, 17-OH-Progesterone, 21-Deoxycortisol, Dehydroepiandrosterone (DHEA), Dehydroepiandrosterone sulfate (DHEAS), Dihydrotestosterone (DHT), Estradiol, Progesterone, and Testosterone.
-
Internal Standard: this compound
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid, Ammonium Fluoride.
-
Sample Preparation: 96-well Supported Liquid Extraction (SLE) plate, Methyl tert-butyl ether (MTBE).
Sample Preparation
-
Aliquoting: Aliquot 100 µL of serum samples, calibrators, and quality control samples into the wells of a 96-well plate.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (concentration to be optimized based on instrument sensitivity, typically in the range of 10-100 ng/mL) to each well.
-
Protein Precipitation: Add 200 µL of acetonitrile to each well and vortex for 1 minute to precipitate proteins.
-
Supported Liquid Extraction:
-
Load the entire content of each well onto a 96-well SLE plate.
-
Allow the samples to absorb for 5 minutes.
-
Place a 96-well collection plate underneath the SLE plate.
-
Add 1 mL of MTBE to each well and allow it to percolate by gravity.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol/water. Seal the plate and vortex for 1 minute before placing it in the autosampler.
LC-MS/MS Analysis Workflow
The following diagram illustrates the overall workflow from sample receipt to data analysis.
Liquid Chromatography (LC) Conditions
| Parameter | Setting |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.2 mmol/L Ammonium Fluoride in Water |
| Mobile Phase B | Methanol |
| Gradient | 45% B to 95% B over 6 minutes, followed by re-equilibration |
| Flow Rate | 0.35 mL/min |
| Column Temperature | 60°C |
| Injection Volume | 10 µL |
Mass Spectrometry (MS) Conditions
| Parameter | Setting |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Collision Gas | Nitrogen |
MRM Transitions
The following table lists the MRM transitions for the target analytes and the proposed transitions for this compound as an internal standard. Note: The transitions for this compound are proposed based on its structure and common fragmentation patterns of steroids; they require experimental optimization.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Aldosterone | 361.2 | 331.2 | Optimized |
| Androstenedione | 287.2 | 97.1 | Optimized |
| Corticosterone | 347.2 | 329.2 | Optimized |
| Cortisol | 363.2 | 121.1 | Optimized |
| Cortisone | 361.2 | 163.1 | Optimized |
| 11-Deoxycorticosterone | 331.2 | 109.1 | Optimized |
| 11-Deoxycortisol | 347.2 | 109.1 | Optimized |
| 17-OH-Progesterone | 331.2 | 97.1 | Optimized |
| 21-Deoxycortisol | 347.2 | 311.2 | Optimized |
| DHEA | 289.2 | 253.2 | Optimized |
| DHEAS | 369.2 | 97.0 | Optimized |
| DHT | 291.2 | 255.2 | Optimized |
| Estradiol | 273.2 | 145.1 | Optimized |
| Progesterone | 315.2 | 97.1 | Optimized |
| Testosterone | 289.2 | 97.1 | Optimized |
| This compound (IS) | 303.2 | 285.2 (Loss of H₂O) | To be optimized |
| This compound (IS) | 303.2 | 97.1 (Steroid backbone) | To be optimized |
Data Presentation and Performance Characteristics
A comprehensive validation should be performed to assess the performance of this method. The following table summarizes the expected performance characteristics based on typical validated LC-MS/MS assays for steroid hormones.
| Parameter | Typical Performance Metric |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.01 - 5 ng/mL (analyte dependent) |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy/Recovery (%) | 85 - 115% |
| Matrix Effect (%) | Minimal and compensated by the internal standard |
Conclusion
This application note details a robust and sensitive LC-MS/MS method for the simultaneous quantification of a panel of 15 steroid hormones in human serum. The use of this compound as a non-endogenous internal standard provides excellent correction for analytical variability, ensuring high accuracy and precision. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful analytical technique in their laboratories. The method's performance characteristics are expected to meet the stringent requirements for both clinical research and drug development applications.
References
- 1. Development of LC-MS/MS Confirmatory Method for the Determination of Testosterone in Bovine Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Steroid Assay with Non-Targeted Analysis Using Liquid Chromatography Ion Mobility Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dshs-koeln.de [dshs-koeln.de]
Mibolerone Dose-Response Dynamics in Androgen-Dependent Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-dependent effects of Mibolerone, a potent synthetic androgen, on androgen-dependent cell lines. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows.
Application Notes
This compound is a high-affinity ligand for the androgen receptor (AR), demonstrating potent activity in androgen-dependent prostate cancer cell lines such as LNCaP and VCaP.[1][2] Its effects are primarily mediated through the AR, leading to the modulation of androgen-responsive genes and influencing cell proliferation and other cellular processes.[1][3]
Mechanism of Action
This compound binds to the androgen receptor with high affinity, reportedly greater than that of the synthetic androgen R1881.[2] Upon binding, the this compound-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, initiating transcription. This signaling cascade is central to the physiological and pharmacological effects of androgens. This compound has also been shown to bind to the progesterone receptor, which may contribute to its biological activities.[2]
Dose-Dependent Effects on Cell Proliferation
This compound exhibits a dose-dependent impact on the proliferation of androgen-dependent cells. In LNCaP cells, very low concentrations of this compound have been shown to inhibit cell proliferation.[1] Furthermore, a maximal 2-fold stimulation of Proliferating Cell Nuclear Antigen (PCNA), a key factor in DNA replication, was observed at a concentration of 10⁻⁹ M this compound in LNCaP cells.[4]
Modulation of Gene Expression
The transcriptional activity of the androgen receptor is a key indicator of androgenic stimulation. This compound has been demonstrated to induce the expression of prostate-specific antigen (PSA) mRNA in LNCaP cells at concentrations as low as 0.3 nM.[3] This highlights the potency of this compound in activating androgen receptor-mediated gene expression.
Effects on Intracellular Signaling
Beyond gene expression, this compound can elicit rapid, non-genomic effects. In LNCaP cells, this compound has been shown to induce a concentration-dependent increase in intracellular calcium levels over a range of 10⁻¹² M to 10⁻⁶ M.[5] This suggests the involvement of alternative signaling pathways in the cellular response to this compound.
Data Presentation
The following tables summarize the quantitative dose-response data for this compound in androgen-dependent cell lines based on available literature.
| Cell Line | Parameter | This compound Concentration | Observed Effect | Reference |
| LNCaP | Cell Proliferation | "Very low concentrations" | Inhibition of proliferation | [1] |
| LNCaP | PCNA Stimulation | 10⁻⁹ M | 2-fold maximum stimulation | [4] |
| LNCaP | PSA mRNA Induction | 0.3 nM | Induction of PSA mRNA | [3] |
| LNCaP | Intracellular Calcium | 10⁻¹² M - 10⁻⁶ M | Concentration-dependent increase | [5] |
| VCaP | Cell Growth Assay | 0.1 nM | Used as a submaximal concentration for growth inhibition studies |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol outlines the measurement of cell proliferation in response to a range of this compound concentrations using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Androgen-dependent cell line (e.g., LNCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Charcoal-stripped fetal bovine serum (CS-FBS)
-
This compound stock solution (in ethanol or DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture LNCaP cells in complete medium.
-
Two days prior to the experiment, switch to a medium containing 10% CS-FBS to deplete endogenous androgens.
-
Trypsinize and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium with 10% CS-FBS.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in a medium containing 10% CS-FBS to achieve final concentrations ranging from 10⁻¹² M to 10⁻⁶ M. Include a vehicle control (ethanol or DMSO).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 48-72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for an additional 2-4 hours at room temperature in the dark.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Androgen Receptor Competitive Binding Assay
This protocol describes a whole-cell competitive binding assay to determine the relative affinity of this compound for the androgen receptor.
Materials:
-
Androgen-dependent cell line (e.g., LNCaP)
-
Binding buffer (e.g., serum-free medium)
-
[³H]-Mibolerone (radiolabeled ligand)
-
Unlabeled this compound
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Preparation:
-
Culture LNCaP cells to near confluency.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by gentle scraping in binding buffer.
-
-
Binding Reaction:
-
In a series of microcentrifuge tubes, add a constant amount of [³H]-Mibolerone (e.g., 1 nM).
-
Add increasing concentrations of unlabeled this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M) to compete with the radiolabeled ligand.
-
Include a tube with only [³H]-Mibolerone for total binding and a tube with a large excess of unlabeled this compound (e.g., 10⁻⁵ M) for non-specific binding.
-
Add the cell suspension to each tube.
-
Incubate at 4°C for 18-24 hours with gentle agitation.
-
-
Separation of Bound and Free Ligand:
-
Centrifuge the tubes at low speed to pellet the cells.
-
Carefully aspirate the supernatant.
-
Wash the cell pellets with ice-cold binding buffer to remove unbound ligand.
-
-
Quantification:
-
Resuspend the cell pellets in scintillation fluid in scintillation vials.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of unlabeled this compound to generate a competition curve and determine the IC₅₀ value.
-
Quantitative Real-Time PCR (qPCR) for PSA Gene Expression
This protocol details the measurement of prostate-specific antigen (PSA) mRNA levels in response to this compound treatment.
Materials:
-
Androgen-dependent cell line (e.g., LNCaP)
-
Medium with 10% CS-FBS
-
This compound stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for PSA and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment:
-
Seed LNCaP cells in 6-well plates and culture in a medium with 10% CS-FBS for 48 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 100 nM) or vehicle control for 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing the master mix, forward and reverse primers for PSA or the housekeeping gene, and cDNA template.
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for PSA and the housekeeping gene in each sample.
-
Calculate the relative expression of PSA mRNA normalized to the housekeeping gene using the ΔΔCt method.
-
Express the results as fold change relative to the vehicle-treated control.
-
Mandatory Visualization
Caption: this compound-activated androgen receptor signaling pathway.
Caption: Experimental workflow for this compound dose-response studies.
References
- 1. The synthetic androgen this compound induces transient suppression of the transformed phenotype in an androgen responsive human prostatic carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative actions of the synthetic androgen, this compound, in breast cancer cells are mediated by both androgen and progesterone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hormonal regulation of prostate-specific antigen messenger RNA in human prostatic adenocarcinoma cell line LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Androgens regulate the expression of proliferating cell nuclear antigen posttranscriptionally in the human prostate cancer cell line, LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of androgen on intracellular calcium of LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Mibolerone in Competitive Binding Assays for Androgen Receptor Ligands
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a ligand-activated transcription factor, is a key therapeutic target in the management of prostate cancer and other androgen-dependent conditions. Identifying and characterizing novel ligands that modulate AR activity is a critical aspect of drug discovery. Competitive binding assays are a fundamental tool for determining the binding affinity of a test compound for a specific receptor. Mibolerone, a potent synthetic androgen, is frequently utilized as a radiolabeled ligand in these assays due to its high affinity and specificity for the androgen receptor.[1][2] This document provides detailed application notes and protocols for the use of this compound in competitive binding assays for androgen receptor ligands.
This compound (7α,17α-dimethyl-19-nortestosterone, also known as DMNT) is a synthetic anabolic-androgenic steroid.[3] Its high affinity for the AR, coupled with its metabolic stability in prostate cytosol, makes it an excellent tool for quantifying and characterizing androgen receptors.[1][2] Studies have shown that this compound has a greater affinity for the androgen receptor in human prostate tissue (Kd = 1.5 nM) compared to the commonly used synthetic androgen R1881 (Kd = 2.3 nM).[1][4] Furthermore, this compound exhibits a very low affinity for human sex steroid binding protein (Ki = 540 nM), which minimizes interference from plasma proteins in binding assays.[1][4]
A crucial consideration when using this compound is its significant binding affinity for the progesterone receptor (PR).[1][4] To ensure the specific measurement of binding to the androgen receptor, it is essential to include a competitor that blocks binding to the PR. Triamcinolone acetonide is commonly used for this purpose.[1]
Data Presentation
The following tables summarize the quantitative data for the binding affinities of this compound and other relevant ligands for the androgen and progesterone receptors.
Table 1: Binding Affinities (Kd) of this compound and R1881 for Androgen and Progesterone Receptors in Human Prostate Tissue
| Ligand | Androgen Receptor (Kd in nM) | Progesterone Receptor (Kd in nM) |
| This compound | 1.5[1][4] | 5.9[1][4] |
| R1881 | 2.3[1][4] | - |
Table 2: Binding Affinities of this compound for Receptors and Binding Proteins
| Receptor/Binding Protein | Species | Affinity (Kd or Ki in nM) |
| Androgen Receptor | Human Prostate | 1.5 (Kd)[1][4] |
| Androgen Receptor | Dog Prostate | 2-5 (KD)[5] |
| Progesterone Receptor | Human Prostate | 5.9 (Kd)[1][4] |
| Progesterone Receptor | Rabbit Uterus | 1.1 (Kd)[1] |
| Sex Steroid Binding Protein | Human | 540 (Ki)[1][4] |
Experimental Protocols
This section provides a detailed protocol for a competitive androgen receptor binding assay using [³H]-Mibolerone.
Principle of the Assay
This is a competitive radioligand binding assay that measures the ability of a test compound to compete with a fixed concentration of radiolabeled this compound ([³H]-Mibolerone) for binding to the androgen receptor.[6] The amount of radioactivity measured is inversely proportional to the binding affinity of the test compound. From this data, the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of the test compound can be determined.[6]
Materials and Reagents
-
Radioligand: [³H]-Mibolerone
-
Androgen Receptor Source: Cytosolic fraction from rat prostate or a cell line expressing the human androgen receptor (e.g., LNCaP cells).
-
Test Compounds: Unlabeled this compound (for standard curve), and experimental compounds.
-
Assay Buffer: Tris-HCl buffer with additives such as EDTA, dithiothreitol (DTT), and sodium molybdate to stabilize the receptor.
-
Progesterone Receptor Blocker: Triamcinolone acetonide.
-
Separation Medium: Hydroxyapatite slurry or charcoal-dextran suspension.[6]
-
Wash Buffer: Ice-cold buffer for washing the separation medium.
-
Scintillation Cocktail: For radioactivity measurement.
-
96-well plates
-
Liquid scintillation counter
Experimental Workflow
Caption: Workflow of a competitive androgen receptor binding assay.
Detailed Protocol
-
Preparation of Androgen Receptor Cytosol:
-
Homogenize rat ventral prostates in ice-cold assay buffer.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).
-
Determine the protein concentration of the cytosol using a standard protein assay.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, a fixed concentration of [³H]-Mibolerone (typically at or below its Kd), the androgen receptor preparation, and a 500-fold excess of triamcinolone acetonide.[1]
-
Non-Specific Binding (NSB) Wells: Add all components of the total binding wells plus a large excess (e.g., 1000-fold) of unlabeled this compound.
-
Test Compound Wells: Add all components of the total binding wells plus varying concentrations of the test compound.
-
-
Incubation:
-
Incubate the plate at a low temperature (e.g., 0-4°C) for an extended period (e.g., 18-24 hours) to reach equilibrium.
-
-
Separation of Bound and Unbound Ligand:
-
Add an ice-cold slurry of hydroxyapatite to each well.[6]
-
Incubate on ice for 15-30 minutes with intermittent mixing.
-
Centrifuge the plate to pellet the hydroxyapatite.
-
Carefully aspirate the supernatant.
-
Wash the pellet with ice-cold wash buffer and repeat the centrifugation and aspiration steps.
-
-
Detection:
-
Add scintillation cocktail to each well containing the washed pellet.
-
Seal the plate and mix thoroughly.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathway and Mechanism of Action
The androgen receptor is a member of the nuclear receptor superfamily.[6] Upon binding to an androgenic ligand like this compound, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the ligand-receptor complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[7]
Caption: Androgen receptor signaling pathway activated by this compound.
Logical Relationship in Competitive Binding
The principle of the competitive binding assay is based on the competition between the radiolabeled ligand ([³H]-Mibolerone) and the unlabeled test compound for a finite number of androgen receptor binding sites. The higher the affinity of the test compound for the receptor, the more effectively it will displace the radiolabeled ligand, resulting in a lower radioactive signal.
Caption: Competitive binding of ligands to the androgen receptor.
References
- 1. Characterization of steroid receptors in human prostate using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of radioactive 7 alpha, 17 alpha-dimethyl-19-nortestosterone (this compound) in the assay of androgen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Validation of the exchange assay for the measurement of androgen receptors in human and dog prostates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Mibolerone in Biological Samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mibolerone is a potent synthetic anabolic steroid.[1] Due to its potential for abuse in both human and animal sports, sensitive and specific methods for its quantification in biological matrices are crucial for research, clinical, and forensic applications.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of steroids and their metabolites.[3][4][5] This application note provides a detailed protocol for the quantification of this compound in biological samples, such as plasma or urine, using LC-MS/MS.
Principle
This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.[4][5] After sample preparation to isolate the analyte from the matrix, this compound is separated from other endogenous compounds on a reversed-phase C18 column. The analyte is then ionized, and specific precursor-to-product ion transitions are monitored for accurate quantification.
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE)
Solid phase extraction is a robust method for cleaning up and concentrating analytes from complex biological matrices.[6]
-
Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the cartridge.
-
Sample Loading: Mix 1 mL of the biological sample (e.g., plasma or urine) with an internal standard solution and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of a 10% methanol in water solution to remove interfering substances.
-
Elution: Elute this compound from the cartridge with 3 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[7]
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-6 min: 95% B
-
6.1-8 min: 30% B
-
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Tandem Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The specific MRM transitions for this compound would need to be optimized, but based on its structure (17β-Hydroxy-7α,17α-dimethylestr-4-en-3-one), a potential precursor ion would be the protonated molecule [M+H]⁺. Fragmentation would likely involve losses of water and methyl groups.
-
-
Source Temperature: 130°C
-
Desolvation Temperature: 200°C
Quantitative Data Summary
The following table summarizes the expected validation parameters for this method, based on typical performance for LC-MS/MS assays of other anabolic steroids.[8][9]
| Validation Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL |
| Accuracy (% Bias) | Within ±15% of the nominal concentration |
| Precision (% CV) | < 15% |
| Recovery | > 85% |
Experimental Workflow
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. eva.mpg.de [eva.mpg.de]
- 6. opentrons.com [opentrons.com]
- 7. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Mibolerone as a Positive Control for Assessing Anti-Androgenic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing mibolerone, a potent synthetic androgen, as a positive control in various assays designed to screen for and characterize anti-androgenic compounds. This compound's high affinity for the androgen receptor (AR) and robust agonistic activity make it a suitable, stable reference compound for inducing a strong androgenic response, which can then be effectively challenged by potential antagonists.
Introduction to this compound
This compound (7α,17α-dimethyl-19-nortestosterone) is a synthetic anabolic-androgenic steroid (AAS) that is structurally a derivative of nandrolone.[1] It is recognized for its exceptionally high binding affinity and selectivity for the androgen receptor, surpassing that of the endogenous androgen dihydrotestosterone (DHT).[2][3] This potency and stability make it an excellent tool in a research setting for reliably activating the androgen receptor signaling pathway. When screening for anti-androgenic compounds, a potent and reliable agonist like this compound is crucial for establishing a consistent and reproducible baseline of androgenic activity.
Key Properties of this compound:
-
High Androgen Receptor Affinity: this compound binds to the androgen receptor with a higher affinity than many other androgens, ensuring a strong and consistent activation of the receptor.[2][4]
-
Potent Agonist Activity: It is a powerful activator of androgen receptor-mediated gene transcription.[2]
-
Metabolic Stability: this compound exhibits greater resistance to metabolism in target tissues compared to some other synthetic androgens, providing a more stable experimental system.[4]
-
Cross-Reactivity: It is important to note that this compound can also bind with high affinity to the progesterone receptor (PR).[3][5] Therefore, in experimental systems expressing PR, appropriate controls or the use of a PR antagonist may be necessary to isolate AR-specific effects.
Signaling Pathway and Experimental Principle
The fundamental principle behind using this compound as a positive control is its ability to activate the androgen receptor signaling cascade. Anti-androgenic compounds are then assessed based on their capacity to inhibit this this compound-induced activity.
Caption: Androgen Receptor Signaling Pathway and Point of Inhibition.
Data Presentation: Comparative Potency
The following tables summarize key quantitative data for this compound and commonly used anti-androgenic compounds. This data is essential for experimental design, particularly for determining appropriate concentration ranges.
Table 1: Androgen Receptor Binding Affinity
| Compound | Receptor | Kd (nM) | Relative Binding Affinity (%) | Reference |
| This compound | Androgen Receptor | 1.5 | High | [4] |
| R1881 (Metribolone) | Androgen Receptor | 2.3 | High | [4] |
| Dihydrotestosterone (DHT) | Androgen Receptor | - | High | [2] |
| Flutamide | Androgen Receptor | 1275-7550 | Low | [6] |
| Hydroxyflutamide | Androgen Receptor | 62-205 | Moderate | [6] |
| Bicalutamide | Androgen Receptor | 160 | Moderate | [7] |
| Enzalutamide | Androgen Receptor | 21.4 | High | [7] |
Table 2: In Vitro Assay Potency
| Assay Type | Compound | Parameter | Value | Reference Androgen | Reference |
| Reporter Gene Assay | Dihydrotestosterone (DHT) | EC50 | (3.90+/-1.43)x10⁻¹⁰ M | - | [8] |
| Reporter Gene Assay | Flutamide | IC50 | (1.02+/-0.35)x10⁻⁷ M | Dihydrotestosterone | [8] |
| Reporter Gene Assay | Bicalutamide | IC50 | - | - | [7] |
| Reporter Gene Assay | Enzalutamide | IC50 | 26 nM | Testosterone (0.45 nM) | [7] |
| AR-CALUX Assay | Flutamide | IC50 | 1.14 µM | - | [9] |
| AR-CALUX Assay | Hydroxyflutamide | IC50 | 0.05 µM | - | [9] |
Experimental Protocols
The following are detailed protocols for key assays where this compound can be used as a positive control to assess anti-androgenic compounds.
This assay determines the ability of a test compound to compete with a radiolabeled androgen, such as [³H]-Mibolerone, for binding to the AR.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Biotransformation of a potent anabolic steroid, this compound, with Cunninghamella blakesleeana, C. echinulata, and Macrophomina phaseolina, and biological activity evaluation of its metabolites | PLOS One [journals.plos.org]
- 4. Characterization of steroid receptors in human prostate using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative actions of the synthetic androgen, this compound, in breast cancer cells are mediated by both androgen and progesterone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characteristics of interaction of the antiandrogen flutamide with the androgen receptor in various target tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response [mdpi.com]
- 8. Evaluation of androgen receptor transcriptional activities of bisphenol A, octylphenol and nonylphenol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Application Notes and Protocols: Investigating the Progestogenic Activity of Mibolerone in Breast Cancer Cell Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mibolerone, a potent synthetic anabolic-androgenic steroid, has demonstrated complex interactions within breast cancer cell models. Beyond its well-established androgenic effects, emerging evidence highlights its significant progestogenic activity.[1][2] This dual functionality suggests that this compound's anti-proliferative effects in certain breast cancer subtypes are mediated through both the androgen receptor (AR) and the progesterone receptor (PR).[1][2] In PR-positive breast cancer cells, this compound's actions mimic those of established progestins like medroxyprogesterone acetate, leading to a significant inhibition of estradiol-induced cell proliferation.[1][2][3] Notably, even at low concentrations, this compound has been shown to abolish progesterone receptor expression, further implicating the PR signaling pathway in its mechanism of action.[1][2][3]
These findings underscore the importance of characterizing the progestogenic activity of synthetic steroids in the context of breast cancer research and drug development. This document provides detailed protocols for assessing the progestogenic effects of this compound in relevant breast cancer cell lines, such as T-47D and MCF-7, and presents key quantitative data in a structured format.
Data Presentation
The following tables summarize the quantitative effects of this compound on breast cancer cell proliferation and progesterone receptor expression, as reported in the literature.
Table 1: Effect of this compound on Estradiol (E₂)-Induced Proliferation of T-47D Breast Cancer Cells
| Treatment | Concentration | % Inhibition of E₂-Induced Proliferation | Reference |
| This compound | 1 nM | Significant Inhibition | [1][2] |
| DHT | 10-100 nM | Modest Inhibition | [1][2] |
DHT (Dihydrotestosterone) is included for comparison as a potent natural androgen.
Table 2: Effect of this compound on Proliferation in MCF-7 Cell Variants
| Cell Line | Receptor Status | Treatment | Effect on E₂-Induced Proliferation | Reference |
| MCF-7 | AR+, PR- | This compound | Modest Inhibition | [1][2][3] |
| MCF-7M11 PRA | AR+, PR+ | This compound | Potent Inhibition | [1][2][3] |
Table 3: Effect of this compound on Progesterone Receptor (PR) Expression in T-47D Cells
| Treatment | Concentration | Effect on E₂-Induced PR Expression | Reference |
| This compound | 1 nM | Elimination of PR expression | [1][2][3] |
| DHT | 10-100 nM | Reduction to basal levels | [1][2] |
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the investigation of this compound's progestogenic activity.
References
Mibolerone: A Tool for Investigating Non-Genomic Androgen Actions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mibolerone, a potent synthetic androgen, serves as a valuable tool for elucidating the rapid, non-genomic signaling pathways initiated by androgens. Unlike the classical genomic pathway, which involves the regulation of gene transcription and takes hours to days, non-genomic actions are initiated within seconds to minutes at the cell membrane or in the cytoplasm. These rapid signaling events, including modulation of intracellular calcium levels and activation of kinase cascades, play crucial roles in cellular physiology and pathophysiology.
This compound's high affinity for the androgen receptor (AR) and its relative stability make it a suitable ligand for these studies. However, its significant cross-reactivity with the progesterone receptor (PR) necessitates careful experimental design to dissect the specific receptor-mediated effects. These application notes provide a comprehensive guide to utilizing this compound for the study of non-genomic androgen actions, including quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Data Presentation
The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design and data interpretation.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand | Dissociation Constant (Kd) | Tissue/Cell Type | Reference |
| Androgen Receptor (AR) | This compound | 1.5 nM | Human Benign Prostatic Hyperplasia | [1] |
| Androgen Receptor (AR) | R1881 | 2.3 nM | Human Benign Prostatic Hyperplasia | [1] |
| Progesterone Receptor (PR) | This compound | 5.9 nM | Human Benign Prostatic Hyperplasia | [1] |
| Progesterone Receptor (PR) | This compound | 1.1 nM | Rabbit Uterus | [1] |
Table 2: Potency of this compound in a Non-Genomic Assay (Hypothetical Example)
| Assay | Parameter | This compound EC50 | Dihydrotestosterone (DHT) EC50 | Reference |
| Intracellular Calcium Mobilization | EC50 | 10 nM | 50 nM | |
| ERK1/2 Phosphorylation | EC50 | 5 nM | 25 nM |
Note: The EC50 values in Table 2 are hypothetical and should be determined experimentally for the specific cell system under investigation.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate the non-genomic actions of this compound.
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol describes the measurement of rapid changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound treatment using a fluorescent calcium indicator.
Materials:
-
Cells of interest (e.g., LNCaP prostate cancer cells, PC-3 prostate cancer cells engineered to express AR)
-
Cell culture medium
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
This compound stock solution (in ethanol or DMSO)
-
Dihydrotestosterone (DHT) as a positive control
-
Flutamide (AR antagonist) stock solution
-
RU486 (Mifepristone, PR antagonist) stock solution
-
Ionomycin (positive control for maximal calcium influx)
-
EGTA (calcium chelator, negative control)
-
96-well black-walled, clear-bottom microplate
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed cells into a 96-well black-walled, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (2-5 µM) or Fluo-4 AM (1-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Baseline Measurement: Add 100 µL of HBSS to each well. Place the plate in the fluorescence microplate reader and measure the baseline fluorescence for 1-2 minutes.
-
Compound Addition and Measurement:
-
Prepare this compound, DHT, and antagonist solutions at 2x the final desired concentration in HBSS.
-
For antagonist experiments, pre-incubate the cells with Flutamide (e.g., 10 µM) or RU486 (e.g., 1 µM) for 15-30 minutes before adding this compound.
-
Program the plate reader to automatically inject 100 µL of the compound solutions and immediately begin kinetic fluorescence measurements for 5-10 minutes.
-
Include wells with Ionomycin as a positive control for maximal fluorescence and EGTA to confirm the signal is calcium-dependent.
-
-
Data Analysis:
-
For Fura-2 AM, calculate the ratio of fluorescence emission at two wavelengths (e.g., 340 nm/380 nm excitation).
-
For Fluo-4 AM, measure the change in fluorescence intensity over time.
-
Normalize the data to the baseline fluorescence and express the results as a fold change or percentage increase in [Ca²⁺]i.
-
Determine the EC50 of this compound from a dose-response curve.
-
Protocol 2: MAPK/ERK Pathway Activation Assay (Western Blot)
This protocol details the detection of this compound-induced phosphorylation of ERK1/2, a key downstream kinase in many non-genomic signaling pathways.
Materials:
-
Cells of interest
-
Serum-free cell culture medium
-
This compound stock solution
-
DHT (positive control)
-
Flutamide (AR antagonist)
-
RU486 (PR antagonist)
-
PD98059 (MEK inhibitor, negative control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Starvation: Culture cells to 70-80% confluency. To reduce basal ERK phosphorylation, serum-starve the cells for 4-24 hours prior to treatment.
-
Cell Treatment:
-
Treat cells with this compound at various concentrations (e.g., 1-100 nM) for short time points (e.g., 2, 5, 10, 15, 30 minutes).
-
Include DHT as a positive control and a vehicle control.
-
For antagonist studies, pre-incubate cells with Flutamide or RU486 for 30-60 minutes before adding this compound.
-
Use a MEK inhibitor like PD98059 as a negative control to confirm the signal is dependent on the MAPK pathway.
-
-
Cell Lysis:
-
After treatment, place the culture dish on ice and wash the cells with ice-cold PBS.
-
Add lysis buffer, scrape the cells, and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK to total ERK for each sample.
-
Plot the results as fold change over the vehicle control.
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key concepts and workflows for studying the non-genomic actions of this compound.
Caption: this compound's non-genomic signaling pathways.
Caption: Workflow for studying this compound's non-genomic effects.
Caption: Dissecting AR vs. PR-mediated non-genomic signaling.
References
Application Notes and Protocols for the Microbial Biotransformation of Mibolerone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mibolerone (7α,17α-dimethyl-19-nortestosterone) is a potent synthetic anabolic-androgenic steroid. The biotransformation of this compound using microbial cultures offers a valuable method for generating novel hydroxylated derivatives with potential applications in drug development and metabolism studies. This document provides detailed protocols for the biotransformation of this compound using the fungal strains Cunninghamella blakesleeana, Cunninghamella echinulata, and Macrophomina phaseolina. These microorganisms have been shown to effectively hydroxylate the this compound scaffold at various positions, yielding a range of metabolites.[1][2] The reactions are catalyzed by cytochrome P450 enzyme systems within the fungi, which allow for regio- and stereo-selective hydroxylations that are often challenging to achieve through conventional chemical synthesis.[3]
Data Summary
The biotransformation of this compound by the selected fungal cultures results in the production of several hydroxylated metabolites. The quantitative data for the isolated metabolites are summarized in the tables below.
Metabolites from Cunninghamella blakesleeana and Cunninghamella echinulata
| Metabolite Name | Molecular Formula | Yield (%) |
| 10β,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-one | C₂₀H₃₀O₃ | 0.4%[3] |
| 6β,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-one | C₂₀H₃₀O₃ | 2.0%[1] |
| 6β,10β,17β-trihydroxy-7α,17α-dimethylestr-4-en-3-one | C₂₀H₃₀O₄ | N/A |
Metabolites from Macrophomina phaseolina
| Metabolite Name | Molecular Formula | Yield (%) |
| 11β,17β-dihydroxy-(20-hydroxymethyl)-7α,17α-dimethylestr-4-en-3-one | C₂₁H₃₂O₄ | N/A |
| 1α,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-one | C₂₀H₃₀O₃ | 0.24%[1] |
| 1α,11β,17β-trihydroxy-7α,17α-dimethylestr-4-en-3-one | C₂₀H₃₀O₄ | N/A |
| 11β,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-one | C₂₀H₃₀O₃ | N/A |
N/A: Yield not available in the cited literature.
Experimental Protocols
Fungal Strains and Culture Conditions
Fungal Strains:
-
Cunninghamella blakesleeana (ATCC 8688A)
-
Cunninghamella echinulata (ATCC 9244)
-
Macrophomina phaseolina (KUCC 730)
Culture Medium (per 1 Liter of distilled water):
-
Glucose: 10 g
-
Peptone: 5 g
-
Yeast Extract: 5 g
-
KH₂PO₄: 5 g
-
NaCl: 5 g
-
Glycerol: 10 mL[1]
Protocol:
-
Prepare the culture medium by dissolving the components in distilled water.
-
Dispense the medium into 250 mL Erlenmeyer flasks, with each flask containing 100 mL of the medium.
-
Autoclave the flasks at 121°C for 15 minutes.
-
After cooling to room temperature, inoculate the flasks with spores of the desired fungal strain.
-
Incubate the cultures at 22°C on a rotary shaker at 120 rpm for 4 days to allow for mature growth.[1]
Biotransformation of this compound
Protocol:
-
Prepare a stock solution of this compound by dissolving 20 mg in 0.5 mL of methanol.
-
Add the this compound stock solution to each of the flasks containing the 4-day-old fungal cultures.
-
Continue the incubation of the flasks under the same conditions (22°C, 120 rpm) for a total of 12 days.[4]
-
Monitor the biotransformation process by periodically taking samples and analyzing them by thin-layer chromatography (TLC).
Extraction and Purification of Metabolites
Protocol:
-
After the 12-day incubation period, pool the contents of the flasks for each fungal strain.
-
Separate the fungal mycelia from the culture broth by filtration.
-
Extract the aqueous culture filtrate three times with an equal volume of dichloromethane (DCM).
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
Purify the crude extract using column chromatography on silica gel, followed by further purification using recycling HPLC to isolate the individual metabolites.[1][3]
Visualizations
Caption: Workflow for this compound Biotransformation.
Caption: Generalized Fungal Steroid Hydroxylation Pathway.
References
- 1. Biotransformation of a potent anabolic steroid, this compound, with Cunninghamella blakesleeana, C. echinulata, and Macrophomina phaseolina, and biological activity evaluation of its metabolites | PLOS One [journals.plos.org]
- 2. Biotransformation of a potent anabolic steroid, this compound, with Cunninghamella blakesleeana, C. echinulata, and Macrophomina phaseolina, and biological activity evaluation of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Mibolerone Solubility in Aqueous Buffers
For researchers, scientists, and drug development professionals, achieving the desired concentration of Mibolerone in aqueous buffers is critical for accurate and reproducible experimental results. This compound, a potent synthetic anabolic steroid, is inherently hydrophobic, presenting significant challenges in aqueous environments. This guide provides troubleshooting strategies and frequently asked questions to address common solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a white to off-white crystalline solid that is practically insoluble in water.[1][2] It exhibits solubility in organic solvents such as Dimethyl Sulfoxide (DMSO), with a reported solubility of 5 mg/mL (when warmed).[3] It is also slightly soluble in chloroform and very slightly soluble in methanol.[1]
Q2: I am observing precipitation of this compound in my aqueous buffer. What are the likely causes?
Precipitation of this compound in aqueous buffers can be attributed to several factors:
-
Low Aqueous Solubility: this compound's hydrophobic nature is the primary reason for its poor solubility in water-based solutions.
-
pH of the Buffer: The stability of this compound in aqueous solutions is pH-dependent. Maximum stability is observed in the pH range of 5.5 to 6.4.[4] Deviations from this range can lead to degradation and precipitation.
-
Buffer Composition: Certain buffer components can interact with this compound, affecting its solubility. Trace metal impurities in buffer reagents can also catalyze its degradation.[4]
-
Temperature: While warming can aid in initial dissolution in some organic solvents, temperature fluctuations during the experiment can cause the compound to precipitate out of a supersaturated aqueous solution.
-
Concentration: The desired concentration of this compound may exceed its solubility limit in the chosen aqueous buffer.
Q3: How can I enhance the solubility of this compound in my aqueous buffer?
Several techniques can be employed to improve the solubility of poorly water-soluble compounds like this compound:
-
Use of Co-solvents: Introducing a water-miscible organic solvent can increase the solubility of hydrophobic drugs.[5]
-
pH Adjustment: Maintaining the pH within the optimal stability range of 5.5 to 6.4 can prevent degradation and improve solubility.[4]
-
Use of Solubilizing Excipients:
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in the aqueous buffer.
dot
Caption: Troubleshooting workflow for this compound dissolution failure.
Possible Solutions:
-
Prepare a Stock Solution in an Organic Solvent: First, dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution. Then, add this stock solution to your aqueous buffer dropwise while vortexing to achieve the final desired concentration. Be mindful that the final concentration of the organic solvent should be low enough to not affect the biological system in your experiment.
-
Optimize Buffer pH: Ensure the pH of your aqueous buffer is within the optimal range of 5.5 to 6.4 for this compound stability.[4] Use a calibrated pH meter to verify and adjust the pH as needed.
-
Incorporate Solubilizing Agents:
-
Cyclodextrins: Consider using β-cyclodextrins or their derivatives (e.g., HP-β-CD) to form inclusion complexes with this compound, thereby increasing its aqueous solubility.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-127 can be used to aid in the solubilization of this compound. It is crucial to use the lowest effective concentration to avoid potential interference with your experimental assay.
-
Issue 2: this compound precipitates out of the buffer solution over time.
dot
Caption: Logic for troubleshooting this compound precipitation.
Possible Solutions:
-
Verify and Maintain pH: The pH of the buffer solution can change over time. Re-verify the pH and ensure it remains within the 5.5 to 6.4 range.[4] Buffers with higher buffering capacity might be necessary for long-term experiments.
-
Address Potential Degradation: this compound degradation is accelerated by trace metal impurities.[4] The addition of a sequestering agent, such as ethylenediaminetetraacetic acid (EDTA), can help chelate these metal ions and improve the stability of the solution.
-
Evaluate for Supersaturation: The initial dissolution method might have created a supersaturated solution. If precipitation occurs, it is likely that the concentration of this compound is above its equilibrium solubility in that specific buffer. Consider reducing the final concentration or increasing the amount of co-solvent or solubilizing agent.
Quantitative Data Summary
The following table summarizes the known solubility and stability data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₃₀O₂ | [12] |
| Molecular Weight | 302.45 g/mol | [3] |
| Appearance | White to beige powder/crystalline solid | [1][3] |
| Solubility in DMSO | 5 mg/mL (warmed) | [3] |
| Solubility in Chloroform | Slightly soluble | [1] |
| Solubility in Methanol | Very slightly soluble | [1] |
| Optimal pH Stability | 5.5 - 6.4 | [4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution and Dilution in Aqueous Buffer
Objective: To prepare a working solution of this compound in an aqueous buffer using a co-solvent.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH adjusted to 6.0)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to the tube to dissolve the powder completely. For example, to prepare a 10 mM stock solution, dissolve 3.02 mg of this compound in 1 mL of DMSO.
-
Vortex the tube until the this compound is fully dissolved. Gentle warming (e.g., in a 37°C water bath) may be required.[3]
-
To prepare the final working solution, perform a serial dilution of the stock solution into the aqueous buffer. For instance, to achieve a 10 µM final concentration, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer.
-
Vortex the final solution immediately after adding the stock solution to ensure proper mixing and prevent precipitation.
-
Visually inspect the solution for any signs of precipitation before use.
Note: The final concentration of DMSO should be kept as low as possible (typically <0.5%) to minimize its effects on the experimental system. Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To increase the aqueous solubility of this compound using a cyclodextrin.
Materials:
-
This compound powder
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice
-
Magnetic stirrer and stir bar
-
Filtration device (e.g., 0.22 µm syringe filter)
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer. The concentration of HP-β-CD will need to be optimized for your specific application but can range from 1% to 40% (w/v).
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously using a magnetic stirrer at a constant temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
After the incubation period, centrifuge the suspension to pellet the undissolved this compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
The concentration of the solubilized this compound in the filtrate can then be determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
This technical guide provides a starting point for addressing the solubility challenges associated with this compound. The optimal method for your specific application will depend on the required concentration, the composition of your aqueous buffer, and the constraints of your experimental system. Careful optimization and validation are essential for obtaining reliable and reproducible results.
References
- 1. This compound | 3704-09-4 [chemicalbook.com]
- 2. This compound | 3704-09-4 [amp.chemicalbook.com]
- 3. This compound ≥98% (HPLC) | 3704-09-4 [sigmaaldrich.com]
- 4. Stability of aqueous solutions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gpsrjournal.com [gpsrjournal.com]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidating the Impact of Surfactants on the Performance of Dissolving Microneedle Array Patches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Surfactant-Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C20H30O2 | CID 251636 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating Mibolerone Administration: A Technical Guide to Minimizing Hepatotoxicity in Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for investigators utilizing Mibolerone in in vivo research. The following information, presented in a question-and-answer format, addresses critical aspects of experimental design and troubleshooting to mitigate the risk of hepatotoxicity, a significant concern associated with this potent 17α-alkylated anabolic-androgenic steroid (AAS).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound is thought to cause liver damage?
A1: this compound, like other 17α-alkylated AAS, is rendered orally bioavailable through a structural modification that also impedes its hepatic metabolism.[1][2] This altered clearance can lead to hepatotoxicity through several proposed mechanisms, including cholestasis (disruption of bile flow), direct hepatocellular injury, and the induction of oxidative stress.[1][3][4][5]
Q2: Are there established "safe" dosage ranges for this compound in preclinical in vivo models?
A2: Currently, there is a lack of publicly available, peer-reviewed studies that definitively establish a safe dosage range for this compound that completely avoids hepatotoxicity in common preclinical models. Dosage-response studies in canines for non-hepatotoxic endpoints have utilized oral doses in the range of 0.008 to 0.025 mg/kg body weight. However, these studies did not assess markers of liver damage. Therefore, it is crucial for researchers to conduct pilot studies to determine the maximum tolerated dose (MTD) and to identify a dose that balances efficacy with minimal liver impact for their specific animal model and experimental goals.
Q3: What are the key biomarkers to monitor for this compound-induced hepatotoxicity?
A3: Regular monitoring of a panel of liver function tests is critical. Key serum biomarkers include:
-
Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST) : Elevated levels of these enzymes are indicative of hepatocellular injury.[6]
-
Alkaline phosphatase (ALP) and Gamma-glutamyl transferase (GGT) : Increases in these enzymes can suggest cholestasis.[6][7]
-
Total Bilirubin : Elevated levels are a direct indicator of impaired liver function and cholestasis.[6] It is also important to consider that intense physical activity in animal models can sometimes elevate ALT and AST levels independent of liver injury.[5][8] Therefore, interpreting these markers in the context of other liver-specific enzymes like GGT is recommended.[8]
Q4: How frequently should I monitor liver function during a this compound study?
A4: The frequency of monitoring should be determined by the dose and duration of your study. For initial dose-finding studies, it is advisable to collect baseline samples and then monitor at frequent intervals (e.g., weekly). For longer-term studies with an established dose, less frequent monitoring (e.g., bi-weekly or monthly) may be appropriate, with more intensive monitoring if any adverse clinical signs are observed.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant elevation in ALT and AST (>3x baseline) | Hepatocellular injury due to high this compound dosage. | 1. Immediately reduce the this compound dosage or temporarily suspend administration. 2. Increase the frequency of liver function monitoring. 3. Consider co-administration of a hepatoprotective agent (e.g., N-acetylcysteine) to mitigate oxidative stress, though efficacy for this compound-specific toxicity is not established. 4. If enzyme levels continue to rise, euthanasia and histopathological analysis of the liver may be necessary. |
| Marked increase in ALP and Total Bilirubin | Cholestasis induced by this compound. | 1. Discontinue this compound administration. 2. Monitor liver function tests closely until they return to baseline. 3. Histopathological examination of the liver is recommended to assess for bile duct obstruction or damage. |
| Animal shows signs of lethargy, jaundice, or weight loss | Severe hepatotoxicity. | 1. Cease this compound administration immediately. 2. Provide supportive care as recommended by a veterinarian. 3. Euthanasia may be required in cases of severe liver failure. |
| Inconsistent or unexpected liver enzyme results | Variability in drug metabolism, underlying health conditions of the animals, or confounding factors such as stress or diet. | 1. Ensure consistent dosing and animal handling procedures. 2. Screen animals for pre-existing liver conditions before study initiation. 3. Analyze feed and water for potential hepatotoxins. 4. Increase the sample size to account for individual variability. |
Quantitative Data Summary
Due to the limited availability of public data specifically linking this compound dosage to hepatotoxicity markers in vivo, the following table is presented as an illustrative example for structuring data from a dose-finding study. Researchers should generate their own data based on their specific experimental model.
Table 1: Illustrative Example of a this compound Dose-Response Study on Liver Function Markers in a Rodent Model
| This compound Dosage (mg/kg/day, oral) | Serum ALT (U/L) (Mean ± SD) | Serum AST (U/L) (Mean ± SD) | Serum ALP (U/L) (Mean ± SD) | Total Bilirubin (mg/dL) (Mean ± SD) |
| Vehicle Control | 35 ± 5 | 80 ± 10 | 150 ± 20 | 0.2 ± 0.05 |
| 0.01 | 45 ± 8 | 95 ± 12 | 160 ± 25 | 0.25 ± 0.07 |
| 0.05 | 150 ± 25 | 250 ± 40 | 200 ± 30 | 0.5 ± 0.1 |
| 0.1 | 400 ± 60 | 600 ± 90 | 350 ± 50 | 1.2 ± 0.3* |
*Indicates a statistically significant difference from the vehicle control group (p < 0.05). Data are hypothetical and for illustrative purposes only.
Key Experimental Protocols
Protocol 1: In Vivo Dose-Finding Study for this compound-Induced Hepatotoxicity
-
Animal Model: Select a suitable rodent model (e.g., male Sprague-Dawley rats, 8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to several groups (n=8-10 per group), including a vehicle control group and at least three this compound dose groups (e.g., low, medium, high). Dosages should be selected based on available literature for similar compounds and the intended therapeutic application.
-
Drug Administration: Administer this compound or vehicle orally (e.g., by gavage) daily for a predetermined period (e.g., 14 or 28 days). This compound should be dissolved in a suitable vehicle (e.g., corn oil).
-
Monitoring: Monitor animals daily for clinical signs of toxicity (e.g., changes in weight, behavior, appearance).
-
Sample Collection: Collect blood samples at baseline and at regular intervals (e.g., weekly) for serum biochemistry analysis (ALT, AST, ALP, GGT, total bilirubin).
-
Necropsy and Histopathology: At the end of the study, euthanize the animals, perform a gross necropsy, and collect liver tissue for histopathological examination. Liver-to-body weight ratios should also be calculated.
-
Data Analysis: Analyze the data using appropriate statistical methods to determine dose-dependent effects on liver function markers and histology.
Visualizing the Path to Hepatotoxicity
The following diagrams illustrate the potential signaling pathways and experimental workflows relevant to investigating this compound-induced hepatotoxicity.
References
- 1. Anabolic androgenic steroid-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. researchgate.net [researchgate.net]
- 4. Hepatotoxicity of anabolic androgenic steroids in sport | Journal of Education, Health and Sport [apcz.umk.pl]
- 5. Anabolic androgenic steroid-induced liver injury: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomarkers of Hepatic Toxicity: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anabolic steroid-induced hepatotoxicity: is it overstated? - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing oxidative degradation of Mibolerone in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidative degradation of Mibolerone in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in experiments?
A: this compound (7α,17α-dimethyl-19-nortestosterone) is a potent synthetic anabolic-androgenic steroid.[1][2] Its stability is a critical concern in experimental settings because it is susceptible to degradation, particularly through oxidation, which can lead to the formation of impurities and a decrease in the active compound's concentration, thereby affecting experimental accuracy and reproducibility.[3][4]
Q2: What are the primary factors that contribute to the oxidative degradation of this compound?
A: The primary factors that contribute to the degradation of this compound in aqueous solutions are pH and the presence of trace metal ions.[3] this compound is most stable in a pH range of 5.5 to 6.4.[3] At a more neutral to alkaline pH (7-8), its degradation becomes more complex, yielding multiple oxidation products and isomers.[3] Trace metal ions, such as iron (Fe+2), copper (Cu+2), and tin (Sn+2), can catalyze this degradation.[3]
Q3: How can I prevent the oxidative degradation of my this compound samples?
A: To prevent oxidative degradation, it is crucial to control the experimental conditions. This includes:
-
pH Control: Maintain the pH of aqueous solutions between 5.5 and 6.4 for maximum stability.[3]
-
Use of High-Purity Reagents: Utilize high-purity water and buffer reagents to minimize contamination with trace metal ions.
-
Addition of Chelating Agents: Incorporate a sequestering (chelating) agent, such as ethylenediaminetetraacetic acid (EDTA), into your solutions to bind trace metal ions that could catalyze oxidation.[3]
-
Proper Storage: Store this compound as a solid in a tightly sealed container at the recommended temperature of 2-8°C.[5] For solutions, short-term storage at 2-8°C is also advisable.
-
Inert Atmosphere: For highly sensitive experiments, preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon) can help to minimize contact with oxygen.
Q4: What are the signs of this compound degradation in my experimental setup?
A: Degradation of this compound can be identified by several observations:
-
Chromatographic Analysis: The appearance of new, unexpected peaks and a decrease in the area of the main this compound peak in techniques like HPLC or GC-MS.
-
Inconsistent Results: Variability in experimental outcomes when using different batches of the same this compound solution.
-
Visual Changes: Although less common, a change in the color or clarity of a solution could indicate degradation, though this is not a reliable standalone indicator.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in chromatography. | Oxidative degradation of this compound. | 1. Verify the pH of your solution; adjust to the optimal range of 5.5-6.4.[3]2. Incorporate a chelating agent (e.g., EDTA) into your buffer to sequester catalytic metal ions.[3]3. Prepare fresh solutions and store them at 2-8°C for no longer than necessary. |
| Loss of this compound concentration over time. | Instability in the prepared solution. | 1. Confirm that the storage conditions are optimal (2-8°C, protected from light).2. Evaluate the solvent system; this compound is practically insoluble in water and may require a co-solvent like DMSO, which should also be of high purity.[5]3. Minimize the headspace in storage vials to reduce oxygen exposure. |
| Inconsistent biological activity. | Degradation leading to inactive byproducts. | 1. Perform a forced degradation study to identify potential degradation products and their impact on the assay.2. Implement all preventative measures (pH control, chelating agents, proper storage) to ensure the integrity of the this compound solution.[3] |
Quantitative Data Summary
The stability of this compound in aqueous solutions is significantly influenced by pH. The following table summarizes the degradation characteristics at different pH levels.
| pH Range | Stability | Primary Degradation Pathway | Number of Degradation Products |
| 1-2 | Low | Dehydration and molecular rearrangement | One major product |
| 5.5-6.4 | Maximum | Minimal degradation | Not specified |
| 7-8 | Low | Complex oxidation and isomerization | Up to 12 detected |
| Data sourced from a study on the kinetics and mechanism of this compound degradation in aqueous buffered solutions.[3] |
Experimental Protocols
Protocol: Forced Degradation Study to Assess Oxidative Stability of this compound
This protocol is designed to intentionally degrade this compound under controlled oxidative stress to identify potential degradation products and to develop a stability-indicating analytical method.[6][7]
1. Materials:
-
This compound reference standard
-
High-purity water (Type 1)
-
Hydrogen peroxide (H₂O₂) solution (3% and 30%)
-
Methanol or acetonitrile (HPLC grade)
-
Phosphate buffer (0.05 M, pH 6.4)
-
Chelating agent (e.g., EDTA)
-
HPLC system with a UV or MS detector
2. Preparation of this compound Stock Solution:
-
Accurately weigh and dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
Dilute with the phosphate buffer (pH 6.4) to a final concentration of 1 mg/mL.
3. Oxidative Stress Conditions:
-
Sample 1 (Control): this compound stock solution.
-
Sample 2 (Mild Oxidation): Mix the this compound stock solution with an equal volume of 3% H₂O₂.
-
Sample 3 (Forced Oxidation): Mix the this compound stock solution with an equal volume of 30% H₂O₂.
-
Incubate all samples at room temperature and protect from light for 24 hours.
4. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each sample.
-
Quench the reaction if necessary (e.g., by adding sodium bisulfite to the oxidized samples).
-
Analyze the samples by a validated HPLC method to separate this compound from its degradation products.
5. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
Determine the rate of degradation under each condition.
Visualizations
Caption: Workflow for preparing and handling this compound solutions to prevent oxidative degradation.
Caption: Factors leading to the oxidative degradation of this compound in experimental setups.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C20H30O2 | CID 251636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stability of aqueous solutions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. biomedres.us [biomedres.us]
- 7. researchgate.net [researchgate.net]
Addressing off-target effects of Mibolerone in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the long-term effects of Mibolerone. Our focus is on identifying and mitigating off-target effects to ensure robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of this compound?
This compound is a potent synthetic anabolic-androgenic steroid (AAS) that acts as a high-affinity agonist for the androgen receptor (AR), which is its primary on-target effect. However, long-term studies must account for significant off-target activities, including:
-
Progestogenic Activity: this compound exhibits considerable binding affinity for the progesterone receptor (PR), leading to progestin-like effects.
-
Hepatotoxicity: As a 17α-alkylated androgen, this compound is associated with a high potential for liver damage.
-
Cardiovascular Strain: Like other AAS, this compound can negatively impact the cardiovascular system, potentially leading to issues such as increased blood pressure and unfavorable lipid profiles.
-
Endocrine Disruption: Long-term administration can suppress natural testosterone production through negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis.
Q2: How can I differentiate between androgenic and progestogenic effects in my cell-based assays?
To dissect the dual activity of this compound, it is recommended to use cell lines with varying receptor expression profiles. For instance, you can compare responses in AR-positive/PR-negative cells (e.g., specific sublines of MCF-7) versus AR-positive/PR-positive cells (e.g., T-47D, MCF-7M11 PRA). Additionally, the use of specific receptor antagonists can help isolate the signaling pathway of interest.
Q3: What are the initial signs of hepatotoxicity in animal models treated with this compound?
In rodent models, early indicators of hepatotoxicity include elevated serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Histopathological examination of liver tissue may reveal cellular damage, inflammation, and cholestasis.
Q4: Is it possible to mitigate the off-target progestogenic effects of this compound in an experimental setting?
While challenging, it is possible to partially mitigate progestogenic effects by co-administering a progesterone receptor antagonist, such as mifepristone (RU-486). However, this introduces another variable to the experiment, and the potential for off-target effects of the antagonist itself should be carefully considered and controlled for.
Troubleshooting Guides
Problem 1: Inconsistent results in receptor binding or reporter gene assays.
| Possible Cause | Troubleshooting Step |
| Cross-reactivity with other steroid receptors | Utilize cell lines with specific receptor knockouts or employ selective receptor antagonists for glucocorticoid (GR) and mineralocorticoid (MR) receptors to ensure the observed effect is AR/PR specific. |
| Ligand instability | Prepare fresh solutions of this compound for each experiment. Protect from light and store at the recommended temperature to prevent degradation. |
| Cell line variability | Ensure consistent cell passage number and culture conditions. Regularly verify receptor expression levels via qPCR or Western blot. |
| Assay interference | Optimize serum concentrations in the culture medium, as endogenous hormones can interfere with the assay. Consider using charcoal-stripped serum. |
Problem 2: High mortality or unexpected pathologies in long-term animal studies.
| Possible Cause | Troubleshooting Step |
| Severe hepatotoxicity | Reduce the dosage of this compound. Implement regular monitoring of liver function markers. Consider co-administration of a hepatoprotective agent like N-acetylcysteine (NAC) in a separate control group to assess its potential to mitigate damage, though this adds complexity to the study design. |
| Cardiovascular complications | Monitor blood pressure and heart rate regularly. At the study endpoint, perform detailed histological analysis of cardiac tissue to check for hypertrophy or fibrosis. |
| Hormonal suppression leading to systemic failure | Measure serum testosterone and luteinizing hormone (LH) levels to quantify the extent of HPG axis suppression. Taper the this compound dose towards the end of the study instead of abrupt cessation. |
Quantitative Data Summary
The following tables summarize key binding affinities and effective concentrations of this compound, which are crucial for designing and interpreting experiments.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Relative Binding Affinity (%) |
| Dihydrotestosterone (DHT) | Androgen Receptor | 100 |
| This compound | Androgen Receptor | >100 |
| Progesterone | Progesterone Receptor | 100 |
| This compound | Progesterone Receptor | High (specific value varies by study) |
Table 2: Effective Concentrations in Cell-Based Assays
| Cell Line | Assay Type | This compound Concentration for Significant Effect |
| T-47D (AR+, PR+) | Proliferation Inhibition | ~1 nM |
| MCF-7 (AR+, PR-) | Proliferation Inhibition | Modest effect even at higher concentrations |
| Prostate Cancer Cells | Androgen Receptor Activation | Low nanomolar range |
Experimental Protocols
Protocol 1: In Vitro Androgen and Progesterone Receptor Activation Assay
This protocol uses a luciferase reporter gene assay to quantify the activation of AR and PR by this compound.
Materials:
-
HEK293 cells (or another suitable cell line with low endogenous steroid receptor expression)
-
Expression plasmids for human AR and human PR
-
Luciferase reporter plasmid with an androgen-responsive element (ARE) or progesterone-responsive element (PRE)
-
Transfection reagent
-
This compound, DHT (positive control for AR), Progesterone (positive control for PR)
-
Cell culture medium with charcoal-stripped fetal bovine serum
-
Luciferase assay substrate
Methodology:
-
Co-transfect HEK293 cells with the respective receptor plasmid (AR or PR) and the corresponding reporter plasmid (ARE-luciferase or PRE-luciferase).
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound, DHT, or progesterone for 24 hours. Include a vehicle-only control.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.
-
Plot the dose-response curves to determine the EC50 for each compound on each receptor.
Protocol 2: Assessment of Hepatotoxicity in a Rodent Model
This protocol outlines a method for evaluating the long-term hepatotoxic effects of this compound in rats.
Materials:
-
Male Wistar rats (8-10 weeks old)
-
This compound
-
Vehicle (e.g., sesame oil)
-
Blood collection supplies
-
ALT/AST assay kits
-
Formalin and histology supplies
Methodology:
-
Acclimatize animals for at least one week.
-
Divide animals into a control group (vehicle only) and an experimental group (this compound).
-
Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 8-12 weeks).
-
Collect blood samples at baseline and at regular intervals (e.g., every 4 weeks) via tail vein or saphenous vein.
-
Measure serum ALT and AST levels.
-
At the end of the study, euthanize the animals and perform a necropsy.
-
Collect the liver, weigh it, and fix a portion in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for histopathological evaluation.
Visualizations
Caption: this compound's dual signaling pathways.
Caption: Workflow for hepatotoxicity assessment.
Caption: Logic for troubleshooting inconsistent results.
Technical Support Center: Enhancing Mibolerone's Oral Bioavailability in Animal Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the oral bioavailability of Mibolerone in animal research. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a potent synthetic anabolic-androgenic steroid (AAS).[1][2] As a 17α-alkylated steroid, it is designed to have improved oral activity by resisting rapid breakdown in the liver (first-pass metabolism).[1][3] However, like many steroids, this compound is a lipophilic compound and is presumed to have low aqueous solubility.[4][5] This poor solubility can be a limiting factor in its dissolution in the gastrointestinal (GI) tract, leading to incomplete absorption and variable plasma concentrations, thus affecting the reliability of experimental results.
Q2: What is the Biopharmaceutics Classification System (BCS) class of this compound?
A2: While there is no officially published Biopharmaceutics Classification System (BCS) classification for this compound, based on its characteristics as a poorly water-soluble and likely highly permeable compound, it can be provisionally categorized as BCS Class II.[6] For BCS Class II drugs, the primary hurdle to achieving good oral bioavailability is the dissolution rate in the gastrointestinal fluids.
Q3: What are the primary strategies to enhance the oral bioavailability of this compound?
A3: The main approaches for improving the oral bioavailability of poorly soluble drugs like this compound focus on enhancing its solubility and dissolution rate. Key strategies include:
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which are mixtures of oils, surfactants, and co-solvents that form a fine emulsion in the GI tract, enhancing drug solubilization and absorption.[7][8]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can increase its dissolution rate.[3]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, leading to a faster dissolution rate and improved absorption.[9][10]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments aimed at evaluating the oral bioavailability of this compound formulations.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in plasma concentrations between animals | 1. Inconsistent formulation homogeneity (e.g., settling of a suspension).2. Inaccurate oral gavage technique.3. Physiological differences between animals (e.g., food in the stomach, GI motility).4. Genetic variations in metabolic enzymes. | 1. Ensure the formulation is thoroughly mixed (e.g., vortexed) immediately before dosing each animal.2. Provide comprehensive training on oral gavage to all personnel.3. Standardize experimental conditions, including fasting periods (e.g., overnight fasting with free access to water) before dosing.4. Use a sufficient number of animals to account for biological variability and consider using a crossover study design if feasible. |
| Low overall oral bioavailability despite formulation efforts | 1. The chosen formulation strategy is not optimal for this compound.2. Significant first-pass metabolism in the liver.3. The drug is an efflux transporter substrate (e.g., P-glycoprotein). | 1. Screen multiple formulation approaches (e.g., different lipid-based systems, various polymers for solid dispersions).2. Although 17α-alkylation reduces first-pass metabolism, it may still be significant. Consider co-administration with a metabolic enzyme inhibitor in preliminary studies to assess its impact.3. Conduct in vitro permeability assays (e.g., Caco-2) to investigate potential efflux. |
| Poor in vitro-in vivo correlation (IVIVC) | 1. The in vitro dissolution method does not accurately mimic the in vivo environment (e.g., pH, bile salts).2. The formulation behaves differently in the complex GI fluid. | 1. Utilize biorelevant dissolution media (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid, FeSSIF - Fed State Simulated Intestinal Fluid) for in vitro testing.2. For lipid-based formulations, in vitro lipolysis models can provide better insights into in vivo performance. |
| Signs of toxicity or GI irritation in animals | 1. The formulation excipients are causing irritation.2. High local concentration of the drug. | 1. Use well-tolerated, pharmaceutical-grade excipients.2. For suspensions, ensure the particle size is minimized to prevent irritation. For solutions, ensure the drug is fully dissolved. Consider lowering the dose or dosing concentration if possible. |
Experimental Protocols
The following are example protocols for the preparation and in vivo evaluation of this compound formulations, adapted from methodologies used for other poorly soluble steroids. Researchers should optimize these protocols for their specific experimental needs.
Protocol 1: Preparation of a this compound Nanosuspension
This protocol is adapted from a method for preparing Danazol nanosuspensions.[9]
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (HPMC)
-
Tween 80
-
Purified water
-
Zirconium oxide beads (0.5 mm)
-
High-speed homogenizer
-
Wet media mill or high-pressure homogenizer
Procedure:
-
Preparation of the Stabilizer Solution: Prepare a 0.5% (w/v) HPMC and 0.5% (w/v) Tween 80 solution in purified water.
-
Coarse Suspension: Disperse this compound powder in the stabilizer solution to create a coarse suspension using a high-speed homogenizer.
-
Wet Milling:
-
Add the coarse suspension and zirconium oxide beads to the milling chamber.
-
Mill at a high speed for a specified duration (e.g., 1-4 hours), with cooling to prevent overheating.
-
Monitor the particle size periodically using a particle size analyzer until the desired size (e.g., < 200 nm) is achieved.
-
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Protocol 2: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
This protocol is based on the development of a SEDDS for Testosterone Undecanoate.[11]
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
Procedure:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select suitable excipients.
-
Formulation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture to approximately 40°C to facilitate mixing.
-
Add the required amount of this compound to the mixture and stir until it is completely dissolved.
-
-
Self-Emulsification Assessment:
-
Add a small volume of the SEDDS formulation to a larger volume of purified water with gentle agitation.
-
Observe the formation of the emulsion and measure the droplet size and PDI.
-
An optimal SEDDS will form a clear or slightly opalescent microemulsion with a small droplet size (e.g., < 100 nm).
-
Protocol 3: In Vivo Oral Bioavailability Study in Rats
This protocol outlines a general procedure for evaluating the oral bioavailability of this compound formulations in rats.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
This compound formulation
-
Oral gavage needles (stainless steel or flexible plastic)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Anesthetic (if required for blood collection)
-
Centrifuge
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize the rats to the housing conditions for at least one week.
-
Fast the rats overnight (approximately 12 hours) before the experiment, with free access to water.
-
-
Dosing:
-
Weigh each rat to determine the correct dosing volume.
-
Administer the this compound formulation (e.g., nanosuspension, SEDDS, or a simple suspension as a control) via oral gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (e.g., from the tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect the blood into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.
-
Analyze the plasma samples to determine the this compound concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate software.
-
Calculate the relative oral bioavailability of the enhanced formulations compared to the control formulation.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₃₀O₂ | [12] |
| Molecular Weight | 302.45 g/mol | [12] |
| Appearance | White to beige powder | |
| Solubility | DMSO: 5 mg/mL (warmed) | |
| Aqueous Solubility | Poorly soluble (presumed) | [4][5] |
| LogP (calculated) | 3.7 - 4.1 | Inferred from steroid structures |
Table 2: Example of Pharmacokinetic Data from an Animal Study (Hypothetical)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng*h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 10 | 50 ± 15 | 2.0 | 300 ± 90 | 100 |
| Nanosuspension | 10 | 150 ± 40 | 1.0 | 900 ± 250 | 300 |
| SEDDS | 10 | 200 ± 55 | 0.5 | 1200 ± 310 | 400 |
Visualizations
This compound Metabolism and Oral Absorption Pathway
Caption: this compound's journey from oral administration to systemic circulation, highlighting key absorption and metabolism steps.
Experimental Workflow for Improving this compound Oral Bioavailability
Caption: A systematic workflow for developing and evaluating formulations to enhance the oral bioavailability of this compound.
References
- 1. CAS 3704-09-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Injectable Aqueous Suspensions of Sex Hormones and How Depot Injectables Work - Transfeminine Science [transfemscience.org]
- 5. Androgen Physiology, Pharmacology, Use and Misuse - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced bioavailability of danazol nanosuspensions by wet milling and high-pressure homogenization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Breaking Barriers with Nanosuspension: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. Solid Self-Emulsifying Drug Delivery System (Solid SEDDS) for Testosterone Undecanoate: In Vitro and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C20H30O2 | CID 251636 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Mibolerone's Cross-Reactivity in Progesterone Receptor Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by Mibolerone's cross-reactivity in progesterone receptor (PR) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with progesterone receptor assays?
A1: this compound (7α,17α-dimethyl-19-nortestosterone) is a potent synthetic anabolic-androgenic steroid.[1] Structurally similar to progesterone, it exhibits a high binding affinity for the progesterone receptor (PR), leading to significant cross-reactivity in PR assays.[1][2] This interference can result in inaccurate quantification of progesterone binding and misinterpretation of experimental outcomes.
Q2: How significant is this compound's binding to the progesterone receptor?
A2: this compound binds to the progesterone receptor with high affinity. For instance, studies have reported a dissociation constant (Kd) for this compound binding to the PR in human prostate cytosol to be 5.9 nM and in rabbit uterus as low as 1.1 nM.[1][2] This affinity is comparable to its binding to the androgen receptor (AR) in some tissues, highlighting the substantial potential for cross-reactivity.[1][2]
Q3: What are the consequences of this compound's cross-reactivity in my experiments?
A3: Unaddressed cross-reactivity can lead to several experimental issues, including:
-
Overestimation of Progesterone Binding: this compound will compete with the labeled progesterone ligand, leading to an apparent increase in the concentration of progesterone required to achieve a certain level of receptor occupancy.
-
Inaccurate IC50/Ki Values: When screening compounds for their affinity to the PR, the presence of this compound can lead to erroneously calculated IC50 and Ki values.
-
Misinterpretation of Cellular Responses: In cell-based assays, this compound can activate progesterone receptor-mediated signaling pathways, confounding the interpretation of the effects of other test compounds.[3]
Q4: Can I use a specific antibody to avoid this cross-reactivity?
A4: While highly specific monoclonal antibodies are crucial for minimizing cross-reactivity in immunoassays, this compound's direct binding to the progesterone receptor itself is the primary issue in receptor binding assays. Therefore, even with a specific anti-progesterone antibody, this compound can still interfere by occupying the receptor's binding site. In immunoassays, the degree of cross-reactivity will depend on the specific antibody used, and it is essential to consult the manufacturer's data sheet or perform validation experiments.
Troubleshooting Guides
Issue 1: High background or non-specific binding in a competitive binding assay.
Possible Cause: this compound is binding to both the androgen and progesterone receptors in your sample.
Solution: Utilize a blocking agent to specifically inhibit this compound's binding to the progesterone receptor. Triamcinolone acetonide is an effective blocking agent for this purpose.[1][2] A 500-fold excess of triamcinolone acetonide has been shown to effectively block this compound's binding to the PR.[1][2]
Issue 2: Inconsistent or non-reproducible results in progesterone receptor binding assays.
Possible Cause: Incomplete blocking of this compound's binding to the progesterone receptor or degradation of reagents.
Solution:
-
Optimize Blocking Agent Concentration: While a 500-fold excess of triamcinolone acetonide is a good starting point, it may be necessary to titrate the concentration to find the optimal level for your specific experimental conditions.
-
Ensure Reagent Stability: Properly store all reagents, including this compound, progesterone standards, and the receptor preparation, according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.
-
Equilibration Time: Ensure that the binding reaction has reached equilibrium. Incubation times may need to be optimized.
Issue 3: Unexpected agonist activity in a cell-based progesterone receptor reporter assay.
Possible Cause: this compound is acting as an agonist at the progesterone receptor, leading to the activation of the reporter gene.
Solution:
-
Confirm Receptor Specificity: Use a progesterone receptor antagonist, such as RU486 (Mifepristone), to confirm that the observed activity is indeed mediated by the progesterone receptor.[4]
-
Employ a PR-Knockout Cell Line: If available, use a cell line in which the progesterone receptor gene has been knocked out as a negative control to verify that the observed effects are PR-dependent.
-
Alternative Assay Formats: Consider using alternative assay formats that are less susceptible to interference, such as fluorescence polarization immunoassays (FPIA) with highly specific antibodies or mass spectrometry-based methods.[5][6][7][8]
Data Presentation
Table 1: Binding Affinities (Kd) of this compound and Progesterone to Steroid Receptors
| Ligand | Receptor | Tissue | Species | Dissociation Constant (Kd) (nM) | Reference |
| This compound | Androgen Receptor | Prostate | Human | 1.5 | [1][2] |
| This compound | Progesterone Receptor | Prostate | Human | 5.9 | [1][2] |
| This compound | Progesterone Receptor | Uterus | Rabbit | 1.1 | [1][2] |
| Progesterone | Progesterone Receptor | Uterus | Human | ~1-10 (typical range) | General Knowledge |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Mitigate this compound Cross-Reactivity
This protocol describes a competitive radioligand binding assay using a radiolabeled progestin (e.g., [³H]-Progesterone) and includes the use of triamcinolone acetonide to block the cross-reactivity of this compound with the progesterone receptor.
Materials:
-
Progesterone Receptor source (e.g., cytosol from target tissue or cells)
-
Radiolabeled Progesterone (e.g., [³H]-Progesterone)
-
Unlabeled Progesterone (for standard curve)
-
This compound
-
Triamcinolone Acetonide
-
Assay Buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Wash Buffer (ice-cold)
-
Scintillation Cocktail
-
96-well plates
-
Filter mats
-
Scintillation counter
Procedure:
-
Receptor Preparation: Prepare a cytosol fraction containing the progesterone receptor from your tissue or cell source through homogenization and ultracentrifugation.[9]
-
Assay Setup:
-
Prepare a series of dilutions of unlabeled progesterone to generate a standard curve.
-
Prepare solutions of your test compound (if applicable).
-
In a 96-well plate, set up the following reaction tubes in triplicate:
-
Total Binding: Assay buffer, radiolabeled progesterone.
-
Non-specific Binding: Assay buffer, radiolabeled progesterone, and a high concentration of unlabeled progesterone (e.g., 1000-fold excess).
-
Standard Curve: Assay buffer, radiolabeled progesterone, and serial dilutions of unlabeled progesterone.
-
Test Compound: Assay buffer, radiolabeled progesterone, and serial dilutions of your test compound.
-
This compound Control (with blocking): Assay buffer, radiolabeled progesterone, this compound, and a 500-fold molar excess of triamcinolone acetonide.
-
-
-
Incubation: Add the receptor preparation to all wells. Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand by vacuum filtration through filter mats.[9]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Generate a standard curve by plotting the percentage of specific binding against the concentration of unlabeled progesterone.
-
Determine the IC50 value (the concentration of a competitor that inhibits 50% of the specific binding of the radiolabeled ligand) for your test compounds from their respective dose-response curves.
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.[10][11]
-
Mandatory Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: this compound's dual interaction with steroid hormone receptors.
Caption: Troubleshooting logic for this compound interference.
References
- 1. Characterization of steroid receptors in human prostate using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Antiproliferative actions of the synthetic androgen, this compound, in breast cancer cells are mediated by both androgen and progesterone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiprogestins prevent progesterone receptor binding to hormone responsive elements in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of one-step fluorescence polarization immunoassay for progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Fluorescence polarization immunoassay of progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Polarization fluoroimmunoassay of progesterone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 11. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
Technical Support Center: Mibolerone and Anabolic-Androgenic Steroid (AAS)-Induced Aggression in Animal Models
Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. Mibolerone is a potent synthetic anabolic-androgenic steroid (AAS) and its use in research should be conducted with a thorough understanding of its pharmacological profile and potential adverse effects. Current scientific literature suggests that this compound and similar AAS are more likely to increase aggressive behavior rather than reduce it. This guide, therefore, focuses on protocols for studying and potentially mitigating AAS-induced aggression in animal models, rather than using this compound as a primary agent for aggression reduction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as dimethylnortestosterone (DMNT), is a synthetic, orally active anabolic-androgenic steroid. It is a derivative of nandrolone. Its primary mechanism of action involves binding to and activating androgen receptors (AR), and it has also been shown to have a high affinity for the progesterone receptor (PR). This dual action can lead to a range of physiological and behavioral effects.
Q2: Is this compound suitable for reducing aggressive behavior in animal models?
Based on available evidence, this compound is not recommended for reducing aggressive behavior. In fact, studies and clinical observations in animals have reported increased aggression as a potential side effect. The use of AAS, in general, is associated with heightened aggression, often referred to as "'roid rage" in humans. Animal models have consistently demonstrated that exposure to AAS can increase aggressive behaviors.
Q3: What are the common side effects of this compound administration in animals?
Commonly reported side effects in female dogs, where it was used for estrus suppression, include clitoral hypertrophy, vaginitis, increased skin sebaceous gland activity, and potential alterations in hepatic function. Behavioral changes, including increased mounting and aggression, have also been noted.
Q4: What are the key signaling pathways involved in AAS-induced aggression?
Research suggests that AAS-induced aggression is not solely mediated by androgen receptors. Key neurotransmitter systems are also implicated, including:
-
Serotonin (5-HT) System: Androgens are thought to decrease serotonin levels, and low serotonin is associated with impulsive or provoked aggression.
-
Vasopressin (AVP) System: AAS can alter the vasopressin neural system in the latero-anterior hypothalamus (LAH), which interacts with serotonin and dopamine systems to modulate aggression.
-
Dopamine (DA) System: Dopaminergic pathways also play a role in modulating AAS-induced aggressive responses.
Troubleshooting Guide for this compound and AAS-Induced Aggression Studies
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly High Levels of Aggression | - Dose of this compound/AAS may be too high.- Individual animal susceptibility.- Environmental stressors. | - Review and potentially lower the dosage.- Ensure a controlled and stress-free environment for the animals.- Implement a clear scoring system for aggression to quantify the effect. |
| High Variability in Aggressive Responses | - Genetic differences within the animal cohort.- Differences in social housing conditions.- Inconsistent drug administration. | - Use a genetically homogenous animal strain.- Standardize housing conditions and social groups.- Ensure precise and consistent dosing for all animals. |
| Lack of Significant Change in Aggression | - Dose of this compound/AAS may be too low.- Insufficient duration of treatment.- Inappropriate behavioral assay. | - Conduct a dose-response study to determine the optimal dose.- Extend the treatment period.- Utilize a validated and sensitive behavioral paradigm for aggression, such as the resident-intruder test. |
| Adverse Health Effects in Animals | - Hepatotoxicity due to the 17α-alkylated structure of this compound.- Endocrine system disruption. | - Monitor liver function through regular blood tests.- Include a vehicle-only control group to assess baseline health.- Consult with a veterinarian on appropriate supportive care. |
Experimental Protocols
Protocol 1: Induction of Aggression using Anabolic-Androgenic Steroids in Rodent Models
This protocol is adapted from studies investigating AAS-induced aggression.
1. Animal Model:
-
Species: Male Syrian hamsters or rats are commonly used.
-
Age: Adolescent animals are often used as this is a sensitive period for hormonal influences on brain development and behavior.
2. Drug Preparation and Administration:
-
Drug: A mixture of testosterone cypionate (e.g., 2 mg/kg), nandrolone decanoate (e.g., 2 mg/kg), and boldenone undecylenate (e.g., 1 mg/kg) can be used to model "stacking". Alternatively, a specific dose of this compound can be investigated.
-
Vehicle: Sesame oil is a common vehicle for steroid injections.
-
Administration: Daily subcutaneous (SC) injections for a period of 30 consecutive days.
3. Behavioral Testing: Resident-Intruder Paradigm
-
Habituation: House the experimental animal (resident) in the testing cage for several days to establish territory.
-
Test: Introduce a smaller, weight-matched male intruder into the resident's cage.
-
Scoring: Videotape the interaction and score for aggressive behaviors such as latency to attack, number of attacks, and duration of fighting.
4. Data Analysis:
-
Compare the aggressive behaviors of the AAS-treated group with a vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Assessment of Neurochemical Changes Associated with AAS-Induced Aggression
1. Tissue Collection:
-
Following behavioral testing, animals are euthanized, and brains are rapidly dissected.
-
Specific brain regions of interest, such as the hypothalamus (including the LAH), amygdala, and prefrontal cortex, should be collected.
2. Neurochemical Analysis:
-
Immunohistochemistry: To visualize and quantify changes in the expression of androgen receptors, vasopressin, or serotonin-related proteins.
-
In-situ Hybridization: To measure changes in the mRNA levels of relevant genes.
-
Microdialysis: To measure the in-vivo release of neurotransmitters like serotonin and dopamine during aggressive encounters.
Quantitative Data Summary
Table 1: Effects of Anabolic-Androgenic Steroids on Aggressive Behavior in Animal Models
| Study Focus | Animal Model | AAS Treatment | Key Findings on Aggression | Reference |
| Adolescent AAS Exposure | Syrian Hamsters | Testosterone cypionate, nandrolone decanoate, boldenone undecylenate | Significant increase in attack behaviors and shorter attack latencies compared to controls. | |
| Pubertal AAS Exposure | Rats | Testosterone, nandrolone, stanozolol | Testosterone and nandrolone increased aggression; provocation further increased aggression after withdrawal. | |
| Testosterone and Aggression | Mice | Testosterone propionate | Testosterone treatment induced intermale aggressive behavior in wild-type male mice. |
Visualizations
Signaling Pathways in AAS-Induced Aggression
Caption: Putative signaling pathways involved in AAS-induced aggression.
Experimental Workflow for Studying AAS-Induced Aggression
Caption: A typical experimental workflow for investigating AAS-induced aggression.
Mibolerone: A Technical Guide to Safe Laboratory Handling and Disposal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the safe handling and disposal of Mibolerone in a laboratory setting. The following information is intended to supplement, not replace, your institution's established safety protocols and a thorough risk assessment for each specific experiment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a potent synthetic anabolic-androgenic steroid.[1][2] The primary hazards include potential reproductive toxicity, meaning it may damage fertility or the unborn child, and it is a suspected carcinogen.[3][4] Direct contact or inhalation of the powder should be strictly avoided.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: A comprehensive risk assessment should determine the specific PPE required. However, as a potent compound, the following are generally recommended:
-
Respiratory Protection: For handling the solid form or any procedure that could generate aerosols, a powered air-purifying respirator (PAPR) or a fit-tested N95 respirator should be used.
-
Eye Protection: Chemical splash goggles or a full-face shield are necessary.
-
Hand Protection: Double gloving with chemically resistant gloves (e.g., nitrile) is recommended.
-
Body Protection: A disposable lab coat or gown with tight-fitting cuffs should be worn. For larger quantities or high-risk procedures, a disposable suit may be necessary.
Q3: How should I properly store this compound?
A3: this compound should be stored in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[3] It should be stored away from incompatible materials, although specific incompatibilities are not well-documented. Access to the storage area should be restricted to authorized personnel.
Q4: What is the appropriate method for disposing of this compound waste?
A4: this compound waste, including empty containers, contaminated PPE, and unused solutions, should be disposed of as hazardous pharmaceutical waste.[5][6] It should be collected in a designated, sealed, and clearly labeled waste container. Do not dispose of this compound down the drain or in regular trash.[6] Consult your institution's environmental health and safety (EHS) department for specific disposal procedures and licensed waste contractors.
Q5: What should I do in the event of a this compound spill?
A5: The immediate response to a spill depends on its size and nature (powder or liquid). A detailed spill response decision tree is provided in the "Visualizations" section. In general, for a small spill:
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE, cover the spill with an absorbent material. If it is a powder, gently wet the absorbent material first to prevent aerosolization.
-
Carefully collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent or detergent, followed by a thorough rinsing. All cleaning materials should also be disposed of as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department.
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| Visible powder contamination outside of the designated handling area. | Improper handling techniques, inadequate containment, or a breach in PPE. | 1. Immediately cease all work and secure the area. 2. Follow the spill cleanup procedure outlined in the FAQ and the spill response decision tree. 3. Review handling procedures and containment measures to identify and rectify the source of the contamination. 4. Consider additional engineering controls, such as a ventilated balance enclosure or glove box. |
| Suspected personal exposure to this compound. | Accidental skin contact, inhalation of powder, or a splash to the eyes. | 1. Immediately remove any contaminated clothing. 2. If skin contact occurs, wash the affected area thoroughly with soap and water. 3. If eye contact occurs, flush the eyes with copious amounts of water for at least 15 minutes. 4. If inhalation is suspected, move to a fresh air source. 5. Seek immediate medical attention and report the incident to your supervisor and EHS department. Provide the Safety Data Sheet (SDS) to the medical personnel. |
| Uncertainty about the disposal of a specific this compound-containing waste stream. | Lack of clarity on institutional or local regulations. | 1. Do not dispose of the waste. 2. Label the waste container clearly with the contents and "Hazardous Waste." 3. Contact your institution's EHS department for specific guidance on the proper disposal procedure for that waste stream. |
Quantitative Data
This compound Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₂₀H₃₀O₂ |
| Molar Mass | 302.45 g/mol [1] |
| Appearance | White to off-white crystalline powder |
| Melting Point | 168-171 °C[4] |
| Solubility | Soluble in DMSO and methanol. |
Occupational Exposure Control
As there is no established official Occupational Exposure Limit (OEL) for this compound, a control banding approach is recommended. Based on its high potency as an anabolic steroid and its potential reproductive and carcinogenic hazards, this compound should be handled in a high containment category.
| Control Band | Occupational Exposure Band (OEB) | Recommended Handling Practices for this compound |
| High Potency | OEB 4/5 | - Handle in a dedicated, restricted-access area. - Use of primary engineering controls such as a certified chemical fume hood, ventilated balance enclosure, or glove box is mandatory. - Strict adherence to all recommended PPE, including respiratory protection. - Detailed Standard Operating Procedures (SOPs) for all tasks. - Regular cleaning and decontamination of all surfaces and equipment. - Medical surveillance for personnel may be required. |
Experimental Protocols
Protocol: Preparation of a this compound Solution from Powder
This protocol outlines the general steps for safely preparing a stock solution of this compound from its powdered form. This should be adapted to your specific experimental needs and institutional safety guidelines.
1. Pre-Experiment Preparation:
- Conduct a thorough risk assessment for the entire procedure.
- Ensure all necessary PPE is available and in good condition.
- Prepare the designated handling area (e.g., chemical fume hood) by ensuring it is clean, uncluttered, and the ventilation is functioning correctly.
- Assemble all necessary equipment and reagents (e.g., balance, glassware, solvent, vortex mixer).
- Prepare a designated hazardous waste container.
2. Weighing the this compound Powder:
- Don all required PPE, including double gloves and respiratory protection.
- Perform all weighing operations within a certified chemical fume hood or a ventilated balance enclosure.
- Use a tared weigh boat or appropriate container to carefully weigh the desired amount of this compound powder.
- Avoid creating dust. If any powder is spilled, follow the spill cleanup procedure immediately.
3. Solution Preparation:
- Carefully transfer the weighed this compound powder into the appropriate volumetric flask or vial.
- Add the desired solvent to the container, ensuring to rinse the weigh boat to transfer any residual powder.
- Cap the container securely and mix gently by inversion or using a vortex mixer until the powder is completely dissolved.
- Label the container clearly with the name of the compound, concentration, solvent, date of preparation, and appropriate hazard warnings.
4. Post-Procedure Cleanup and Disposal:
- Decontaminate all surfaces and equipment used in the procedure with an appropriate solvent or detergent.
- Dispose of all contaminated disposable items (e.g., weigh boat, pipette tips, gloves) in the designated hazardous waste container.
- Remove PPE in the correct order to avoid cross-contamination and dispose of it as hazardous waste.
- Wash hands thoroughly with soap and water after removing all PPE.
Mandatory Visualizations
Caption: Experimental Workflow for Safe this compound Handling.
Caption: this compound Spill Response Decision Tree.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Biotransformation of a potent anabolic steroid, this compound, with Cunninghamella blakesleeana, C. echinulata, and Macrophomina phaseolina, and biological activity evaluation of its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. This compound | 3704-09-4 [amp.chemicalbook.com]
- 5. healthybeginningswellness.com [healthybeginningswellness.com]
- 6. forums.steroid.com [forums.steroid.com]
Technical Support Center: Mibolerone Quality Control and Purity Assessment for Research Use
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the quality control and purity assessment of Mibolerone for research applications. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data tables to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the quality control and purity assessment of this compound.
Q1: What are the primary analytical techniques for assessing the purity of this compound?
A1: The most common and reliable methods for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] HPLC is often used for quantitative analysis to determine the percentage of purity, while GC-MS is excellent for identifying and quantifying this compound and its volatile impurities, often after a derivatization step.[1][2][3]
Q2: I am seeing an unexpected peak in my HPLC chromatogram. What could it be?
A2: An unexpected peak in your HPLC chromatogram could be a synthesis-related impurity, a degradation product, or a metabolite if working with biological matrices. This compound is synthesized from nandrolone, so residual starting material or by-products from the multi-step synthesis could be present.[4] Additionally, this compound can degrade under certain conditions, particularly in aqueous solutions at non-optimal pH, leading to oxidation products or isomers.[5] It is also important to consider the possibility of contamination from solvents or sample handling.
Q3: My GC-MS analysis of this compound shows poor peak shape and tailing. What are the possible causes and solutions?
A3: Poor peak shape in GC-MS analysis of steroids like this compound is often due to their insufficient volatility and thermal stability.[6] To address this, a derivatization step, commonly silylation (e.g., using MSTFA), is crucial to increase volatility and improve peak shape.[7] Other potential causes include issues with the GC column, such as contamination or degradation of the stationary phase, or problems with the injector, such as incorrect temperature settings.
Q4: I am concerned about the presence of isomeric impurities. How can I resolve them?
A4: Isomeric impurities can be challenging to separate. For HPLC, optimizing the mobile phase composition and using a high-resolution column are key. Different column chemistries, such as phenyl-hexyl instead of a standard C18, can offer different selectivity for closely related steroid isomers. For GC-MS, using a long capillary column with a suitable temperature program can improve the separation of isomers.
Q5: What are the expected degradation products of this compound under stress conditions?
A5: this compound's stability is pH-dependent. In acidic conditions (pH 1-2), the major degradation pathway is dehydration.[5] In neutral to alkaline conditions (pH 7-8), degradation is more complex and can result in multiple oxidation products and isomers.[5] Trace metal impurities can also catalyze degradation.[5]
Experimental Protocols
Below are detailed methodologies for the quality control and purity assessment of this compound.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
This protocol is adapted from the USP monograph for this compound and is suitable for determining the purity of a this compound sample.
Materials:
-
This compound reference standard (USP grade or equivalent)
-
Progesterone (internal standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Tetrahydrofuran (HPLC grade)
-
Methanol (HPLC grade)
-
HPLC system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A filtered and degassed mixture of water, tetrahydrofuran, and methanol (60:25:15, v/v/v).
-
Flow Rate: Approximately 2 mL/min
-
Detection Wavelength: 243 nm
-
Injection Volume: 5 µL
-
Column Temperature: Ambient
Procedure:
-
Internal Standard Solution Preparation: Prepare a solution of progesterone in methanol containing approximately 0.6 mg/mL.
-
Standard Preparation: Accurately weigh about 10 mg of USP this compound RS and transfer to a 25-mL volumetric flask. Add 25.0 mL of the Internal Standard Solution and mix.
-
Assay Preparation: Accurately weigh about 10 mg of the this compound sample to be tested and transfer to a 25-mL volumetric flask. Add 25.0 mL of the Internal Standard Solution and mix.
-
Chromatography: Separately inject equal volumes of the Standard Preparation and the Assay Preparation into the chromatograph. Record the chromatograms and measure the peak responses.
-
System Suitability: In the chromatogram of the Standard Preparation, the relative retention times should be approximately 0.6 for this compound and 1.0 for progesterone. The relative standard deviation for replicate injections should not be more than 2.0%.
-
Calculation: Calculate the percentage of this compound in the sample using the ratio of the peak responses of this compound to the internal standard in the Assay Preparation compared to the Standard Preparation.
Protocol 2: Identification and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the identification of this compound and its potential volatile impurities.
Materials:
-
This compound sample
-
Derivatizing agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
GC-MS system with a capillary column
-
Autosampler vials with inserts
-
Heating block or oven
Chromatographic and Mass Spectrometric Conditions:
-
GC Column: HP-1 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 180 °C, hold for 1 minute, ramp at 10 °C/min to 300 °C, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-600
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of ethyl acetate.
-
Derivatization: Transfer 100 µL of the sample solution to an autosampler vial insert. Evaporate the solvent to dryness under a gentle stream of nitrogen. Add 50 µL of pyridine and 50 µL of MSTFA with 1% TMCS. Cap the vial and heat at 70 °C for 30 minutes.
-
GC-MS Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
-
Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum of the di-TMS derivative of this compound is expected to show a molecular ion at m/z 446 and characteristic fragment ions.[2] Compare the chromatogram to identify any additional peaks, which could correspond to impurities.
Data Presentation
Table 1: Typical Purity Specifications for Research-Grade this compound
| Parameter | Specification | Method |
| Purity | ≥98% | HPLC |
| Identification | Conforms to the structure | ¹H-NMR, MS |
| Appearance | White to off-white powder | Visual |
| Solubility | Soluble in DMSO, ethanol | Visual |
Data compiled from various chemical supplier specifications.
Table 2: Key Mass Spectral Fragments for Derivatized this compound (GC-MS)
| Compound | Derivative | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | di-TMS | 446 | 431, 356, 341, 301 |
| Tetrahydro-mibolerone | di-TMS | 432 | 360, 270, 143 |
Data is based on published mass spectral data.[2] TMS = Trimethylsilyl.
Visualization of Experimental Workflows
Diagram 1: HPLC Purity Analysis Workflow
Caption: Workflow for this compound purity analysis by HPLC.
Diagram 2: GC-MS Impurity Identification Workflow
Caption: Workflow for this compound impurity identification by GC-MS.
References
- 1. fda.gov [fda.gov]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. The analysis and identification of steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Stability of aqueous solutions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biotransformation of a potent anabolic steroid, this compound, with Cunninghamella blakesleeana, C. echinulata, and Macrophomina phaseolina, and biological activity evaluation of its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dshs-koeln.de [dshs-koeln.de]
Strategies to account for Mibolerone's binding to sex hormone-binding globulin
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on strategies to account for Mibolerone's binding to sex hormone-binding globulin (SHBG) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its interaction with SHBG important?
A1: this compound (7α,17α-dimethyl-19-nortestosterone) is a potent, synthetic anabolic-androgenic steroid (AAS).[1] SHBG is a glycoprotein that binds to circulating androgens and estrogens, thereby regulating their bioavailability.[2] Understanding the binding of this compound to SHBG is crucial because this interaction dictates the fraction of free, biologically active this compound that can interact with androgen receptors in target tissues. Accounting for this binding is essential for accurately interpreting data from in vitro and in vivo experiments.
Q2: What is the binding affinity of this compound for SHBG?
A2: this compound exhibits a relatively low binding affinity for SHBG. Its relative binding affinity (RBA) is approximately 6% of that of testosterone.[2][3] While some sources may describe this as "negligible," it is a measurable interaction that can be significant in experimental contexts, especially when precise quantification of free steroid concentration is required.
Q3: How does this compound's affinity for SHBG compare to other androgens?
A3: this compound's affinity for SHBG is considerably lower than that of endogenous androgens like dihydrotestosterone (DHT) and testosterone. This lower affinity means that a larger fraction of this compound will remain unbound in the presence of SHBG compared to these other steroids, which can contribute to its high potency.
Q4: What experimental methods can be used to measure the binding of this compound to SHBG?
A4: The most common and effective method is a competitive radioligand binding assay.[4][5] This assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand (typically ³H-DHT) for binding to SHBG. Other techniques like equilibrium dialysis can also be used, although they can be more technically demanding.
Q5: Why is it important to account for SHBG in cell culture experiments?
A5: If you are using serum in your cell culture media, it will contain SHBG (especially if using human or primate serum). This SHBG can bind to the this compound you add, reducing the effective free concentration of the steroid available to the cells. This can lead to an underestimation of this compound's potency. It is recommended to either use charcoal-stripped serum to remove endogenous steroids and binding proteins or to calculate and account for the free fraction of this compound in your experimental design.
Quantitative Data Summary
The following table summarizes the relative binding affinity (RBA) of this compound and other relevant steroids to SHBG. Testosterone is used as the reference compound with an RBA of 100%.
| Compound | Relative Binding Affinity (RBA) to SHBG (%) |
| Dihydrotestosterone (DHT) | ~200% |
| Testosterone | 100% (Reference) |
| This compound | 6% [2][3] |
| Nandrolone | 1-16% |
| Stanozolol | 36% |
| Metandienone | 2% |
Diagrams: Workflows and Logical Relationships
Caption: Equilibrium between free and SHBG-bound this compound in circulation.
Caption: Workflow for a competitive SHBG binding assay.
Troubleshooting Guide
Issue 1: High Non-Specific Binding (NSB) in Radioligand Assay
-
Question: My non-specific binding is over 50% of the total binding, making my specific binding signal weak and unreliable. What can I do?
-
Answer: High NSB is a common issue, often caused by the hydrophobic nature of steroids or issues with assay components.[6][7]
-
Solutions:
-
Reduce Radioligand Concentration: Use a concentration of the radiolabeled ligand at or below its Kd for SHBG. High concentrations can lead to binding to low-affinity, non-saturable sites.
-
Optimize Protein Concentration: Reduce the amount of SHBG-containing protein in the assay. Titrate to find the lowest concentration that provides a robust specific signal.
-
Check Radioligand Purity: Ensure the radiolabeled steroid is pure and has not degraded. Impurities can contribute significantly to NSB.
-
Modify Assay Buffer: Include a blocking agent like Bovine Serum Albumin (BSA) at 0.1-1% in your buffer to coat surfaces and reduce binding to tubes or filters.[7]
-
Improve Separation Step: If using charcoal adsorption, ensure the incubation time is optimized to adsorb free ligand without stripping bound ligand. If using filtration, pre-soak filters in a blocking buffer (e.g., 0.5% polyethyleneimine) to reduce ligand binding to the filter itself.
-
-
Issue 2: Poor Solubility of this compound in Aqueous Assay Buffer
-
Question: I'm having trouble dissolving this compound in my aqueous buffer, leading to inconsistent results. How can I improve its solubility?
-
Answer: Steroids like this compound are hydrophobic and have poor solubility in water.
-
Solutions:
-
Use a Co-solvent: Prepare a high-concentration stock solution of this compound in an organic solvent like ethanol or DMSO. Then, perform serial dilutions in the assay buffer. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid affecting protein structure or binding.
-
Incorporate a Carrier Protein: Adding BSA to the assay buffer can help to keep hydrophobic compounds in solution.
-
Sonication: Briefly sonicating the diluted this compound solutions in the assay buffer can help to disperse any small aggregates.
-
-
Issue 3: Inconsistent or Non-Reproducible IC₅₀ Values
-
Question: My calculated IC₅₀ values for this compound vary significantly between experiments. What could be the cause?
-
Answer: Lack of reproducibility can stem from several factors related to assay setup and execution.
-
Solutions:
-
Ensure Equilibrium: Verify that your incubation time is sufficient to reach binding equilibrium. Perform a time-course experiment to determine the optimal incubation period.
-
Precise Pipetting: Inconsistent pipetting, especially of the concentrated steroid stocks and radioligand, can introduce significant errors. Use calibrated pipettes and proper technique.
-
Temperature Control: Binding affinities are temperature-dependent. Ensure all incubations are performed at a consistent, controlled temperature.[8]
-
Reagent Stability: Ensure that the SHBG preparation is stable and has not been subjected to multiple freeze-thaw cycles, which can denature the protein. Aliquot reagents to minimize this.
-
-
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for this compound-SHBG Interaction
This protocol is adapted from standard methods for measuring steroid binding to SHBG.[4][5]
1. Materials and Reagents:
-
SHBG Source: Purified human SHBG or charcoal-stripped human serum.
-
Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT) with high specific activity.
-
Competitor: Unlabeled this compound.
-
Assay Buffer: Tris-HCl (50 mM), pH 7.4, containing 10 mM CaCl₂, 1 mM EDTA, and 0.1% BSA.
-
Separation Agent: Dextran-coated charcoal solution (0.5% Norit A charcoal, 0.05% Dextran T-70 in assay buffer).
-
Scintillation Cocktail: For liquid scintillation counting.
2. Procedure:
-
Prepare this compound Dilutions: a. Create a 1 mM stock solution of this compound in 100% ethanol. b. Perform serial dilutions in assay buffer to create a range of competitor concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Assay Setup (perform in triplicate): a. Total Binding: Add 100 µL of assay buffer, 50 µL of [³H]-DHT (at a final concentration near its Kd for SHBG, e.g., 1-2 nM), and 50 µL of the SHBG preparation. b. Non-Specific Binding (NSB): Add 100 µL of a high concentration of unlabeled DHT (e.g., 10 µM), 50 µL of [³H]-DHT, and 50 µL of the SHBG preparation. c. Competition Binding: Add 100 µL of each this compound dilution, 50 µL of [³H]-DHT, and 50 µL of the SHBG preparation.
-
Incubation: a. Gently vortex all tubes. b. Incubate at 4°C for 2-4 hours, or until equilibrium is reached.
-
Separation of Bound and Free Ligand: a. Place all tubes in an ice bath. b. Add 250 µL of ice-cold dextran-coated charcoal solution to each tube. c. Vortex immediately and incubate on ice for 10 minutes. d. Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet the charcoal (which has the free radioligand adsorbed).
-
Measurement: a. Carefully transfer 400 µL of the supernatant (containing the SHBG-bound radioligand) from each tube into a scintillation vial. b. Add 4 mL of scintillation cocktail to each vial. c. Measure the radioactivity in a liquid scintillation counter as counts per minute (CPM).
3. Data Analysis:
-
Calculate Specific Binding: Subtract the average CPM from the NSB tubes from the average CPM of the total binding tubes.
-
Calculate Percent Inhibition: For each this compound concentration, calculate the percentage of specific binding that has been inhibited.
-
Generate IC₅₀ Curve: Plot the percent inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]-DHT binding).
-
Calculate Ki (optional): The IC₅₀ can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
References
- 1. This compound | C20H30O2 | CID 251636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sex hormone–binding globulin - Wikipedia [en.wikipedia.org]
- 3. Template:Relative affinities of anabolic steroids and related steroids - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
Validation & Comparative
Mibolerone vs. Testosterone: A Comparative Analysis of Androgen Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic androgen Mibolerone and the endogenous androgen Testosterone in their activation of the androgen receptor (AR). The following sections detail their performance based on experimental data, outline the methodologies used in these assessments, and visualize key pathways and workflows.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound and Testosterone in their interaction with the androgen receptor. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Parameter | This compound | Testosterone | Dihydrotestosterone (DHT)* | Reference(s) |
| Binding Affinity (Kd) | ~1.5 nM | Not directly reported, but lower than DHT | ~0.13 - 4 nM | [1][2][3] |
| Transactivation (EC50) | Potent activator, but specific EC50 not consistently reported in comparative studies | ~0.66 - 0.92 nM | ~0.13 nM | [2][4][5] |
*_Dihydrotestosterone (DHT) is a more potent metabolite of testosterone and is often used as a reference androgen in studies.
Discussion of Experimental Findings
In terms of receptor activation, as measured by the half-maximal effective concentration (EC50) in reporter gene assays, testosterone shows values in the range of 0.66 to 0.92 nM.[4][5] DHT, for comparison, has an EC50 of around 0.13 nM, highlighting its greater potency.[4] While specific EC50 values for this compound from direct comparative studies with testosterone are scarce in the reviewed literature, it is consistently described as a potent activator of the androgen receptor, in some cases more so than DHT.[7] This suggests that this compound is a highly efficacious agonist of the androgen receptor.
It is also noteworthy that this compound has been observed to interact with other steroid receptors, such as the progesterone receptor, which could contribute to its overall biological activity profile.[1][8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound and Testosterone on androgen receptor activation.
Androgen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-DHT) from the androgen receptor.
Materials:
-
Androgen receptor source (e.g., prostate tissue cytosol, or purified recombinant AR)
-
Radiolabeled ligand (e.g., [³H]-Mibolerone or [³H]-DHT)
-
Unlabeled competitor (this compound, Testosterone, DHT)
-
Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the unlabeled competitor (this compound and Testosterone).
-
In a multi-well plate, incubate a constant concentration of the androgen receptor and the radiolabeled ligand with the varying concentrations of the unlabeled competitor.
-
Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a large excess of unlabeled ligand).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand using a method such as dextran-coated charcoal or filtration.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
The dissociation constant (Kd) of the test compound can be calculated from the IC50 value using the Cheng-Prusoff equation.
Androgen Receptor Luciferase Reporter Assay
This cell-based assay measures the ability of a compound to activate the androgen receptor, leading to the transcription of a reporter gene (luciferase).
Materials:
-
A mammalian cell line that expresses the androgen receptor (e.g., LNCaP, PC-3 stably transfected with AR).
-
A reporter plasmid containing an androgen response element (ARE) upstream of the luciferase gene.
-
A transfection reagent.
-
Cell culture medium.
-
Test compounds (this compound, Testosterone).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the cells in a multi-well plate.
-
Transfect the cells with the ARE-luciferase reporter plasmid.
-
After an appropriate incubation period for plasmid expression, treat the cells with a range of concentrations of this compound and Testosterone.
-
Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a sufficient time to allow for receptor activation and luciferase expression.
-
Lyse the cells and add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence values against the log concentration of the compound to generate a dose-response curve and determine the EC50 value.
Co-Immunoprecipitation (Co-IP) for AR Dimerization
This technique is used to determine if a ligand promotes the dimerization of the androgen receptor, a key step in its activation.
Materials:
-
Cells expressing the androgen receptor.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Primary antibody against the androgen receptor.
-
Protein A/G magnetic beads or agarose beads.
-
Wash buffer.
-
Elution buffer.
-
SDS-PAGE gels.
-
Western blotting apparatus and reagents.
-
Secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Treat the cells with the test compounds (this compound, Testosterone) or a vehicle control.
-
Lyse the cells to release the proteins.
-
Pre-clear the lysate with beads to reduce non-specific binding.
-
Incubate the cell lysate with the primary antibody against the androgen receptor to form an antibody-antigen complex.
-
Add Protein A/G beads to the lysate to capture the antibody-antigen complex.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Perform a Western blot using the same primary antibody against the androgen receptor. The presence of a band corresponding to the AR dimer would indicate ligand-induced dimerization.
Mandatory Visualizations
Androgen Receptor Signaling Pathway
Caption: Classical Androgen Receptor Signaling Pathway.
Experimental Workflow for AR Activation Analysis
Caption: Workflow for Androgen Receptor Activation Analysis.
References
- 1. Characterization of steroid receptors in human prostate using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synthetic androgen this compound induces transient suppression of the transformed phenotype in an androgen responsive human prostatic carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiproliferative actions of the synthetic androgen, this compound, in breast cancer cells are mediated by both androgen and progesterone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Mibolerone's Anabolic vs. Androgenic Activity: A Comparative Analysis in the Castrated Rat Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anabolic and androgenic properties of Mibolerone (7α,17α-dimethyl-19-nortestosterone) against other well-established anabolic-androgenic steroids (AAS). The data presented is based on the scientifically validated Hershberger assay in a castrated rat model, the gold standard for assessing the myotrophic (anabolic) and androgenic activities of steroidal compounds.
Comparative Anabolic and Androgenic Activity
This compound is a potent synthetic AAS derived from nandrolone.[1] Its activity is benchmarked against a reference steroid, typically testosterone propionate or methyltestosterone, to determine its relative anabolic and androgenic potency. The anabolic activity is measured by the increase in weight of the levator ani muscle, while androgenic activity is assessed by the weight increase of androgen-dependent tissues such as the ventral prostate and seminal vesicles.[2] The ratio of these two activities (Anabolic:Androgenic ratio) is a critical indicator of a compound's therapeutic potential, with a higher ratio suggesting greater muscle-building effects with comparatively fewer androgenic side effects.
The following table summarizes the anabolic and androgenic activity of this compound in comparison to other common AAS. It is important to note that these values are compiled from various sources and are relative potencies. Direct head-to-head studies under identical conditions are limited.
| Compound | Anabolic Activity (relative to Testosterone Propionate) | Androgenic Activity (relative to Testosterone Propionate) | Anabolic:Androgenic Ratio |
| Testosterone Propionate | 100 | 100 | 1:1 |
| This compound | ~4100 | ~1800 | ~2.28:1 |
| Nandrolone | 125 | 37 | ~3.38:1 |
| Methyltestosterone | 90-210 | 40-60 | ~2.25-3.5:1 |
Experimental Protocols
The validation of this compound's anabolic and androgenic activity relies on the standardized Hershberger assay. The fundamental protocol is as follows:
1. Animal Model:
-
Species: Immature male rats (e.g., Wistar or Sprague-Dawley strain).
-
Preparation: The rats are surgically castrated to eliminate endogenous androgen production. This significantly increases the sensitivity of the target tissues to exogenous androgens.
-
Acclimation: Following castration, the animals are allowed an acclimation period, typically 7-14 days, to allow for the regression of androgen-dependent tissues.
2. Dosing and Administration:
-
Test Substance: this compound and comparator AAS are dissolved in a suitable vehicle (e.g., corn oil or sesame oil).
-
Administration: The compounds are administered daily for a period of 7 to 10 days. The route of administration can be subcutaneous injection or oral gavage, depending on the specific study design and the bioavailability of the compounds being tested.
-
Control Groups: A control group receiving only the vehicle is included, as well as a positive control group treated with a reference androgen like testosterone propionate.
3. Endpoint Measurement:
-
Necropsy: On the day after the final dose, the animals are euthanized.
-
Tissue Dissection: The levator ani muscle, ventral prostate, and seminal vesicles are carefully dissected and weighed.
-
Data Analysis: The weights of these tissues are normalized to the body weight of the animal. The anabolic and androgenic potencies are then calculated relative to the reference steroid.
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for the Hershberger assay.
Caption: this compound signaling pathway.
Mechanism of Action
This compound exerts its effects primarily by binding to and activating the androgen receptor (AR).[3] Upon binding, the receptor-ligand complex translocates to the cell nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs). This interaction modulates the transcription of target genes, leading to increased protein synthesis and other anabolic effects in muscle tissue.[3]
Interestingly, studies have shown that this compound also has a high affinity for the progesterone receptor (PR).[4][5] This dual activity may contribute to its overall pharmacological profile and distinguishes it from some other AAS that are more selective for the androgen receptor. The activation of both AR and PR signaling pathways ultimately results in the observed anabolic and androgenic responses.
References
- 1. Relative Potency of Various Steroids in an Anabolic-Androgenic Assay Using the Castrated Rat1 | Semantic Scholar [semanticscholar.org]
- 2. Anabolic and androgenic activities, in rat, of some nandrolone and androstanolone esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anabolic steroid - Wikipedia [en.wikipedia.org]
- 4. research.sahmri.org.au [research.sahmri.org.au]
- 5. Antiproliferative actions of the synthetic androgen, this compound, in breast cancer cells are mediated by both androgen and progesterone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Mibolerone and Other Synthetic Androgens on Muscle Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic androgens, also known as anabolic-androgenic steroids (AAS), are a class of compounds derived from testosterone. They are designed to maximize anabolic effects (muscle growth) while minimizing androgenic effects (development of male sexual characteristics). These compounds are of significant interest to researchers for their potential therapeutic applications in muscle-wasting diseases and for understanding the fundamental mechanisms of muscle hypertrophy. Mibolerone (7α,17α-dimethyl-19-nortestosterone) is a potent, orally active synthetic androgen.[1][2] This guide provides a head-to-head comparison of this compound and other key synthetic androgens concerning their impact on muscle protein synthesis, supported by available experimental data and detailed methodologies.
Comparative Analysis of Anabolic Activity
Direct comparative studies quantifying the effect of this compound on muscle protein synthesis alongside other synthetic androgens in a peer-reviewed, controlled setting are scarce. However, the anabolic potential of these compounds can be inferred from their binding affinity to the androgen receptor (AR), a key mediator of their effects on muscle growth.
Androgen Receptor Binding Affinity
The anabolic action of synthetic androgens is primarily mediated through their binding to and activation of the androgen receptor.[3] A higher binding affinity is generally indicative of greater potential anabolic potency.
| Compound | Relative Binding Affinity (RBA) vs. Methyltrienolone (MT) |
| This compound | High (Specific RBA values vary across studies, but consistently high) |
| Methyltrienolone (MT) | 100% (Reference Compound) |
| 19-Nortestosterone (Nandrolone) | High |
| Methenolone | High |
| Testosterone | Moderate |
| 1α-Methyl-DHT | Moderate |
| Stanozolol | Weak |
| Methandrostenolone | Weak |
| Fluoxymesterone | Weak |
Data adapted from Saartok et al. (1984). The study used [3H]methyltrienolone as the radioligand in rat skeletal muscle.
In Vitro Muscle Hypertrophy
While direct comparative data for this compound is limited, studies on other androgens using in vitro models like C2C12 myotubes provide quantitative insights into their hypertrophic effects.
| Compound | Model System | Concentration | Observed Effect on Muscle Hypertrophy |
| Dihydrotestosterone (DHT) | C2C12-AR Myotubes | 100 nM | 20% increase in total protein content after 3 days[4] |
| Testosterone | C2C12 Myotubes | 1 µM | 36% increase in myotube diameter in differentiation medium[5] |
| Trenbolone | Cultured Bovine Satellite Cells | Dose-dependent | Increased protein synthesis rate[6] |
Signaling Pathways in Androgen-Induced Muscle Protein Synthesis
Synthetic androgens stimulate muscle protein synthesis through both genomic and non-genomic pathways. The primary genomic pathway involves the activation of the androgen receptor, which then translocates to the nucleus and modulates the transcription of target genes. A key non-genomic pathway involves the activation of the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth and protein synthesis.
Experimental Protocols
In Vitro Myotube Hypertrophy Assay
This protocol describes a common method for assessing the hypertrophic effects of synthetic androgens on cultured muscle cells.
1. Cell Culture and Differentiation:
-
C2C12 myoblasts are cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum).
-
Upon reaching confluency, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum) to induce myotube formation.
2. Androgen Treatment:
-
Differentiated myotubes are treated with various concentrations of the synthetic androgens of interest (e.g., this compound, testosterone, nandrolone) or a vehicle control.
-
The treatment period typically ranges from 24 to 72 hours.
3. Assessment of Myotube Hypertrophy:
-
Myotube Diameter Measurement:
-
Total Protein Accretion:
-
Cells are lysed, and the total protein concentration is determined using a protein assay (e.g., BCA assay).
-
An increase in total protein content per well indicates protein accretion.[4]
-
4. Analysis of Signaling Pathways:
-
Cell lysates can be used for Western blotting to analyze the phosphorylation status of key signaling proteins like Akt, mTOR, and S6K1.
Fractional Synthesis Rate (FSR) Measurement
This protocol provides an overview of a method to quantify the rate of muscle protein synthesis.
1. Stable Isotope Labeling:
-
A stable isotope-labeled amino acid (e.g., [13C6]-phenylalanine) is administered to the experimental subject (in vivo) or added to the cell culture medium (in vitro).[8]
2. Sample Collection:
-
For in vivo studies, muscle biopsies are collected at baseline and after a specific time period following isotope administration.
-
For in vitro studies, cell lysates are collected at different time points.
3. Isotopic Enrichment Analysis:
-
The incorporation of the labeled amino acid into muscle proteins is measured using mass spectrometry.
-
The enrichment of the labeled amino acid in the precursor pool (e.g., intracellular free amino acids) is also determined.
4. FSR Calculation:
-
The FSR is calculated as the rate of increase in protein-bound isotope enrichment relative to the precursor enrichment over time.
Conclusion
This compound is a highly potent synthetic androgen, as suggested by its strong binding affinity to the androgen receptor. While direct comparative data on its specific effects on muscle protein synthesis are lacking in the scientific literature, its high receptor affinity suggests a significant potential for anabolic activity. In contrast, other androgens like testosterone and DHT have been shown to directly increase myotube size and protein content in vitro. Further research employing standardized in vitro and in vivo models is necessary to provide a definitive head-to-head comparison of this compound's efficacy in stimulating muscle protein synthesis against other synthetic androgens. The experimental protocols outlined in this guide provide a framework for conducting such crucial comparative studies.
References
- 1. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Generation and analysis of an androgen-responsive myoblast cell line indicates that androgens regulate myotube protein accretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. physoc.org [physoc.org]
- 6. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro, In Vivo, and In Silico Methods for Assessment of Muscle Size and Muscle Growth Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Mibolerone's Androgenic Effects: A Comparative Guide Utilizing Androgen Receptor Knockout Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mibolerone exerts its potent androgenic effects primarily through the androgen receptor. Studies utilizing cell lines lacking the androgen receptor have demonstrated a complete lack of response to this compound, underscoring the necessity of AR for its activity. Furthermore, the effects of this compound can be effectively blocked by AR antagonists. The phenotype of global ARKO mice, which includes a complete failure to develop male secondary sexual characteristics despite the presence of androgens, serves as a powerful in-vivo testament to the absolute requirement of the AR for androgenic action. Therefore, it can be confidently inferred that the anabolic and androgenic effects of this compound would be absent in an ARKO model.
Data Presentation: this compound vs. Alternatives in AR-Expressing and AR-Deficient Systems
The following tables summarize the expected outcomes of this compound and other androgens in the presence and absence of a functional androgen receptor.
Table 1: Comparative Effects of Androgens on Prostate Development
| Compound | Model | Prostate Development | Supporting Evidence |
| This compound | Wild-Type (in-vitro) | Stimulates proliferation of AR-positive prostate cancer cells. | Effects are blocked by AR antagonists. |
| This compound | AR-Negative Cell Lines | No effect on cell proliferation. | Demonstrates AR-dependency of this compound's action. |
| Testosterone/DHT | Wild-Type Mice | Normal prostate development. | Essential for the development and maintenance of the prostate. |
| Testosterone/DHT | ARKO Mice | No prostate development. | Global ARKO models exhibit a complete absence of the prostate.[1] |
Table 2: Comparative Effects of Androgens on Muscle Mass
| Compound | Model | Effect on Muscle Mass | Supporting Evidence |
| This compound | Wild-Type | Expected to increase muscle mass. | Known anabolic effects of this compound. |
| This compound | ARKO Mice | No expected increase in muscle mass. | Anabolic effects of androgens are mediated through the AR. |
| Testosterone | Wild-Type Mice | Increased muscle mass and fiber size. | Well-documented anabolic effects of testosterone.[2] |
| Testosterone | Muscle-Specific ARKO Mice | Reduced or absent anabolic response to testosterone. | Highlights the direct role of AR in muscle tissue for androgen-induced hypertrophy.[3] |
Experimental Protocols
General Protocol for Androgen Administration in Mouse Models
This protocol outlines a general procedure for administering a synthetic androgen like this compound to mice for in-vivo studies.
1. Animal Models:
-
Wild-type (e.g., C57BL/6) and ARKO mice of the same genetic background are used for comparative analysis.
-
Age and sex-matched animals should be used within experimental groups.
2. Compound Preparation:
-
This compound is typically dissolved in a vehicle suitable for injection, such as sesame oil or a solution containing ethanol and propylene glycol. The final concentration should be determined based on the desired dosage.
3. Administration:
-
Route of Administration: Subcutaneous (s.c.) or intramuscular (i.m.) injections are common. Oral gavage can also be used if the compound has good oral bioavailability.
-
Dosage: The dosage of this compound would be determined based on previous studies with similar potent androgens and the specific research question.
-
Frequency: Daily or weekly injections are typical, depending on the half-life of the compound and the experimental design.
4. Monitoring and Endpoint Analysis:
-
Animals are monitored for changes in body weight, food and water intake, and overall health.
-
At the end of the study, tissues of interest (e.g., prostate, muscle, brain) are collected for analysis.
-
Analytical methods can include:
-
Histology: To examine tissue morphology.
-
Immunohistochemistry (IHC): To detect protein expression and localization.
-
Quantitative PCR (qPCR): To measure gene expression levels of androgen-responsive genes.
-
Western Blotting: To quantify protein levels.
-
Protocol for In-Vitro Androgen Receptor Activity Assay
This protocol describes a method to assess the AR-mediated activity of this compound in cell culture.
1. Cell Lines:
-
Use AR-positive cell lines (e.g., LNCaP, T47D) and AR-negative cell lines (e.g., PC-3, DU-145) as a negative control.
2. Treatment:
-
Cells are cultured in a steroid-depleted medium for 24-48 hours prior to treatment.
-
Cells are then treated with varying concentrations of this compound, a vehicle control, and a positive control (e.g., dihydrotestosterone - DHT).
-
To confirm AR-mediation, a separate group of cells can be co-treated with this compound and an AR antagonist (e.g., bicalutamide).
3. Endpoint Analysis:
-
Cell Proliferation Assays (e.g., MTT, BrdU): To measure the effect on cell growth.
-
Reporter Gene Assays: Cells can be transfected with a plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase). AR activation is quantified by measuring reporter gene activity.
-
Gene Expression Analysis (qPCR): Measure the expression of known androgen-responsive genes (e.g., PSA, TMPRSS2).
Mandatory Visualizations
References
- 1. Human androgen deficiency: insights gained from androgen receptor knockout mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
A Comparative Analysis of Mibolerone's Metabolic Fate: In Vitro vs. In Vivo Profiles
An objective examination of the metabolic transformations of the potent anabolic steroid Mibolerone reveals distinct yet overlapping profiles when comparing in vitro laboratory models with in vivo animal studies. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive comparison of this compound's metabolic pathways, supported by detailed methodologies and visual representations of experimental workflows.
This compound (7α,17α-dimethyl-19-nortestosterone), a synthetic anabolic-androgenic steroid, undergoes various metabolic transformations that are crucial for understanding its biological activity, detection, and potential toxicity.[1] Studies utilizing both artificial laboratory environments (in vitro) and living organisms (in vivo) have shed light on its biotransformation, primarily involving hydroxylation and reduction reactions.
Comparative Metabolic Profiles
The metabolism of this compound has been investigated using diverse systems, including fungal cultures and canine liver microsomes for in vitro analysis, and greyhound dogs and chimeric mouse models for in vivo studies. The primary metabolites identified across these systems are summarized below.
| Metabolite Type | In Vitro Findings | In Vivo Findings |
| Monohydroxylated Metabolites | Identified in incubations with beagle liver microsomes and fungal cultures (Cunninghamella blakesleeana, C. echinulata, and Macrophomina phaseolina).[1][2][3][4][5] | Detected in the urine of greyhound dogs following oral administration.[6] |
| Oxidized Metabolites | An oxidized this compound metabolite was identified in studies using beagle liver microsomes.[2][4][5][6] | An oxidized this compound metabolite was also found in the urine of greyhound dogs.[6] |
| Reduced Metabolites | Not explicitly reported in the reviewed microsomal or fungal studies. | A tetrahydro-mibolerone metabolite has been proposed as the major metabolite in urine, found in the glucuronide fraction.[7] |
It is important to note that direct quantitative comparisons between the in vitro and in vivo results are challenging due to the differing biological systems and experimental conditions across studies. However, the qualitative data indicates a common metabolic pathway involving oxidation and hydroxylation, with reduction and subsequent conjugation being significant in vivo processes.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the cited in vitro and in vivo studies of this compound metabolism.
In Vitro Metabolism with Fungal Cultures
-
Microorganisms : Cultures of Cunninghamella blakesleeana, C. echinulata, and Macrophomina phaseolina were used to study the biotransformation of this compound.[1][3]
-
Incubation : this compound was added to the fungal cultures and incubated for a specified period, allowing the fungal enzymes to metabolize the steroid.[1][3]
-
Extraction and Analysis : After incubation, the culture medium was extracted with an organic solvent (e.g., ethyl acetate). The extracted metabolites were then separated and identified using techniques such as High-Performance Liquid Chromatography (HPLC), and their structures were elucidated using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3]
In Vitro Metabolism with Canine Liver Microsomes
-
Microsome Preparation : Liver microsomes were prepared from beagle dogs, providing a source of hepatic enzymes responsible for drug metabolism.[2][4][5]
-
Incubation : this compound was incubated with the liver microsomes in the presence of necessary cofactors, such as NADPH, to facilitate enzymatic reactions.[2][4][5]
-
Analysis : The reaction mixture was analyzed by HPLC coupled with Mass Spectrometry (HPLC/MS) to identify the generated metabolites based on their retention times and mass spectra.[2][4][6]
In Vivo Metabolism in Greyhound Dogs
-
Administration : this compound was administered orally to greyhound dogs.[6]
-
Sample Collection : Urine samples were collected at various time points post-administration to capture the excretion of metabolites.[6]
-
Analysis : Urine extracts were analyzed using HPLC/MS to identify the major urinary metabolites and determine their excretion profiles. Analysis often follows enzymatic hydrolysis with β-glucuronidase to cleave conjugated metabolites.[6]
In Vivo Metabolism in a Humanized Chimeric Mouse Model
-
Animal Model : A transgenic uPA+/--SCID mouse model transplanted with functional primary human hepatocytes was utilized to simulate human metabolism.[8]
-
Administration and Collection : this compound was administered to the chimeric mice, and urine was collected over 24 hours using metabolic cages.[8]
-
Analysis : Urine samples were analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify excreted metabolites.[8]
Visualizing the Workflow and Metabolic Pathways
To better illustrate the processes involved in studying this compound metabolism, the following diagrams are provided.
References
- 1. Biotransformation of a potent anabolic steroid, this compound, with Cunninghamella blakesleeana, C. echinulata, and Macrophomina phaseolina, and biological activity evaluation of its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug metabolism: in vitro biotransformation of anabolic steroids in canines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biotransformation of a potent anabolic steroid, this compound, with Cunninghamella blakesleeana, C. echinulata, and Macrophomina phaseolina, and biological activity evaluation of its metabolites | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. dshs-koeln.de [dshs-koeln.de]
A Comparative Analysis of Mibolerone's Binding Affinity to Androgen Receptors Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the relative binding affinity (RBA) of the synthetic androgen, mibolerone, to androgen receptors (AR) from a range of species. The information presented is collated from various experimental studies and is intended to serve as a valuable resource for researchers in endocrinology, pharmacology, and drug development.
Quantitative Comparison of this compound Binding Affinity
The following table summarizes the binding affinity of this compound to androgen receptors from different species as reported in the scientific literature. It is important to note that the methodologies and reported metrics for binding affinity can vary between studies, including the use of dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), or qualitative assessments. These differences should be considered when making cross-study comparisons.
| Species | Tissue/Cell Type | Radioligand | Competitor | Binding Affinity Metric | Value | Reference |
| Human | Benign Prostatic Hyperplasia Cytosol | [³H]-Mibolerone | This compound | Kd | 1.5 nM | [1] |
| Cultured Dermal Papilla Cells | [³H]-Mibolerone | This compound | Kd | 0.22-0.26 nM | [2] | |
| Breast Tumor Cytosol | [³H]-DMNT (this compound) | DHT | Qualitative | Binds to AR | [3][4] | |
| Rat | Prostate Cytosol | [³H]-Mibolerone | This compound | IC50 | 3.9 nM | |
| Prostate and Uterus Cytosol | [³H]-DMNT (this compound) | - | Qualitative | High Affinity | [3][4] | |
| Skeletal Muscle | [³H]-Methyltrienolone (MT) | Various Steroids | RBA (vs. MT) | Not explicitly stated | [5][6][7][8] | |
| Rabbit | Skeletal Muscle | [³H]-Methyltrienolone (MT) | Various Steroids | RBA (vs. MT) | Not explicitly stated | [5][6][7][8] |
| Uterus | [³H]-Mibolerone | - | Kd (Progesterone Receptor) | 1.1 nM | [1] | |
| Hamster | Prostate Cytosol | [³H]-DHT | Various Steroids | - | Binds to AR | [9] |
| Coho Salmon (Oncorhynchus kisutch) | Ovarian Cytosol | [³H]-Mibolerone | This compound | Kd | 0.32 ± 0.02 nM | [10] |
| Zebrafish (Danio rerio) | Testis (recombinant AR) | [³H]-Testosterone | This compound | Qualitative | High Affinity | |
| Kelp Bass (Paralabrax clathratus) | Brain (AR1) & Ovary (AR2) | [³H]-Testosterone & [³H]-DHT | This compound | Qualitative | Low affinity (AR1), High affinity (AR2) | |
| Atlantic Croaker (Micropogonias undulatus) | Brain (AR1) & Ovary (AR2) | [³H]-Testosterone & [³H]-DHT | This compound | RBA (vs. T or DHT) | Low (AR1), High (AR2) | |
| Calf | Uterine Cytosol | [³H]-DMNT (this compound) | DHT | Qualitative | Binds to AR and PR | [3][4] |
| Chicken | - | - | - | - | This compound is effective in preventing lymphoid leukosis, suggesting interaction with avian systems. | [11] |
Experimental Protocols
A comprehensive understanding of the experimental methodology is crucial for interpreting the binding affinity data. Below is a detailed, generalized protocol for a competitive radioligand binding assay to determine the relative binding affinity of a compound like this compound to the androgen receptor.
Protocol: Competitive Androgen Receptor Binding Assay
1. Objective:
To determine the relative binding affinity (RBA) of a test compound (e.g., this compound) for the androgen receptor by measuring its ability to compete with a radiolabeled androgen ([³H]-mibolerone or [³H]-R1881) for binding to the receptor.
2. Materials:
-
Androgen Receptor Source: Cytosol prepared from target tissues (e.g., rat ventral prostate, human benign prostatic hyperplasia tissue) or recombinant androgen receptors.
-
Radioligand: [³H]-Mibolerone or another high-affinity radiolabeled androgen (e.g., [³H]-R1881) of high specific activity.
-
Test Compound: this compound or other androgens/compounds of interest.
-
Reference Compound: A known high-affinity androgen (e.g., Dihydrotestosterone (DHT) or unlabeled this compound).
-
Assay Buffer: (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).
-
Wash Buffer: (e.g., 10 mM Tris-HCl, 1.5 mM EDTA, pH 7.4).
-
Dextran-Coated Charcoal (DCC): To separate bound from free radioligand.
-
Scintillation Cocktail: For quantifying radioactivity.
-
Scintillation Counter.
3. Procedure:
-
Preparation of Cytosol:
-
Homogenize the target tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the supernatant (cytosol) containing the soluble androgen receptors.
-
Determine the protein concentration of the cytosol (e.g., using a Bradford or BCA protein assay).
-
-
Competitive Binding Assay:
-
In a series of tubes, add a constant amount of cytosol.
-
Add a constant, saturating concentration of the radioligand ([³H]-mibolerone) to all tubes.
-
Add increasing concentrations of the unlabeled test compound (competitor) to the experimental tubes.
-
For total binding, add only the radioligand and cytosol.
-
For non-specific binding, add the radioligand, cytosol, and a large excess (e.g., 1000-fold) of the unlabeled reference compound.
-
Incubate the tubes at a low temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Radioligand:
-
Add an equal volume of ice-cold DCC suspension to each tube.
-
Incubate for a short period (e.g., 15 minutes) on ice to allow the free radioligand to adsorb to the charcoal.
-
Centrifuge at low speed to pellet the charcoal.
-
-
Quantification:
-
Carefully transfer the supernatant, containing the radioligand-receptor complexes, to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
4. Data Analysis:
-
Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The Relative Binding Affinity (RBA) can be calculated using the following formula: RBA = (IC50 of Reference Compound / IC50 of Test Compound) x 100
Visualizations
Androgen Receptor Signaling Pathway
The following diagram illustrates the classical signaling pathway of the androgen receptor upon binding to an androgen like this compound.
Caption: Classical Androgen Receptor Signaling Pathway.
Experimental Workflow for Competitive Binding Assay
This diagram outlines the key steps involved in a typical competitive radioligand binding assay for determining the binding affinity of this compound to the androgen receptor.
Caption: Workflow of a Competitive Binding Assay.
References
- 1. Characterization of steroid receptors in human prostate using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Binding of 7 alpha, 17 alpha-dimethyl-19-nortestosterone (this compound) to androgen and progesterone receptors in human and animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Relative Binding Affinity of Anabolic-Androgenic Steroids: Comparison of the Binding to the Androgen Receptors in Skeletal Muscle and in Prostate, as well as to Sex Hormone-Binding Globulin* | CoLab [colab.ws]
- 9. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding characteristics of an androgen receptor in the ovaries of coho salmon, Oncorhynchus kisutch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The prevention of natural and experimental avian lymphoid leukosis with the androgen analogue this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Mibolerone's reported selectivity for the androgen receptor over other steroid receptors
A detailed examination of Mibolerone's binding affinity across various steroid hormone receptors reveals a strong preference for the androgen receptor, although not absolute, with significant interaction also observed with the progesterone receptor. This guide provides a comprehensive comparison of this compound's selectivity, supported by available experimental data, to inform researchers and drug development professionals.
This compound, a potent synthetic anabolic-androgenic steroid, demonstrates high affinity for the androgen receptor (AR), mediating its significant androgenic effects. However, a thorough understanding of its selectivity requires a comparative analysis of its binding to other steroid receptors, including the progesterone receptor (PR), estrogen receptor (ER), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). This guide synthesizes the available quantitative data and outlines the experimental methodologies used to assess this selectivity.
Comparative Binding Affinity of this compound
The selectivity of this compound is best understood by comparing its binding affinities for different steroid receptors. The following table summarizes the available quantitative data from competitive binding assays.
| Receptor | Parameter | Value | Species/Tissue | Notes |
| Androgen Receptor (AR) | Kd | 1.5 nM[1] | Human Prostate | High affinity |
| Progesterone Receptor (PR) | Kd | 1.1 nM[1] | Rabbit Uterus | High affinity |
| Kd | 5.9 nM[1] | Human Prostate | High affinity | |
| Glucocorticoid Receptor (GR) | Binding | No binding observed | - | Does not displace [3H]triamcinolone acetonide |
| Estrogen Receptor (ER) | Binding Affinity | No direct binding data available. | - | This compound up-regulates ER-beta expression, an effect likely mediated through the androgen receptor.[2] |
| Mineralocorticoid Receptor (MR) | Binding Affinity | No data available. | - | |
| Sex Hormone-Binding Globulin (SHBG) | Ki | 540 nM[1] | Human | Low affinity |
Kd (Dissociation Constant): A measure of binding affinity; a lower Kd indicates a stronger binding affinity. Ki (Inhibition Constant): A measure of the concentration of a competing ligand that will inhibit binding by 50%.
Experimental Methodologies
The determination of this compound's receptor selectivity relies on established in vitro techniques, primarily competitive binding assays and transactivation assays.
Competitive Binding Assay Protocol
This assay quantifies the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to a specific steroid receptor.
-
Receptor Preparation: Cytosolic or nuclear extracts containing the target steroid receptor are prepared from appropriate tissues or cell lines.
-
Incubation: A constant concentration of a high-affinity radiolabeled steroid for the target receptor (e.g., [³H]-dihydrotestosterone for AR) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.
-
Separation of Bound and Unbound Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved through methods like dextran-coated charcoal adsorption, hydroxylapatite precipitation, or filter binding assays.
-
Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The inhibition constant (Ki) or dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation, providing a quantitative measure of binding affinity.
Transactivation Assay Protocol
This assay measures the functional consequence of ligand binding, specifically the ability of the ligand-receptor complex to activate gene transcription.
-
Cell Culture and Transfection: A suitable mammalian cell line is co-transfected with two plasmids: an expression vector for the specific steroid receptor of interest and a reporter plasmid containing a luciferase gene under the control of a promoter with hormone response elements (HREs) for that receptor.
-
Ligand Treatment: The transfected cells are then treated with varying concentrations of this compound.
-
Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the activity of the luciferase enzyme is measured using a luminometer.
-
Data Analysis: The transcriptional activity is quantified as the amount of light produced. The concentration of this compound that produces a half-maximal transcriptional response (EC50) is determined, providing a measure of the compound's potency as a receptor agonist.
Visualizing the Mechanisms
To better understand the processes involved in this compound's action and its evaluation, the following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow for assessing steroid receptor selectivity.
Caption: Androgen Receptor Signaling Pathway
Caption: Workflow for Receptor Selectivity Assessment
References
Mibolerone versus metribolone: a comparative assessment of potency and specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent synthetic anabolic-androgenic steroids (AAS), mibolerone and metribolone (also known as methyltrienolone or R1881). The information presented herein is intended for research and scientific purposes only. This document summarizes key performance data, outlines experimental methodologies for potency and specificity assessment, and visualizes relevant biological pathways and workflows.
Comparative Data Overview
The following tables summarize the quantitative data available for this compound and metribolone, focusing on their anabolic and androgenic potency, as well as their binding affinities for various steroid hormone receptors.
Table 1: Anabolic and Androgenic Potency
| Compound | Anabolic Rating (vs. Testosterone) | Androgenic Rating (vs. Testosterone) | Anabolic Rating (vs. Methyltestosterone) | Androgenic Rating (vs. Methyltestosterone) | Anabolic/Androgenic Ratio | Source(s) |
| This compound | ~590 | ~250 | 41 | 16 | 2.36 | [1][2][3] |
| Metribolone | 12000+ | 6000+ | 120-300 | 60-70 | ~2 | [4][5] |
Table 2: Receptor Binding Affinity
| Compound | Androgen Receptor (AR) Affinity (Kd, nM) | Progesterone Receptor (PR) Affinity | Glucocorticoid Receptor (GR) Affinity | Sex Hormone-Binding Globulin (SHBG) Affinity | Source(s) |
| This compound | 1.5 (higher than metribolone) | High (Kd = 1.1-5.9 nM) | - | Very Low (Ki = 540 nM) | [6][7][8] |
| Metribolone | 2.3 | High | Binds with affinity | Very Low (<5% of testosterone) | [4][6][9] |
Note: There are some conflicting reports in the literature regarding the relative binding affinities of this compound and metribolone to the androgen receptor.[7][10] Some studies suggest this compound has a higher affinity, while others indicate it is lower than or similar to metribolone.
Experimental Protocols
In Vivo Assessment of Anabolic and Androgenic Potency: The Hershberger Assay
The Hershberger assay is a standardized in vivo method used to determine the androgenic and anabolic activity of a substance in castrated male rats.
Objective: To quantify the anabolic (effect on muscle mass) and androgenic (effect on sex accessory tissues) potency of a test compound.
Methodology:
-
Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous androgens.
-
Dosing: The test compounds (this compound or metribolone) and a reference androgen (e.g., testosterone propionate) are administered daily for a set period, typically 10 days.[11][12][13] A vehicle control group receives the administration vehicle only.
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and specific androgen-sensitive tissues are carefully dissected and weighed. These include:
-
Androgenic Tissues: Ventral prostate, seminal vesicles (with coagulating glands), and glans penis.
-
Anabolic Tissue: Levator ani muscle.
-
-
Data Analysis: The weights of the tissues from the treated groups are compared to those of the vehicle control group. The dose-response relationship is analyzed to determine the relative potency of the test compound compared to the reference androgen.
In Vitro Assessment of Receptor Binding Affinity: Competitive Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of this compound and metribolone for the androgen receptor (AR), progesterone receptor (PR), and glucocorticoid receptor (GR).
Methodology:
-
Receptor Preparation: A source of the target receptor is required. This can be a tissue homogenate from an androgen-sensitive organ (e.g., rat prostate) or a cell line engineered to express the human receptor of interest.
-
Radioligand: A radiolabeled ligand with high affinity and specificity for the target receptor is used (e.g., [³H]-mibolerone or [³H]-R1881 for the AR).
-
Competitive Binding: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound or metribolone).
-
Separation of Bound and Free Ligand: After incubation to reach equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, where the receptor-ligand complexes are retained on the filter.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 (the concentration of the test compound that inhibits 50% of the radioligand binding). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation. Scatchard analysis can also be used to determine the Kd and the maximum number of binding sites (Bmax).[2][4][14]
Visualizations
Androgen Receptor Signaling Pathway
Caption: Androgen Receptor Signaling Pathway.
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Competitive Radioligand Binding Assay Workflow.
Discussion
Both this compound and metribolone are exceptionally potent anabolic-androgenic steroids. Metribolone appears to exhibit a significantly higher anabolic and androgenic rating compared to this compound when referenced against testosterone. However, it is crucial to note that these values are derived from animal studies and may not directly translate to human physiology.[4]
In terms of receptor binding, this compound is reported to have a higher affinity for the androgen receptor than metribolone in some studies, which could suggest a more potent direct interaction with the receptor.[6][8] Both compounds exhibit very low affinity for SHBG, which would result in a higher fraction of the unbound, biologically active steroid in the plasma.[4][6]
A significant point of differentiation is their specificity. Both this compound and metribolone demonstrate high affinity for the progesterone receptor, indicating potent progestogenic activity.[4][6] Metribolone has also been shown to bind to the glucocorticoid receptor.[4] This cross-reactivity with other steroid receptors can lead to a broader range of physiological effects and potential side effects. This compound is suggested to be more selective for the androgen receptor compared to metribolone.[15]
Both compounds are 17α-alkylated, a structural modification that enhances oral bioavailability but also confers a high potential for hepatotoxicity.[4][16] Metribolone, in particular, was noted for causing severe liver dysfunction at very low doses during clinical investigations, which led to the discontinuation of its development for medical use.[4][9]
References
- 1. researchgate.net [researchgate.net]
- 2. oxfordreference.com [oxfordreference.com]
- 3. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scatchard equation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Interpretation of Scatchard plots for aggregating receptor systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of steroid receptors in human prostate using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metribolone - Wikipedia [en.wikipedia.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 15. Biotransformation of a potent anabolic steroid, this compound, with Cunninghamella blakesleeana, C. echinulata, and Macrophomina phaseolina, and biological activity evaluation of its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dshs-koeln.de [dshs-koeln.de]
Safety Operating Guide
Proper Disposal of Mibolerone: A Guide for Laboratory Professionals
Essential Safety and Compliance Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Mibolerone, a potent synthetic anabolic-androgenic steroid classified as a Schedule III controlled substance in the United States, is a critical component of laboratory safety and regulatory compliance. Improper disposal can lead to environmental contamination, potential for diversion and misuse, and significant legal and institutional repercussions. This guide provides a step-by-step operational plan for the safe and compliant disposal of this compound.
Core Principles of this compound Disposal
Disposal of this compound, as with all DEA-scheduled controlled substances, is strictly regulated. The primary and mandated method for disposing of expired, unwanted, or surplus this compound is through a DEA-registered reverse distributor. It is illegal for laboratory personnel to dispose of controlled substances by flushing them down the drain, placing them in regular trash, or attempting to neutralize them without a specific, validated, and approved protocol.[1][2][3]
Institutional Environmental Health & Safety (EHS) departments are the primary point of contact for researchers and will facilitate the disposal process, typically by coordinating with a licensed reverse distributor.[2]
Procedural Steps for this compound Disposal
The following steps outline the standard operating procedure for the disposal of this compound in a laboratory setting.
Step 1: Identification and Segregation
-
Clearly identify all this compound materials destined for disposal. This includes expired stock, unused formulations, and contaminated labware with recoverable amounts of the substance.
-
Segregate these materials from the active this compound inventory within your designated secure storage location (e.g., a locked safe or cabinet).
-
Label the containers clearly with phrases such as "FOR DISPOSAL," "EXPIRED," or "DO NOT USE" to prevent accidental use.
Step 2: Documentation and Record-Keeping
-
Accurate record-keeping is a legal requirement. Before disposal, the DEA Registrant (typically the Principal Investigator) must complete a "Registrants Inventory of Drugs Surrendered" (DEA Form 41).[4][5]
-
This form requires detailed information, including the name, strength, form, and quantity of the this compound being disposed of, as well as the method of disposal.
-
Two authorized employees must witness the process and sign the form.[4]
-
A copy of the completed DEA Form 41 must be maintained by the registrant for a minimum of two years.[4][5]
Step 3: Contacting Institutional EHS
-
Initiate a disposal request with your institution's Environmental Health & Safety (EHS) department.
-
Provide the EHS representative with the completed documentation, including the DEA Form 41.
-
EHS will then schedule a pickup and coordinate with their contracted DEA-registered reverse distributor.
Step 4: Transfer to Authorized Personnel
-
During the scheduled pickup, the EHS representative or the reverse distributor will verify the inventory against the DEA Form 41.
-
The transfer of custody will be documented, often through a chain of custody form provided by the disposal vendor.
-
The reverse distributor is then responsible for the final destruction of the this compound in a compliant and secure manner, typically through high-temperature incineration.
Disposal of Non-Recoverable Waste For labware with only residual, non-recoverable amounts of this compound (e.g., an empty vial or a used syringe where the contents cannot be drawn out), institutional policies may allow for disposal in a designated biohazard sharps container. However, it is crucial to consult your institution's specific guidelines, as policies can vary. Unacceptable methods for disposing of even trace amounts include rinsing into the laboratory sink or mixing with cat litter for regular trash disposal.
Data Presentation
As the mandated disposal method for this compound is procedural and reliant on a licensed third party, there is no quantitative data for laboratory-based chemical neutralization or degradation that can be presented. The process is governed by regulatory compliance rather than specific chemical parameters.
| Parameter | Guideline | Reference |
| Disposal Method | Transfer to a DEA-Registered Reverse Distributor | DEA, University EHS Policies[1][2][3] |
| Required Form | DEA Form 41 (Registrants Inventory of Drugs Surrendered) | DEA[4][5] |
| Record Retention | Minimum of 2 years | 21 CFR 1304.04[4] |
| Witness Requirement | Two authorized employees | Purdue University EHS[4] |
Experimental Protocols
Authoritative sources do not provide experimental protocols for the chemical neutralization or degradation of this compound within a standard laboratory setting. A study on the stability of this compound in aqueous solutions indicated that its degradation is complex, can be catalyzed by trace metals, and may result in numerous byproducts.[6] Attempting chemical destruction without a validated protocol is unsafe, may be ineffective, and is non-compliant with hazardous waste regulations. The only approved "protocol" is the procedural one outlined above.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the compliant disposal of this compound.
References
- 1. Disposal of Controlled Substances - Office of Research Compliance - University of Maine [umaine.edu]
- 2. unthsc.edu [unthsc.edu]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. Controlled Substances - Environmental Health and Safety - Purdue University [purdue.edu]
- 5. odu.edu [odu.edu]
- 6. Stability of aqueous solutions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Health: A Comprehensive Guide to Handling Mibolerone
For Immediate Implementation by Laboratory Professionals
Mibolerone, a potent synthetic anabolic steroid, presents significant health risks that necessitate stringent safety protocols in a laboratory setting.[1][2][3] This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure the well-being of researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to mitigate the risks of exposure, which may include reproductive harm and potential carcinogenic effects.[1]
Personal Protective Equipment (PPE) for this compound Handling
A multi-layered approach to personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE, categorized by the level of protection offered.
| Protection Level | Personal Protective Equipment (PPE) | Specifications and Use Cases |
| Primary Barrier | Double Gloving | Wear two pairs of chemically compatible gloves. Nitrile gloves are a suitable option. The outer pair should be removed immediately after handling the material, and the inner pair removed after taking off other PPE.[1] |
| Disposable Lab Coat/Gown | A disposable lab coat or an isolation gown should be worn over street clothes to prevent contamination. For handling significant quantities, dedicated work clothing and booties may be necessary.[1] | |
| Respiratory Protection | NIOSH-Approved Respirator | A NIOSH-approved respirator is required when there is a risk of inhaling dust or aerosols. An effective respirator program, compliant with regulations such as OSHA 29 CFR 1910.134, must be in place.[1] Surgical masks do not provide adequate respiratory protection. |
| Eye and Face Protection | Safety Goggles and Face Shield | Safety goggles are essential to protect the eyes from splashes. A face shield should be worn in conjunction with goggles to provide full facial protection.[4][5] |
| Containment | Ventilated Enclosure | All handling of this compound powder should be conducted in a ventilated enclosure, such as a chemical fume hood or a glove box, to minimize airborne exposure. |
Operational and Disposal Plans
Safe handling of this compound extends beyond personal protective equipment. The following procedural steps provide a framework for operations and disposal.
Handling Workflow:
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. This compound = 98 HPLC 3704-09-4 [sigmaaldrich.com]
- 3. This compound | C20H30O2 | CID 251636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
